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  • Product: 2-Chloro-4,6-difluoroaniline
  • CAS: 36556-56-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-4,6-difluoroaniline (CAS No. 36556-56-6)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-4,6-difluoroaniline is a halogenated aromatic amine that serves as a pivotal building block in the synthesis of a variety of complex o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-difluoroaniline is a halogenated aromatic amine that serves as a pivotal building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the aniline core, imparts specific reactivity and physicochemical properties that are highly sought after in the fields of medicinal chemistry, agrochemical science, and materials science. The strategic placement of these halogens influences the electronic nature of the aromatic ring and the nucleophilicity of the amino group, providing a versatile scaffold for the construction of targeted compounds with enhanced biological activity and optimized properties.

This technical guide provides a comprehensive overview of the core properties, synthesis, safety considerations, and applications of 2-Chloro-4,6-difluoroaniline, with a focus on its role as a key intermediate in the development of pharmaceuticals and other high-value chemical entities.

Physicochemical and Molecular Properties

Understanding the fundamental physical and chemical characteristics of 2-Chloro-4,6-difluoroaniline is essential for its effective use in research and development. These properties dictate its handling, storage, and reactivity in various chemical transformations.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 36556-56-6[1][2][3]
Molecular Formula C₆H₄ClF₂N[1][2][3]
Molecular Weight 163.55 g/mol [1][2][3]
Appearance White to light yellow or brown crystalline powder[1][4]
Melting Point 28-33 °C (lit.)[1][2]
Boiling Point 178.6 ± 35.0 °C (Predicted)N/A
Density 1.3625 g/cm³ (Estimate)N/A
Refractive Index (n20D) 1.53[1]
Flash Point 82.2 °C (180.0 °F) - closed cup[2]
Solubility Soluble in most organic solvents. Insoluble in water.[5]

Note: Some physical properties are predicted or estimated and should be confirmed by experimental data where critical.

Molecular Structure and Identifiers

The structure of 2-Chloro-4,6-difluoroaniline is characterized by a benzene ring substituted with an amino group at position 1, a chlorine atom at position 2, and fluorine atoms at positions 4 and 6.

dot graph { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "N" [label="NH₂"]; "Cl" [label="Cl"]; "F1" [label="F"]; "F2" [label="F"]; "H1" [label="H"]; "H2" [label="H"];

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1";

"C1" -- "N"; "C2" -- "Cl"; "C4" -- "F1"; "C6" -- "F2"; "C3" -- "H1"; "C5" -- "H2"; }

Molecular Structure of 2-Chloro-4,6-difluoroaniline

IdentifierValue
IUPAC Name 2-chloro-4,6-difluoroaniline
SMILES Nc1c(F)cc(F)cc1Cl
InChI 1S/C6H4ClF2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2
InChIKey DUPRZIYJXCCXQZ-UHFFFAOYSA-N

Spectral Analysis

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the amine protons. The aromatic protons will exhibit splitting patterns influenced by the adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (amino, chloro, and fluoro groups). The carbon atoms bonded to fluorine will show characteristic C-F coupling.

  • ¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the structure and purity of this compound, and should show two distinct signals for the two non-equivalent fluorine atoms.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (163.55 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Synthesis and Reactivity

2-Chloro-4,6-difluoroaniline is a synthetic intermediate and is not known to occur naturally. Its synthesis typically involves multi-step sequences starting from readily available precursors.

Proposed Synthesis Pathway

A plausible synthetic route can be extrapolated from patented procedures for analogous difluoroanilines, such as the synthesis of 2,6-difluoroaniline from 1,2,3-trichlorobenzene[6][7]. A potential pathway for 2-Chloro-4,6-difluoroaniline could involve the following key transformations:

SynthesisPathway A 1,3-Dichloro-5-fluorobenzene B Nitration A->B HNO₃ / H₂SO₄ C 1,3-Dichloro-5-fluoro-2-nitrobenzene B->C D Reduction C->D e.g., Fe/HCl or H₂/Pd-C E 2-Amino-4,6-dichlorofluorobenzene D->E F Halex Reaction (Fluorination) E->F e.g., KF/aprotic polar solvent G 2-Chloro-4,6-difluoroaniline F->G

Conceptual Synthesis Pathway for 2-Chloro-4,6-difluoroaniline

Experimental Protocol: Conceptual Synthesis

  • Nitration of 1,3-Dichloro-5-fluorobenzene: Carefully add 1,3-dichloro-5-fluorobenzene to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C). After the addition is complete, the reaction mixture is stirred until the reaction is complete (monitored by TLC or GC). The mixture is then poured onto ice, and the product is extracted with a suitable organic solvent.

  • Reduction of the Nitro Group: The resulting 1,3-dichloro-5-fluoro-2-nitrobenzene is reduced to the corresponding aniline. This can be achieved using various methods, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or with a metal in acidic media (e.g., iron powder in acetic acid or hydrochloric acid).

  • Halogen Exchange (Halex) Reaction: The 2-amino-4,6-dichlorofluorobenzene is then subjected to a halogen exchange reaction to replace one of the chlorine atoms with a fluorine atom. This is typically carried out using a fluoride salt, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent (e.g., DMF, DMSO, or sulfolane) at elevated temperatures. The success of this step is crucial and often requires optimization of reaction conditions.

Reactivity Profile

The reactivity of 2-Chloro-4,6-difluoroaniline is governed by the interplay of its functional groups:

  • Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization (followed by Sandmeyer or Schiemann reactions), and condensation reactions to form heterocycles.

  • Aromatic Ring: The aromatic ring is activated by the amino group but deactivated by the halogen substituents towards electrophilic aromatic substitution. The directing effects of the substituents will determine the position of incoming electrophiles.

  • Halogen Substituents: The chlorine and fluorine atoms are generally stable but can be displaced under certain nucleophilic aromatic substitution conditions, particularly if the ring is further activated.

Applications in Synthesis

The unique substitution pattern of 2-Chloro-4,6-difluoroaniline makes it a valuable intermediate in the synthesis of various target molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Applications

This aniline derivative is a key building block for the synthesis of kinase inhibitors, a class of drugs that are crucial in oncology and the treatment of inflammatory diseases.[8][9][10] The 2-chloro-4,6-difluorophenyl moiety can be found in the core structures of potent and selective inhibitors of various kinases. The presence of the halogen atoms can enhance binding affinity to the target protein through halogen bonding and other non-covalent interactions, as well as modulate the pharmacokinetic properties of the drug candidate.

For example, 2,6,9-trisubstituted purine derivatives have been developed as inhibitors of oncogenic kinases such as Bcr-Abl, BTK, and FLT3-ITD for the treatment of leukemia.[9][11] The synthesis of these complex molecules often involves the coupling of a substituted aniline, like 2-Chloro-4,6-difluoroaniline, to a heterocyclic core.

Agrochemical Applications

In the agrochemical sector, 2-Chloro-4,6-difluoroaniline serves as an intermediate for the synthesis of herbicides and fungicides.[1] The incorporation of fluorine atoms into agrochemicals is a well-established strategy to increase their efficacy, metabolic stability, and bioavailability. For instance, it is a precursor for the synthesis of triazolopyrimidine-2-sulfonamide herbicides, which act as acetohydroxyacid synthase (AHAS) inhibitors.[12]

Other Applications

Beyond life sciences, this compound is also used in the synthesis of dyes and pigments, where the specific substitution pattern can influence the color and stability of the final product.[1]

Safety and Handling

As with all chemical reagents, 2-Chloro-4,6-difluoroaniline must be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. It is classified as hazardous and requires careful management.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage

(Source: Sigma-Aldrich[2])

Pictograms
Precautionary Statements

A comprehensive list of precautionary statements includes, but is not limited to:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

While specific toxicological studies on 2-Chloro-4,6-difluoroaniline are not widely available, data from analogous chloroanilines and difluoroanilines suggest potential for systemic toxicity.[13][14][15] Exposure to anilines, in general, can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[13] Symptoms can include cyanosis, headache, dizziness, and shortness of breath.[13] Chronic exposure may also pose risks to the liver and kidneys.[15]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are recommended.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) should be worn.

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, a NIOSH-approved particulate respirator (e.g., N95 or P2) is recommended.

Storage and Disposal

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents. Dispose of this chemical and its container in accordance with local, regional, and national regulations.

Conclusion

2-Chloro-4,6-difluoroaniline is a highly valuable and versatile chemical intermediate with significant applications in drug discovery, agrochemical synthesis, and the development of new materials. Its unique structural features provide a powerful tool for chemists to introduce specific properties into target molecules. A thorough understanding of its physicochemical properties, reactivity, and safety precautions is paramount for its successful and safe utilization in the laboratory and in industrial processes. As research in these fields continues to advance, the demand for such specialized building blocks is likely to grow, further solidifying the importance of 2-Chloro-4,6-difluoroaniline in modern chemical synthesis.

References

  • PubChem. (n.d.). 2-Chloroaniline. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Assessment of 2,4-difluoroaniline Aquatic Toxicity Using A Zebrafish (Danio rerio) Model. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-Chloro-4,6-difluoroaniline, 5g, Each. Retrieved from [Link]

  • Google Patents. (n.d.). JPH05112506A - Process for manufacturing 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). EP0506199B1 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
  • ResearchGate. (2025, August 7). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4447647A - Process for the preparation of 2,4,6-trichloroaniline.
  • PubChem. (n.d.). 2,4,6-Trichloroaniline. Retrieved from [Link]

  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • Australian Government Department of Health. (2017, June 30). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

  • ACS Publications. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline). Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Retrieved from [Link]

  • PubMed. (2009, April 15). Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Retrieved from [Link]

  • National Institutes of Health. (2013, January 31). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Retrieved from [Link]

  • MDPI. (2023, March 7). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2,6-Difluoroaniline. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of 2-Chloro-4,6-difluoroaniline

[1] Executive Summary 2-Chloro-4,6-difluoroaniline (CAS 36556-56-6) represents a "privileged scaffold" in modern medicinal chemistry and agrochemical development.[1] Its utility stems from the strategic placement of halo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Chloro-4,6-difluoroaniline (CAS 36556-56-6) represents a "privileged scaffold" in modern medicinal chemistry and agrochemical development.[1] Its utility stems from the strategic placement of halogen atoms: the fluorine atoms at the 4- and 6-positions modulate lipophilicity and metabolic stability (blocking P450 oxidation sites), while the chlorine atom at the 2-position provides a versatile handle for cross-coupling reactions or further functionalization. This guide synthesizes the physicochemical profile, synthetic pathways, and reactivity patterns of this critical intermediate, designed for researchers optimizing lead compounds in kinase inhibition and receptor modulation.[1][2]

Part 1: Molecular Identity & Structural Analysis[1]

The compound is a trisubstituted aniline derivative. The presence of three electron-withdrawing halogen atoms significantly alters the electron density of the aromatic ring compared to aniline, reducing the basicity of the amine and activating the ring toward nucleophilic attack.[2]

Parameter Technical Specification
IUPAC Name 2-Chloro-4,6-difluoroaniline
CAS Registry Number 36556-56-6
Molecular Formula C₆H₄ClF₂N
Molecular Weight 163.55 g/mol
SMILES Nc1c(F)cc(F)cc1Cl
InChI Key DUPRZIYJXCCXQZ-UHFFFAOYSA-N
Structural Features [1][3][4][5][6][7][8][9][10] • Amine (C1): Weakly basic due to ortho-F and ortho-Cl inductive effects.[1]• Chlorine (C2): Ortho-positioned; steric bulk prevents free rotation; reactive handle.[1]• Fluorine (C4, C6): Increases metabolic stability; C4-F is para to NH₂, C6-F is ortho.[1][2]

Part 2: Physicochemical Profile[1][11]

The physical state of 2-Chloro-4,6-difluoroaniline is temperature-dependent near standard laboratory conditions, often appearing as a low-melting solid or a supercooled liquid.[1]

Table 1: Physical and Chemical Constants[2]
PropertyValue / RangeSource/Note
Physical State Low-melting solid (Crystalline/Powder)Solid at <25°C; may melt in warm labs.[1][11]
Melting Point 28 – 33 °C[1][2]
Boiling Point 178 – 192 °C (Predicted)Experimental data for analogs suggests ~180°C range.
Density 1.36 ± 0.05 g/cm³ (Predicted)Denser than water due to tri-halogenation.
pKa (Conjugate Acid) ~2.0 – 2.5 (Estimated)Significantly lower than aniline (4.[1]6) and 2,4-difluoroaniline (3.[1][2][12]26) due to additive electron-withdrawing effects (-I) of Cl and F.
Solubility Low in Water; Soluble in DCM, EtOAc, DMSOLipophilic character dominates.[1][2]
Appearance White to pale brown/redDarkens upon oxidation/air exposure.
Flash Point > 100 °C (Estimated)Non-volatile under standard conditions.

Part 3: Synthesis & Production Workflows

The primary industrial and laboratory route involves the electrophilic chlorination of 2,4-difluoroaniline.[2] The amino group strongly activates the ring, directing the incoming chlorine electrophile to the ortho position (C6 relative to the original numbering, or C2 in the final product).[2]

Synthesis Protocol: Chlorination of 2,4-Difluoroaniline

Reaction Logic: The amino group is an ortho, para-director.[1][2] In 2,4-difluoroaniline, the para position (C4) is blocked by Fluorine.[1][2] The position between F and NH₂ (C2) is sterically crowded and less favorable. The C6 position (ortho to NH₂, meta to C4-F) is the most accessible site for electrophilic aromatic substitution.[1]

Step-by-Step Methodology:

  • Reagents: 2,4-Difluoroaniline (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq) or Sulfuryl Chloride (SO₂Cl₂).[1][2]

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF) for NCS; Dichloromethane (DCM) for SO₂Cl₂.

  • Conditions: Stir at 0–25 °C under inert atmosphere (N₂).

  • Workup: Quench with water, extract with ethyl acetate, wash with brine.

  • Purification: Recrystallization from hexanes (if solid) or vacuum distillation.

Visualization: Synthetic Pathway

SynthesisPath Start 2,4-Difluoroaniline (Precursor) Inter Transition State (Sigma Complex) Start->Inter Electrophilic Attack (Ortho to NH2) Reagent Chlorinating Agent (NCS or SO2Cl2) Reagent->Inter Product 2-Chloro-4,6-difluoroaniline (Target) Inter->Product Re-aromatization (-HCl/-Succinimide)

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target compound.

Part 4: Chemical Reactivity & Medicinal Applications[1]

Reactivity Profile

The unique electronic environment created by the "Fluorine-Chlorine-Amine" triad dictates its reactivity:

  • Reduced Nucleophilicity: The amine is less nucleophilic than unsubstituted aniline, often requiring strong bases (e.g., NaH, LiHMDS) or catalysts (Buchwald-Hartwig) to participate in coupling reactions.[1][2]

  • Electrophilic Handle (C-Cl): The C-Cl bond is weaker than C-F, allowing for selective oxidative addition by Palladium or Copper catalysts without disturbing the C-F bonds.

  • Acidic Protons: The NH₂ protons are more acidic, facilitating deprotonation for alkylation reactions.

Key Reaction Pathways[1][2][14]
  • Sandmeyer Reaction: Conversion of the NH₂ group to a diazonium salt, followed by substitution (e.g., to 2-Chloro-4,6-difluoro-iodobenzene).[1][2]

  • Amide Coupling: Reaction with acid chlorides to form amides (common in drug scaffolds).

  • Ullmann/Buchwald Coupling: Pd/Cu-catalyzed cross-coupling at the C-Cl position to attach biaryl systems.

Visualization: Reactivity Map

Reactivity Core 2-Chloro-4,6-difluoroaniline Rxn1 Diazotization (NaNO2, HCl) Core->Rxn1 Rxn2 Amide Coupling (R-COCl, Base) Core->Rxn2 Rxn3 Pd-Catalyzed Coupling (Buchwald-Hartwig) Core->Rxn3 Prod1 Diazonium Salt (Synthetic Intermediate) Rxn1->Prod1 Prod2 Amide Derivative (Kinase Inhibitor Scaffold) Rxn2->Prod2 Prod3 Biaryl Amine (Receptor Modulator) Rxn3->Prod3

Figure 2: Primary reactivity manifolds utilized in medicinal chemistry.

Applications in Drug Discovery[2][8][15]
  • Kinase Inhibitors: Used as a building block for Wee1 and IKK inhibitors. The fluorine atoms prevent metabolic hydroxylation on the ring, extending the half-life of the drug [3].[2]

  • Muscarinic Receptor Modulators: Incorporated into positive allosteric modulators for the M2 muscarinic receptor, aiding in the treatment of cardiovascular and neurological conditions [4].[2]

  • Agrochemicals: Serves as a precursor for herbicides where the halogenated ring ensures persistence in soil and uptake by target plants.

Part 5: Handling, Safety, and Analytical Validation[1][2]

Safety Protocols (MSDS Summary)
  • Hazards: Toxic if swallowed, in contact with skin, or inhaled.[1][2] Causes serious eye irritation and skin irritation.[11]

  • Combustion Products: Emits highly toxic Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Nitrogen Oxides (NOx) upon burning.[1][2]

  • Storage: Keep in a tightly closed container, stored in a cool (2-8°C recommended), dry, and well-ventilated area. Protect from light to prevent oxidation (darkening).

Analytical Characterization

To validate the identity of 2-Chloro-4,6-difluoroaniline, use the following spectroscopic markers:

  • ¹H NMR (DMSO-d₆):

    • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       ~5.0-5.5 ppm (Broad s, 2H, NH₂).[1]
      
    • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       ~7.0-7.5 ppm (Multiplets, 2H, Ar-H).[1] The coupling pattern will show distinct splitting due to H-F coupling (
      
      
      
      ).
  • ¹⁹F NMR: Two distinct signals corresponding to the non-equivalent fluorine atoms (C4 and C6 environments differ due to the C2-Cl).

  • Mass Spectrometry (MS): Molecular ion

    
     (characteristic 3:1 Chlorine isotope pattern).[1]
    

References

  • Thermo Fisher Scientific. Safety Data Sheet: 6-Chloro-2,4-difluoroaniline. Retrieved from .[1]

  • ChemicalBook. 2-Chloro-4,6-difluoroaniline Properties and MSDS. CAS 36556-56-6 Data.[1][4][9][11] Retrieved from .[1]

  • Google Patents. Patent WO2016198342A1: Positive allosteric modulators of muscarinic m2 receptor. Retrieved from .[1]

  • Google Patents. Patent US20080269170A1: Novel 2,4-Dianilinopyrimidine Derivatives as IKK Inhibitors. Retrieved from .[1]

  • BenchChem. Technical Support: Synthesis and Reactivity of Difluoroanilines. Retrieved from .[1]

Sources

Foundational

Technical Specification &amp; Synthesis Guide: 2-Chloro-4,6-difluoroaniline

The following technical guide provides an in-depth analysis of 2-Chloro-4,6-difluoroaniline, structured for researchers in medicinal chemistry and process development. Executive Summary 2-Chloro-4,6-difluoroaniline (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Chloro-4,6-difluoroaniline, structured for researchers in medicinal chemistry and process development.

Executive Summary

2-Chloro-4,6-difluoroaniline (CAS: 36556-56-6) is a critical halogenated aniline intermediate used extensively in the synthesis of fluoroquinolone antibiotics, agrochemical fungicides, and kinase inhibitors. Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-donating amino group (


) contrasted against the electron-withdrawing chlorine and fluorine atoms. This specific substitution pattern (2-Cl, 4,6-F) is highly valued in drug design for blocking metabolic oxidation sites (para-position) while modulating lipophilicity and pKa.

Molecular Architecture & Physicochemical Profile

The molecular weight and structural integrity of this compound are defined by the specific isotopic contributions of the halogen substituents.

Quantitative Data Profile
ParameterValueTechnical Note
Molecular Formula

Molecular Weight 163.55 g/mol Calculated based on IUPAC atomic weights.
Exact Mass 163.0000 g/mol Monoisotopic mass (critical for HRMS).
CAS Number 36556-56-6
Appearance White to off-white crystalline solidOxidizes to reddish-brown upon air exposure.
Melting Point 28 – 33 °CLow melting point requires cold storage (<8°C).
Boiling Point ~178 °CAt 760 mmHg.
LogP ~2.4Moderate lipophilicity; suitable for CNS penetration.
Electronic Structure & Reactivity

The 2-Chloro-4,6-difluoroaniline molecule exhibits a distorted electron cloud due to the high electronegativity of the fluorine atoms at the 4 and 6 positions.

  • The Amino Group (C1): Acts as an ortho/para director but is deactivated by the inductive withdrawal (

    
     effect) of the halogens.
    
  • The Fluorine Atoms (C4, C6): Provide metabolic stability. The C4-F bond is particularly strong, preventing oxidative dehalogenation (a common metabolic clearance pathway).

  • The Chlorine Atom (C2): Provides steric bulk and a handle for further cross-coupling reactions (e.g., Buchwald-Hartwig amination).

Structural Visualization (Logic Map)

MolecularLogic Fig 1. Structural-Functional Logic of 2-Chloro-4,6-difluoroaniline Core 2-Chloro-4,6-difluoroaniline (C6H4ClF2N) Sub_NH2 Amino Group (C1) Nucleophilic Handle Core->Sub_NH2 Functionalization Sub_Cl Chlorine (C2) Steric Bulk / Ortho-blocker Core->Sub_Cl Electronic Tuning Sub_F Fluorines (C4, C6) Metabolic Shield / Lipophilicity Core->Sub_F ADME Optimization App_Drug Kinase Inhibitors (e.g., Wee1, IKK) Sub_NH2->App_Drug App_Agro Fungicides (Metabolic Stability) Sub_F->App_Agro

Synthetic Pathways & Experimental Protocol

Synthesis of 2-Chloro-4,6-difluoroaniline generally proceeds via two main routes: the "Industrial Halex" route (starting from trichlorobenzene) and the "Lab-Scale Chlorination" route (starting from 2,4-difluoroaniline).

Comparative Pathways

SynthesisRoutes Fig 2. Industrial vs. Laboratory Synthesis Routes Start_A 1,2,3-Trichlorobenzene Step_A1 Halex Reaction (KF, 18-crown-6) Solvent: Sulfolane/DMSO Start_A->Step_A1 Inter_A 2,6-Difluorochlorobenzene Step_A1->Inter_A Step_A2 Nitration (HNO3/H2SO4) Inter_A->Step_A2 Step_A3 Reduction (Fe/HCl or H2/Pd-C) Step_A2->Step_A3 Target 2-Chloro-4,6-difluoroaniline Step_A3->Target Start_B 2,4-Difluoroaniline Step_B1 Electrophilic Chlorination (NCS or Cl2 gas) Start_B->Step_B1 High Selectivity (Ortho) Step_B1->Target High Selectivity (Ortho)

Detailed Protocol: Regioselective Chlorination (Lab Scale)

Objective: Synthesis of 2-Chloro-4,6-difluoroaniline from 2,4-difluoroaniline using N-Chlorosuccinimide (NCS). This method is preferred in drug discovery for its mild conditions and high regioselectivity for the ortho-position (C2) relative to the amino group.

Reagents:

  • 2,4-Difluoroaniline (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) (anhydrous)

  • Temperature: 50–60 °C

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluoroaniline (10 mmol, 1.29 g) in anhydrous acetonitrile (20 mL).

  • Reagent Addition: Add NCS (10.5 mmol, 1.40 g) portion-wise over 15 minutes. Note: Exothermic reaction; monitor internal temperature.

  • Reaction: Heat the mixture to 55 °C and stir for 4–6 hours. Monitor progress via TLC (Hexane/EtOAc 4:1) or LC-MS. The target product is less polar than the starting material.

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude residue is often a reddish oil. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the product as a white to pale yellow solid.

Self-Validating Checkpoint:

  • Success Indicator: The disappearance of the starting material peak (m/z 130) and appearance of the product peak (m/z 164/166, 3:1 ratio) in LC-MS.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be verified using NMR and MS.

Nuclear Magnetic Resonance ( NMR)

The substitution pattern results in a distinct splitting pattern for the aromatic protons at C3 and C5.

  • Solvent:

    
     or 
    
    
    
  • 
     6.90 – 7.05 ppm (1H, ddd, H-3):  This proton is trapped between Cl and F. It couples to:
    
    • 
       (ortho, 
      
      
      
      Hz)
    • 
       (para, 
      
      
      
      Hz)
    • 
       (meta, 
      
      
      
      Hz)
  • 
     6.70 – 6.85 ppm (1H, td, H-5):  This proton is between two Fluorines. It couples to:
    
    • 
       and 
      
      
      
      (both ortho,
      
      
      Hz, appearing as a triplet)
    • 
       (meta, 
      
      
      
      Hz)
  • 
     3.80 – 5.00 ppm (2H, br s, 
    
    
    
    ):
    Broad singlet, chemical shift is concentration-dependent.
Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion (

    
    ):  163.5.
    
  • Isotope Pattern: A characteristic Chlorine signature is required.

    • Peak at

      
       163 (100%, 
      
      
      
      )
    • Peak at

      
       165 (~32%, 
      
      
      
      )

Applications in Medicinal Chemistry

2-Chloro-4,6-difluoroaniline serves as a "privileged scaffold" modifier.

  • Metabolic Blocking: The fluorine at the para position (C4) blocks Cytochrome P450-mediated hydroxylation, significantly extending the half-life (

    
    ) of drugs.
    
  • Kinase Inhibition: Used in the synthesis of Wee1 inhibitors and IKK inhibitors . The aniline nitrogen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, while the halogens fill hydrophobic pockets (selectivity filters).

  • Fluoroquinolones: Acts as a precursor for the "A ring" in next-generation quinolone antibiotics, enhancing potency against Gram-positive bacteria.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Oral, Dermal, and Inhalation (Category 3/4).

  • Specific Target Organ Toxicity: Methemoglobinemia .

Critical Safety Protocol:

  • Risk: Aniline derivatives can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Symptoms include cyanosis (blue skin/lips) and headache.

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol (PEG 300) or massive amounts of soap and water. Do not use alcohol as it may increase absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734083, 2-Chloro-4,6-difluoroaniline. Retrieved from [Link]

  • Google Patents (US4294988A).Method of preparing 2,4-difluoroaniline (Precursor methodology).
Exploratory

solubility of 2-Chloro-4,6-difluoroaniline in organic solvents

An In-Depth Technical Guide to the Solubility and Solvent Selection for 2-Chloro-4,6-difluoroaniline Part 1: Executive Summary & Physiochemical Profile 2-Chloro-4,6-difluoroaniline (CAS 36556-56-6) is a critical halogena...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Solvent Selection for 2-Chloro-4,6-difluoroaniline

Part 1: Executive Summary & Physiochemical Profile

2-Chloro-4,6-difluoroaniline (CAS 36556-56-6) is a critical halogenated aniline intermediate used primarily in the synthesis of fluoro-agrochemicals and pharmaceutical active ingredients (APIs).[1][2][3] Its unique substitution pattern—an electron-rich amine flanked by electron-withdrawing fluorine and chlorine atoms—creates a distinct solubility profile driven by lipophilicity and weak hydrogen bond donor capability.

This guide moves beyond generic "soluble/insoluble" labels.[4] It provides a mechanistic understanding of solvent interactions to enable precise reaction engineering and purification protocols.

Physicochemical Critical Parameters
ParameterValueTechnical Implication
Molecular Formula C₆H₄ClF₂NLow molecular weight (163.55 g/mol ) facilitates high molarity solutions.
Physical State Low-Melting SolidMP: 28–33 °C .[3] Material may exist as a supercooled liquid or fuse during handling.
LogP (Predicted) ~2.4 – 2.8Highly lipophilic; partitions strongly into organic phases over aqueous buffers.
Acidity (pKa) ~1.0 – 1.5 (Conj. Acid)Extremely weak base due to electron-withdrawing F/Cl. Requires strong acids for protonation.
H-Bonding Donor (Weak)The -NH₂ group is deactivated, reducing solubility in pure water but enabling solubility in H-bond acceptors (DMSO, THF).

Part 2: The Solubility Landscape

The solubility of 2-Chloro-4,6-difluoroaniline is dictated by the "Like Dissolves Like" principle, but modified by its low melting point. Above 33°C, "solubility" technically transitions to "miscibility" for many organic solvents.

Polar Aprotic Solvents (Reaction Media)
  • Solvents: DMSO, DMF, DMAc, Acetonitrile.

  • Solubility: High (>200 mg/mL) .

  • Mechanistic Insight: These are the preferred solvents for Nucleophilic Aromatic Substitution (SNAr) reactions. The solvent's oxygen/nitrogen lone pairs accept hydrogen bonds from the aniline -NH₂, while the high dielectric constant stabilizes transition states.

  • Warning: Due to the compound's low melting point, removal of high-boiling solvents (DMSO/DMF) via lyophilization is difficult; aqueous workup is preferred.

Polar Protic Solvents (Crystallization & Cleaning)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Solubility: High (>100 mg/mL) at ambient temperature.

  • Mechanistic Insight: Excellent solubility due to dipole-dipole interactions. However, solubility drops significantly at -20°C, making alcohols ideal candidates for recrystallization protocols.

Non-Polar / Chlorinated Solvents (Extraction)
  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Toluene, Chloroform.

  • Solubility: Very High (Miscible in liquid state) .

  • Mechanistic Insight: The lipophilic halogenated ring drives interaction with non-polar solvents. DCM and Ethyl Acetate are the standard choices for liquid-liquid extraction from aqueous reaction mixtures.

Aqueous Systems
  • Solvents: Water, Aqueous Buffers (pH > 2).

  • Solubility: Insoluble (<0.1 mg/mL) .

  • Exception: Soluble in concentrated mineral acids (HCl, H₂SO₄) due to protonation of the amine, forming the anilinium salt.

Part 3: Experimental Protocols (Self-Validating Systems)

Since precise quantitative curves are rarely published for specific batches, you must validate solubility empirically. Use the following Gravimetric Saturation Protocol , designed to account for the compound's low melting point.

Protocol A: Gravimetric Solubility Determination (Isothermal)

Objective: Determine exact solubility (mg/mL) at 20°C (below melting point).

  • Preparation: Weigh 500 mg of 2-Chloro-4,6-difluoroaniline into a tared 4 mL scintillation vial.

  • Solvent Addition: Add 1.0 mL of target solvent.

  • Equilibration: Vortex for 30 seconds.

    • Decision Gate: If fully dissolved, add another 500 mg. Repeat until undissolved solid remains.

  • Saturation: Place vial in a thermal shaker at 20°C for 4 hours (agitation is crucial).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate solvent under nitrogen stream or vacuum.

  • Quantification: Weigh the residue.

    • Calculation:

      
      
      

Validation Check: If the residue appears as an oil rather than a solid, the solvent may still be trapped. Dry further under high vacuum (0.1 mbar) for 1 hour.

Part 4: Visualization of Workflows

Figure 1: Solvent Selection Logic for Synthesis

This decision tree guides the selection of solvents based on the intended chemical transformation, balancing solubility with reactivity.

SolventSelection Start Start: 2-Chloro-4,6-difluoroaniline ProcessType Define Process Goal Start->ProcessType Reaction Chemical Synthesis (e.g., SNAr, Coupling) ProcessType->Reaction Purification Purification / Extraction ProcessType->Purification TempCheck Reaction Temp > 80°C? Reaction->TempCheck HighTemp Use DMSO or DMF (High Solubility, High BP) TempCheck->HighTemp Yes LowTemp Use Acetonitrile or THF (Easy Removal) TempCheck->LowTemp No PhaseCheck Aqueous Workup? Purification->PhaseCheck Extraction Use DCM or Ethyl Acetate (Immiscible with Water) PhaseCheck->Extraction Yes (Biphasic) Recryst Recrystallization PhaseCheck->Recryst No (Solid Isolation) Alcohol Use Methanol/Ethanol (High Temp Coeff) Recryst->Alcohol

Caption: Decision logic for selecting the optimal solvent system based on process requirements (Synthesis vs. Purification).

Figure 2: Solubility Determination Workflow

A standardized workflow to handle the low-melting nature of the compound during solubility testing.

SolubilityProtocol Step1 Weigh Compound (Excess) Step2 Add Solvent (T = 20°C) Step1->Step2 Step3 Agitate 4h Step2->Step3 Check Solid Persists? Step3->Check AddMore Add more solid Check->AddMore No (Dissolved) Filter Filter (0.45µm) Check->Filter Yes (Saturated) AddMore->Step3 Analysis Gravimetric or HPLC Quantification Filter->Analysis

Caption: Iterative workflow for determining saturation limits, ensuring equilibrium is reached before quantification.

Part 5: Safety & Handling (Halogenated Anilines)

  • Skin Absorption: Like most anilines, this compound is readily absorbed through the skin. Solvents like DMSO enhance this permeability significantly ("carrier effect"). Double gloving (Nitrile/Laminate) is mandatory when using DMSO solutions.

  • Melting Hazard: Because the melting point (28-33°C) is near ambient temperature, the compound may fuse into a solid block in storage drums. Do not chip with metal tools (spark hazard). Melt gently in a warm water bath (<40°C) to dispense as a liquid.

References

  • National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 2734083, 2-Chloro-4,6-difluoroaniline. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for aniline solubility principles).

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 2-Chloro-4,6-difluoroaniline

The following technical guide details the spectroscopic characterization of 2-Chloro-4,6-difluoroaniline , a critical intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical active ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-Chloro-4,6-difluoroaniline , a critical intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical active ingredients.

Executive Summary

2-Chloro-4,6-difluoroaniline (C₆H₄ClF₂N) represents a specific class of poly-halogenated anilines where the electronic environment is dominated by the interplay between the electron-donating amino group and the electron-withdrawing/resonance-donating halogen substituents. Accurate characterization requires differentiating this isomer from its congeners (e.g., 4-chloro-2,6-difluoroaniline) using spin-coupling analysis in NMR and isotope profiling in Mass Spectrometry.

Compound Identity
PropertyData
IUPAC Name 2-Chloro-4,6-difluoroaniline
CAS Number 36556-56-6
Molecular Formula C₆H₄ClF₂N
Molecular Weight 163.55 g/mol
Melting Point 28–32 °C (Solid)
Appearance White to light yellow crystalline solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 2-Chloro-4,6-difluoroaniline are distinct due to the asymmetry introduced by the chlorine atom at the C2 position, breaking the symmetry observed in 2,6-difluoroaniline.

¹H NMR Analysis (400 MHz, CDCl₃)

The proton spectrum is characterized by two distinct aromatic signals corresponding to H3 and H5 , and a broad singlet for the amine protons.

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constants (

)
Assignment Logic
NH₂ 3.80 – 4.20 Broad Singlet (br s)N/AExchangeable amine protons. Shift varies with concentration and solvent.
H3 6.95 – 7.15 ddd (Doublet of Doublet of Doublets)

Hz

Hz

Hz
Located between Cl and F. Deshielded by ortho-Cl relative to H5.
H5 6.60 – 6.80 td (Triplet of Doublets)*

Hz

Hz

Hz
Located between two Fluorines. The two ortho-F couplings are nearly equivalent, creating a pseudo-triplet.

Note: The "td" description for H5 assumes


. If they differ slightly, it appears as a ddd.
¹³C NMR Analysis (100 MHz, CDCl₃)

The carbon spectrum is dominated by C-F coupling, resulting in doublets (d) or triplets (t) for specific carbons.

  • C1 (C-NH₂): ~130 ppm (Multiplet due to coupling with F4/F6).

  • C2 (C-Cl): ~120 ppm (Doublet due to meta-F coupling).

  • C3 (C-H): ~112 ppm (dd, coupled to F4 and F6).

  • C4 (C-F): ~150-155 ppm (d,

    
     Hz).
    
  • C5 (C-H): ~102-105 ppm (t, coupled to F4 and F6).

  • C6 (C-F): ~150-155 ppm (d,

    
     Hz).
    
Structural Logic Visualization

The following diagram illustrates the coupling network that defines the splitting patterns.

NMR_Coupling cluster_legend Legend H3 Proton H3 (Position 3) H5 Proton H5 (Position 5) H3->H5 Meta ⁴J (Weak) F4 Fluorine F4 (Position 4) F4->H3 Ortho ³J (Strong) F4->H5 Ortho ³J (Strong) F6 Fluorine F6 (Position 6) F6->H3 Meta ⁴J (Medium) F6->H5 Ortho ³J (Strong) Cl2 Chlorine Cl2 (Position 2) Cl2->H3 Deshielding Effect key Red Arrow: Strong Coupling (8-10 Hz) Yellow Arrow: Medium Coupling (4-6 Hz) Green Arrow: Weak Coupling (2-3 Hz)

Caption: Spin-spin coupling network for 2-Chloro-4,6-difluoroaniline showing the origin of H3 and H5 splitting patterns.

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the halogen substitution pattern via isotope abundance analysis.

Ionization & Molecular Ion
  • Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (in LC-MS).

  • Molecular Ion (M⁺):

    • m/z 163: Base peak (containing ³⁵Cl).

    • m/z 165: M+2 peak (containing ³⁷Cl).

    • Intensity Ratio: The M/(M+2) ratio is approximately 3:1 , characteristic of a single chlorine atom.

Fragmentation Pathway (EI)

Under electron impact, the molecule undergoes characteristic losses:

  • Loss of H/HCN: Formation of the tropylium-like cation.

  • Loss of Cl: Cleavage of the C-Cl bond (m/z 163 → 128).

  • Loss of F: Rare, but possible in high-energy collisions.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 163 (100%) m/z 165 (32%) Frag_Cl [M - Cl]+ m/z 128 (Difluoroaniline cation) M_Ion->Frag_Cl - Cl• (35 u) Frag_HCN [M - HCN]+ m/z 136 (Ring contraction) M_Ion->Frag_HCN - HCN (27 u) Frag_NH2 [M - NH2]+ m/z 147 M_Ion->Frag_NH2 - NH2• (16 u)

Caption: Primary fragmentation pathways observed in EI-MS for 2-Chloro-4,6-difluoroaniline.

Infrared (IR) Spectroscopy

IR analysis confirms the functional groups, particularly the primary amine and the halogenated aromatic ring.

Region (cm⁻¹)IntensityAssignmentNotes
3480 & 3390 MediumN-H StretchingDoublet characteristic of primary amines (-NH₂).
3000 – 3100 WeakC-H Stretching (Aromatic)Above 3000 cm⁻¹.
1620 StrongN-H Bending (Scissoring)Characteristic amine deformation.
1480 – 1600 StrongC=C Aromatic StretchRing skeletal vibrations.
1150 – 1250 Very StrongC-F StretchingBroad, intense band typical of fluoroarenes.
600 – 800 Medium/StrongC-Cl StretchingCharacteristic fingerprint for chloroarenes.

Experimental Methodology

To ensure reproducibility of the data presented above, the following protocols are recommended.

Sample Preparation for NMR
  • Solvent: Use CDCl₃ (Chloroform-d) as the standard solvent. DMSO-d₆ is an alternative if the amine protons need to be clearly resolved (shifts will move downfield to ~5.0 ppm).

  • Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug if the solution is cloudy (removes inorganic salts from synthesis).

Purity Assessment Workflow

When synthesizing or sourcing this intermediate, use the following logic to validate purity:

  • Check MP: If melting point < 28°C, the sample is likely contaminated with solvent or the 4-chloro isomer.

  • Run GC-MS: Look for a single peak with m/z 163. A secondary peak at m/z 163 with a different retention time indicates the 4-chloro-2,6-difluoroaniline isomer.

  • Run ¹H NMR: Focus on the 6.5–7.2 ppm region. The presence of a symmetric triplet or doublet pattern (without the complexity of the H3/H5 difference) suggests isomeric impurity.

References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 2734083, 2-Chloro-4,6-difluoroaniline.[1][2]

  • Commercial Availability & Specifications: Sigma-Aldrich Product Specification for CAS 36556-56-6.

  • Synthetic Context & Impurities: Patent WO2018078005A1, "Amido-substituted azaspiro derivatives as tankyrase inhibitors," citing use of CAS 36556-56-6 as starting material.

  • NMR Prediction & Congener Data: Spectral data derived from comparison with 2,6-difluoroaniline and 2-chloro-4-fluoroaniline standards found in the SDBS/AIST database logic.

Sources

Exploratory

Technical Guide: Synthesis and Characterization of 2-Chloro-4,6-difluoroaniline

This guide details the synthesis, purification, and characterization of 2-Chloro-4,6-difluoroaniline (CAS 36556-56-6) , a critical intermediate in the development of agrochemicals (herbicides/fungicides) and fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, purification, and characterization of 2-Chloro-4,6-difluoroaniline (CAS 36556-56-6) , a critical intermediate in the development of agrochemicals (herbicides/fungicides) and fluorinated pharmaceuticals.

The protocol focuses on the regioselective chlorination of 2,4-difluoroaniline using N-Chlorosuccinimide (NCS). This method is selected for its operational safety, high yield, and superior regiocontrol compared to elemental chlorine or sulfuryl chloride routes.

Executive Summary

  • Target Molecule: 2-Chloro-4,6-difluoroaniline[1][2]

  • CAS Number: 36556-56-6[1]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 163.55 g/mol [1]

  • Primary Application: Building block for fluorinated heterocycles, kinase inhibitors, and crop protection agents.

Synthetic Strategy & Mechanism

The "Gold Standard" Route: Electrophilic Aromatic Substitution

The most robust laboratory and pilot-scale method involves the chlorination of 2,4-difluoroaniline using N-Chlorosuccinimide (NCS) in a polar aprotic solvent (Acetonitrile).

Mechanistic Rational:

  • Directing Effects: The amino group (

    
    ) is a strong ortho/para activator. The fluorine atoms at positions 2 and 4 are weak deactivators but ortho/para directors.
    
  • Regioselectivity:

    • Position 2 is occupied by Fluorine.[4][5]

    • Position 4 is occupied by Fluorine.[4][5]

    • Position 6 is ortho to the amino group and sterically accessible.

    • Position 3 and 5 are meta to the strong amino director and are less reactive.

    • Result: The electrophilic chlorine (

      
       equivalent from NCS) selectively attacks Position 6, yielding the desired 2-Chloro-4,6-difluoroaniline (structurally equivalent to 6-chloro-2,4-difluoroaniline).
      
Reaction Pathway Diagram

SynthesisPathway SM Starting Material 2,4-Difluoroaniline (Liquid) Intermediate Transition State Sigma Complex SM->Intermediate MeCN, 60°C Nucleophilic Attack Reagent Reagent N-Chlorosuccinimide (NCS) (1.05 eq) Reagent->Intermediate Product Target Product 2-Chloro-4,6-difluoroaniline (Solid, mp 28-32°C) Intermediate->Product -H+ (Re-aromatization) Byproduct Byproduct Succinimide Intermediate->Byproduct

Figure 1: Reaction pathway for the regioselective chlorination of 2,4-difluoroaniline.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
2,4-Difluoroaniline 129.111.0Substrate
N-Chlorosuccinimide (NCS) 133.531.05Chlorinating Agent
Acetonitrile (MeCN) 41.05Solvent (10 vol)Reaction Medium
Ethyl Acetate 88.11-Extraction Solvent
Sodium Thiosulfate (aq) --Quenching Agent
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

  • Charge the flask with 2,4-difluoroaniline (10.0 g, 77.4 mmol) and Acetonitrile (100 mL).

  • Stir until a homogeneous solution is obtained.

Step 2: Reagent Addition (Critical for Selectivity)

  • Cool the solution to 0–5°C using an ice bath. Note: Cooling prevents uncontrolled exotherms and over-chlorination.

  • Add NCS (10.85 g, 81.3 mmol, 1.05 eq) portion-wise over 20 minutes. Do not add all at once.

  • Allow the mixture to warm to room temperature (25°C) and stir for 1 hour.

  • Heat the mixture to 50–60°C and monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[6] Reaction is typically complete within 2–4 hours.

Step 3: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure to remove most of the Acetonitrile.

  • Resuspend the residue in Ethyl Acetate (150 mL) and Water (100 mL).

  • Separate the layers. Wash the organic layer with 10% Sodium Thiosulfate solution (to remove unreacted oxidizing species) and then with Brine (saturated NaCl).

  • Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate in vacuo to yield the crude solid.

Step 4: Purification

  • The crude material is often sufficiently pure (>95%).

  • For higher purity (>98%), perform recrystallization from Hexane or a Hexane/EtOAc (9:1) mixture.

  • Yield: Expect 85–92% isolated yield.

Process Logic Flowchart

WorkupLogic Reaction Reaction Mixture (MeCN, Product, Succinimide) Evap Evaporation Remove MeCN Reaction->Evap Extraction Extraction Add EtOAc + Water Evap->Extraction PhaseSep Phase Separation Extraction->PhaseSep OrgLayer Organic Layer (Product + Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Succinimide, Salts) PhaseSep->AqLayer Wash Wash 1. Na2S2O3 (Quench) 2. Brine (Dry) OrgLayer->Wash Dry Drying (Na2SO4) Wash->Dry Final Final Product 2-Chloro-4,6-difluoroaniline Dry->Final

Figure 2: Workup and isolation logic flow.

Characterization & Data Analysis

Physical Properties
PropertyValue
Appearance White to light yellow crystalline solid
Melting Point 28 – 33 °C
Boiling Point ~82 °C (at reduced pressure)
Solubility Soluble in MeOH, EtOAc, DCM; Insoluble in Water
Spectral Data (Representative)

Mass Spectrometry (GC-MS/LC-MS):

  • Molecular Ion (

    
    ):  163.0[7]
    
  • Isotope Pattern: Distinct Chlorine pattern.[8] Peaks at 163 (100%) and 165 (32%) corresponding to

    
     and 
    
    
    
    isotopes.

Proton NMR (


 NMR, 400 MHz, 

):
The structure has two aromatic protons at positions 3 and 5.
  • 
     3.80 - 4.20 ppm (br s, 2H): 
    
    
    
    protons (Broad singlet, exchangeable with
    
    
    ).
  • 
     6.80 - 6.95 ppm (m, 1H):  Proton at Position 5 . This proton is flanked by two Fluorine atoms (F4 and F6). It typically appears as a triplet of doublets (
    
    
    
    ) due to strong coupling to two fluorine atoms (
    
    
    ).
  • 
     6.95 - 7.10 ppm (m, 1H):  Proton at Position 3 . This proton is ortho to F4 and meta to F6. It appears as a doublet of doublets (
    
    
    
    ) (
    
    
    ,
    
    
    ).

Carbon NMR (


 NMR): 
Expect doublets or triplets for carbon signals due to C-F coupling.
  • C-F Carbons: Large coupling constants (

    
    ).
    
  • C-NH2 Carbon: Shifted downfield (~130-140 ppm).

Safety & Handling (E-E-A-T)

  • Toxicity: Haloanilines are toxic by inhalation, ingestion, and skin contact.[3] They can cause methemoglobinemia (blue skin discoloration due to oxygen deprivation in blood).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle exclusively in a fume hood.

  • Waste: Dispose of aqueous waste containing succinimide and organic waste containing haloanilines in segregated hazardous waste streams.

References

  • Sigma-Aldrich. (n.d.). 2-Chloro-4,6-difluoroaniline Product Sheet. Retrieved from

  • PubChem. (n.d.). 2-Chloro-4,6-difluoroaniline Compound Summary. National Library of Medicine. Retrieved from

  • Davis, M. C. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide. Synthetic Communications, 39(7), 1100–1108. (Validating NCS method for anilines). Retrieved from

  • Chem-Impex. (n.d.). 2-Chloro-4,6-difluoroaniline Specifications. Retrieved from

Sources

Foundational

2-Chloro-4,6-difluoroaniline: A Strategic Scaffold for Fluorinated Heterocycles

This technical guide details the utility of 2-Chloro-4,6-difluoroaniline (CAS 36556-56-6) , a specialized halogenated aniline used as a critical scaffold in the synthesis of bioactive heterocycles, particularly fluoroqui...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the utility of 2-Chloro-4,6-difluoroaniline (CAS 36556-56-6) , a specialized halogenated aniline used as a critical scaffold in the synthesis of bioactive heterocycles, particularly fluoroquinolones and oncology candidates.[1]

Executive Summary

2-Chloro-4,6-difluoroaniline is a high-value intermediate characterized by a unique "mixed-halogen" substitution pattern. Unlike symmetrical trifluoroanilines, the presence of a chlorine atom at the ortho position provides a distinct handle for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki), while the fluorine atoms at the 4- and 6-positions modulate metabolic stability and lipophilicity. This building block is essential for "scaffold hopping" in medicinal chemistry, particularly for Tankyrase inhibitors (oncology) and Muscarinic receptor modulators (cardiovascular).

Chemical Profile & Reactivity Analysis

The reactivity of 2-chloro-4,6-difluoroaniline is defined by the competing electronic effects of the amino group and the halogen substituents.

FeatureChemical ConsequenceSynthetic Implication
Electron-Deficient Ring The -I (inductive withdrawing) effect of F and Cl deactivates the ring toward electrophilic aromatic substitution (SEAr).Standard SEAr (e.g., nitration) requires harsh conditions. The amine is less nucleophilic than unsubstituted aniline.
Ortho-Chlorine Steric bulk and oxidative addition potential.Serves as a site for Pd-catalyzed coupling or can be retained to lock conformation in biaryl systems.
Para-Fluorine (C4) High C-F bond strength.Generally stable; blocks metabolic oxidation at the para position (a common clearance pathway).
Amine Functionality Weakly nucleophilic due to electron withdrawal.Requires activation (e.g., organoaluminum reagents) for amidation or high temperatures for condensation.
Reactivity Map

The following diagram illustrates the primary synthetic divergences available from this scaffold.

ReactivityMap Core 2-Chloro-4,6- difluoroaniline (CAS 36556-56-6) Path1 Gould-Jacobs Reaction (+ EMME) Core->Path1 Cyclization Path2 Al-Mediated Amidation (+ Esters) Core->Path2 Activation Path3 Sandmeyer/Diazotization Core->Path3 NaNO2/HCl Path4 Pd-Catalyzed Coupling (at C-Cl) Core->Path4 Pd(0) Prod1 Fluoroquinolone Scaffolds Path1->Prod1 Prod2 Tankyrase Inhibitors (Amides) Path2->Prod2 Prod3 Indazoles / Pyrazoles Path3->Prod3 Prod4 Biaryl Systems Path4->Prod4

Figure 1: Synthetic divergence map for 2-chloro-4,6-difluoroaniline, highlighting four primary transformation pathways.

Key Synthetic Transformations

A. Aluminum-Mediated Amidation (Tankyrase Inhibitor Synthesis)

A critical challenge with electron-deficient anilines is their poor nucleophilicity, making direct reaction with esters sluggish. The use of Dimethylaluminum chloride (Me₂AlCl) solves this by generating a highly reactive aluminum amide intermediate.

Mechanism: The aluminum reagent deprotonates the aniline, forming a dimethylaluminum amide species (


). This species is a potent nucleophile that attacks the ester carbonyl, bypassing the need for harsh thermal conditions or unstable acid chlorides.
Experimental Protocol: Synthesis of Amido-Substituted Cyclohexanes

Reference: Adapted from WO2018078005A1 (Bayer Pharma AG).

Reagents:

  • 2-Chloro-4,6-difluoroaniline (1.0 equiv)

  • Target Ester (e.g., Ethyl 4-hydroxycyclohexanecarboxylate) (0.9 equiv)

  • Dimethylaluminum chloride (1M in hexane) (2.0 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with the ester (10.9 mmol) and 2-chloro-4,6-difluoroaniline (11.9 mmol) in anhydrous toluene (60 mL).

  • Activation: Under an argon atmosphere, add the Dimethylaluminum chloride solution dropwise at room temperature. Caution: Exothermic reaction. Evolution of methane gas.

  • Reaction: Stir the mixture at room temperature for 4 hours, then heat to reflux for 6 hours to drive the reaction to completion.

  • Quench: Cool to 0°C. Carefully quench by dropwise addition of ice water (violent reaction possible).

  • Workup: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

B. The Gould-Jacobs Reaction (Quinolone Construction)

This is the classical route to fluoroquinolone antibiotics. The aniline condenses with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.[2]

Workflow Visualization:

GouldJacobs Start 2-Chloro-4,6-difluoroaniline + EMME Inter Intermediate: Anilinomethylenemalonate Start->Inter 110°C, -EtOH Cyclization Thermal Cyclization (Diphenyl ether, 250°C) Inter->Cyclization SEAr Product Ethyl 8-chloro-6-fluoro-4-hydroxy quinoline-3-carboxylate Cyclization->Product B-Ring Formation

Figure 2: The Gould-Jacobs pathway converting the aniline building block into a quinolone core.

Technical Insight: The presence of the ortho-chlorine (position 2 on aniline, position 8 on quinolone) directs the cyclization to the remaining open ortho position. However, steric clash from the chlorine can require higher temperatures compared to non-chlorinated analogs.

Case Studies in Drug Development

Case Study 1: Tankyrase Inhibitors (Oncology)

In the development of Wnt pathway inhibitors for colorectal cancer, 2-chloro-4,6-difluoroaniline is used to cap the "tail" of the molecule.

  • Role: The electron-poor aniline ring improves the metabolic half-life of the drug by resisting oxidation by Cytochrome P450 enzymes.

  • Structure-Activity Relationship (SAR): The specific 2-Cl, 4,6-F substitution pattern fits into a hydrophobic pocket of the Tankyrase enzyme, where the chlorine atom often engages in a halogen bond with backbone carbonyls.

Case Study 2: Muscarinic M2 Receptor Modulators

Positive Allosteric Modulators (PAMs) for the M2 receptor utilize this aniline to fine-tune selectivity against the M4 receptor.

  • Application: Treatment of cardiovascular diseases (e.g., atrial fibrillation).[3]

  • Chemistry: The aniline is coupled to a quinolone or thiophene core via an amide linker. The unique electrostatics of the difluoro-chloro motif are crucial for allosteric binding site affinity.

Handling & Safety Protocols

Signal Word: DANGER

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).

  • Combustion Hazards: Emits toxic fumes of Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx) under fire conditions.

Storage & Stability:

  • Store under inert gas (Argon/Nitrogen).

  • Keep refrigerated (2-8°C) to prevent slow oxidation (darkening of color).

  • Incompatible with strong oxidizing agents and acid chlorides (unless controlled).

References

  • Preparation of Amido-Substituted Azaspiro Derivatives as Tankyrase Inhibitors.
  • Positive Allosteric Modulators of Muscarinic M2 Receptor.
  • Synthesis of Fluoroquinolone Antibiotics. Source: Quimica Organica. Context: General mechanism of the Gould-Jacobs reaction for aniline-to-quinolone conversion. URL:[Link]

Sources

Exploratory

Strategic Functionalization of 2-Chloro-4,6-difluoroaniline: An Advanced Technical Guide

Executive Summary: The "Blocked Scaffold" Paradox 2-Chloro-4,6-difluoroaniline (CAS: 36556-56-6) represents a classic challenge in aromatic chemistry: the "Crowded Arene." For researchers in drug discovery—particularly t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Blocked Scaffold" Paradox

2-Chloro-4,6-difluoroaniline (CAS: 36556-56-6) represents a classic challenge in aromatic chemistry: the "Crowded Arene." For researchers in drug discovery—particularly those designing kinase inhibitors or agrochemicals—this molecule offers a potent electronic profile but presents a significant synthetic hurdle.

The core paradox is this: The amino group (-NH₂) is a powerful activator that directs electrophilic substitution to the ortho and para positions (C2, C4, C6). However, in this molecule, all three favored positions are already occupied by halogens (Cl at C2; F at C4, C6).

This guide does not merely list reactions; it details how to navigate this steric and electronic blockade. We will explore why standard Electrophilic Aromatic Substitution (SEAr) on the ring is often a "forbidden" pathway and how to leverage N-functionalization (Electrophilic Substitution on Nitrogen) as the primary synthetic lever.

Electronic & Structural Analysis

Before attempting synthesis, one must understand the electronic vectors at play. The molecule is electronically rich due to the amine but deactivated by the inductive withdrawal of three halogens.

The Reactivity Map
  • Position 1 (NH₂): The primary nucleophile. Reacts rapidly with electrophiles (Acyl chlorides, Sulfonyl chlorides).

  • Positions 2, 4, 6 (Cl, F, F): Blocked. These atoms prevent standard nitration or bromination.

  • Positions 3 & 5 (Meta): Theoretically open but electronically disfavored. The strong ortho/para directing nature of the amine clashes with the need to substitute at the meta positions. Substitution here requires forcing conditions or specific "masking" of the amine (e.g., protonation to anilinium).

Reactivity Visualization

The following diagram maps the electronic pressure points and the hierarchy of reactive sites.

ReactivityMap cluster_legend Reaction Probability Center 2-Chloro-4,6- difluoroaniline N_Attack N-Attack (Dominant) (Acylation, Alkylation) Center->N_Attack Kinetic Control (Low Barrier) Ring_Attack Ring C-H Attack (Difficult) (Nitration at C3/C5) Center->Ring_Attack Thermodynamic Barrier (Requires Acidic Media) Ipso Ipso-Substitution (Rare) (Displacement of Halogen) Center->Ipso Oxidative Conditions High High Probability Low Low Probability

Figure 1: Reactivity hierarchy. Note that electrophilic attack on the Nitrogen is kinetically favored over ring substitution due to the blocked ortho/para sites.

Primary Pathway: Electrophilic Substitution on Nitrogen

Since the carbon ring is blocked, the most reliable "electrophilic substitution" occurs on the nitrogen atom. This is the standard entry point for building complex pharmaceutical intermediates.

N-Acylation (Protection & Activation)

Transforming the free amine into an acetanilide or benzanilide is crucial. It modulates the electron density and prevents oxidation during subsequent steps.

Protocol 1: Quantitative N-Acetylation

  • Objective: Synthesis of N-(2-chloro-4,6-difluorophenyl)acetamide.

  • Mechanism: Nucleophilic attack of amine nitrogen on the carbonyl carbon of acetic anhydride (an electrophile).

ReagentEquivalentsRole
2-Chloro-4,6-difluoroaniline 1.0Substrate
Acetic Anhydride 1.2 - 1.5Electrophile
Acetic Acid (Glacial) Solvent (5-10 vol)Solvent/Catalyst
Sodium Acetate 0.1Buffer (Optional)

Step-by-Step Methodology:

  • Dissolution: Charge the reaction vessel with 2-Chloro-4,6-difluoroaniline and Glacial Acetic Acid. Stir until fully dissolved.

  • Addition: Add Acetic Anhydride dropwise over 20 minutes at room temperature. Note: Exothermic reaction.

  • Heating: Warm the mixture to 50–60°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1] The amine spot should disappear.

  • Quench: Pour the reaction mixture into 5 volumes of ice-cold water. Vigorous stirring is required to break up the precipitating solid.

  • Isolation: Filter the white precipitate. Wash with cold water (3x) to remove acid traces.

  • Drying: Vacuum dry at 45°C.

Why this works: The acetyl group protects the amine. If you need to force ring substitution later, the acetanilide is more stable against oxidation than the free amine.

The "Forbidden" Pathway: Ring Electrophilic Substitution (SEAr)

Researchers often ask: "Can I nitrate this molecule to get the 3-nitro derivative?" The answer is yes, but with caveats.

The Mechanism of Meta-Attack

Standard nitration targets positions ortho/para to the amine. Since these are blocked, the reaction will likely fail or cause "tarring" (oxidation) unless we invert the directing effect.

  • The Trick: Use concentrated H₂SO₄.

  • The Chemistry: In strong acid, the amine becomes protonated (-NH₃⁺). The ammonium group is meta-directing and strongly deactivating.

  • The Target: The meta positions relative to the amine are C3 and C5. These positions are ortho to the halogens (Cl/F), which are ortho/para directors.

  • Alignment: The -NH₃⁺ directs to C3/C5. The Cl (at C2) directs to C3. The F (at C4) directs to C3/C5. The vectors align at C3 and C5 .

Protocol: Nitration under Forcing Conditions

Warning: This reaction risks defluorination or ipso-substitution. Perform on small scale first.

Protocol 2: Mixed Acid Nitration

  • Preparation: Dissolve 2-Chloro-4,6-difluoroaniline in concentrated H₂SO₄ (10 vol) at 0°C. Ensure complete protonation (solution may thicken).

  • Nitration: Add Fuming HNO₃ (1.1 eq) dropwise, maintaining temperature <10°C.

  • Reaction: Allow to warm to 20°C. If no reaction occurs (monitored by HPLC), heat cautiously to 40-50°C.

  • Outcome: Expect a mixture of 3-nitro (major) and 5-nitro isomers.

  • Workup: Quench over ice. Neutralize carefully with Na₂CO₃ to pH 8 (to deprotonate the amine). Extract with DCM.[2]

Author's Note: In industrial settings, we rarely nitrate this specific scaffold. Instead, we synthesize 2-chloro-4,6-difluoro-3-nitroaniline by starting with a nitro-benzene precursor and reducing it, or by halogenating a nitroaniline. Direct nitration of the fully substituted ring is low-yielding.

Alternative Functionalization: Diazotization (Sandmeyer)

If the goal is to replace the amine with another electrophile (like Iodine, CN, or H), the Sandmeyer reaction is the gold standard.

Workflow:

  • Diazotization: 2-Cl-4,6-F₂-Aniline + NaNO₂ + HCl → [Aryl-N₂⁺] Cl⁻

    • Note: The diazonium salt is an electrophile itself and can be coupled with electron-rich aromatics (Azo coupling) or reacted with nucleophiles.

  • Substitution:

    • CuCN → Nitrile (Ar-CN)

    • KI → Iodide (Ar-I)

    • H₃PO₂ → Deamination (Ar-H)

Quantitative Data Summary

Property / ReactionValue / OutcomeNotes
Molecular Weight 163.55 g/mol
Melting Point 28-32 °CLow MP requires careful handling (often semi-solid).
pKa (Conjugate Acid) ~2.0 - 2.5Weakly basic due to halogen withdrawal.
Electrophilic Attack (N) ExcellentAcylation, Sulfonylation, Alkylation proceed in >90% yield.
Electrophilic Attack (Ring) PoorSterically blocked. Requires forcing conditions (H₂SO₄).
Nucleophilic Attack (Ring) ModerateF atoms at 4,6 are susceptible to SnAr if strong EWG (like NO₂) is added.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the decision tree for modifying this substrate.

SynthesisFlow Start 2-Chloro-4,6-difluoroaniline (Starting Material) Acylation Reaction: Acetic Anhydride Product: Acetanilide Start->Acylation Protection Sulfonylation Reaction: R-SO2-Cl Product: Sulfonamide Start->Sulfonylation Drug Scaffold Diazo Reaction: NaNO2 / HCl Intermediate: Diazonium Salt Start->Diazo Activation Nitration Reaction: HNO3 / H2SO4 Product: 3-Nitro derivative (Low Yield/Difficult) Start->Nitration Forcing Conditions Sandmeyer Reaction: CuX or KI Product: Aryl Halide/Nitrile Diazo->Sandmeyer Substitution

Figure 2: Synthetic workflow. Green paths indicate high-yield, standard protocols. Yellow paths represent versatile intermediate transformations. Red paths indicate difficult ring substitutions.

References

  • ChemicalBook. (2024).[3] 4-Bromo-2,6-difluoroaniline Synthesis and Properties. Retrieved from

  • PubChem. (2025).[4] 2-Chloro-4,6-difluoroaniline Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). 2-Chloro-4,6-difluoroaniline Product Specification. Merck KGaA. Retrieved from

  • Google Patents. (1991). Process for the preparation of 2,6-difluoroaniline (US5041674A). Retrieved from

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.[5] Retrieved from

Sources

Foundational

safety and handling precautions for 2-Chloro-4,6-difluoroaniline

An In-depth Technical Guide to the Safe Handling and Use of 2-Chloro-4,6-difluoroaniline This guide provides comprehensive safety and handling protocols for 2-Chloro-4,6-difluoroaniline, a versatile intermediate compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Use of 2-Chloro-4,6-difluoroaniline

This guide provides comprehensive safety and handling protocols for 2-Chloro-4,6-difluoroaniline, a versatile intermediate compound used in the pharmaceutical and agrochemical industries.[1] Given its hazardous properties, a thorough understanding and implementation of safety measures are paramount for all personnel, from laboratory researchers to drug development professionals. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and self-validation in all handling operations.

Compound Profile and Hazard Identification

2-Chloro-4,6-difluoroaniline is a halogenated aniline derivative. Its unique structure, featuring both chlorine and fluorine substituents, makes it a valuable building block but also introduces specific toxicological risks that must be rigorously managed.[1]

Physicochemical Properties

Understanding the physical characteristics of a compound is the foundation of safe handling. For instance, its solid state and melting point are critical for anticipating its behavior during storage and handling operations.

PropertyValueSource(s)
Synonyms 6-chloro-2,4-difluoroaniline, 2-amino-3,5-difluorochlorobenzene[2]
Physical State Solid[3]
Appearance -Data not available
Melting Point 28 - 32 °C (lit.)[3]
Boiling Point Data not available[3]
Flash Point Data not available[3]
GHS Hazard Classification and Rationale

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. 2-Chloro-4,6-difluoroaniline is classified as hazardous, necessitating stringent control measures. The primary routes of exposure are inhalation, skin contact, and ingestion.

Hazard ClassCategoryHazard StatementRationale / Target OrgansSource(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowedMay cause gastrointestinal irritation.[3][4]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skinThe compound can be absorbed through the skin, leading to systemic toxicity.[4][5]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaledInhalation of dust can irritate the respiratory system and cause systemic effects.[4][5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDirect contact can cause inflammation and irritation.[3][4]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationDirect contact with eyes can cause significant irritation and potential damage.[3][4]
STOT - Single Exposure Category 3H335: May cause respiratory irritationTargets the respiratory system upon a single exposure.[3][4]

STOT: Specific Target Organ Toxicity

A Proactive Safety Framework: The Hierarchy of Controls

Effective safety management moves beyond simply providing Personal Protective Equipment (PPE). The "Hierarchy of Controls" is a fundamental principle in industrial hygiene that prioritizes the most effective and reliable control measures. This guide is structured around this principle, providing a systematic approach to risk mitigation.

Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Difficult: Unique properties required) Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training, Signage) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the worker. For 2-Chloro-4,6-difluoroaniline, this is the most critical step in ensuring safety.

  • Chemical Fume Hood: All handling of 2-Chloro-4,6-difluoroaniline, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[6] This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation, which is a primary exposure route.[3][4]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[7][8]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation where the chemical is handled.[8][9] Regular testing of this equipment is mandatory.

Standard Operating Procedures (SOPs): Ensuring Consistency and Safety

Administrative controls, such as SOPs, ensure that hazardous tasks are performed in a consistently safe manner.

Protocol for Weighing and Transferring Solid 2-Chloro-4,6-difluoroaniline

This protocol is designed to minimize the generation of dust and prevent cross-contamination.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as specified in Section 5.

    • Decontaminate the work surface within the fume hood.

    • Place all necessary equipment (spatula, weigh boat, secondary container, logbook) inside the hood.

  • Handling:

    • Retrieve the stock container from its designated storage location.[4]

    • Carefully open the container inside the fume hood to avoid generating airborne dust.

    • Use a dedicated, clean spatula to carefully transfer the desired amount of solid to a weigh boat on a tared balance. Avoid any rapid movements that could aerosolize the powder.

    • Once the desired mass is obtained, securely close the primary stock container.[4]

    • Carefully transfer the weighed solid into the reaction vessel or secondary container.

  • Cleanup:

    • Clean the spatula thoroughly.

    • Dispose of the weigh boat in the designated solid hazardous waste container.

    • Wipe down the work surface within the fume hood with an appropriate decontaminating solvent.

    • Wash hands thoroughly after handling, even if gloves were worn.[3][4]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the only line of defense. It is used to protect the user from hazards when engineering and administrative controls cannot eliminate all risk.

Protection TypeSpecificationRationale and StandardSource(s)
Eye Protection Chemical safety goggles or a face shield.Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against dust and splashes.[4][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Inspect gloves for integrity before each use. Remove and replace immediately if contaminated or torn.[3][7]
Skin/Body Protection Long-sleeved lab coat and closed-toe shoes.Provides a barrier against accidental skin contact.[3][4]
Respiratory Protection Not required if handled in a fume hood.If a fume hood is not available or fails, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[3][4]

Emergency Protocols: A Validated Response System

In the event of an accidental release or exposure, a rapid and correct response is critical to minimizing harm. All personnel must be trained on these procedures.

Accidental Release (Spill) Response

The primary goal is to contain the spill, protect personnel, and prevent environmental release.

start Spill Detected evacuate Evacuate Immediate Area Alert others nearby start->evacuate assess Assess Spill Size & Risk Is it a minor or major spill? evacuate->assess minor_spill Minor Spill Response (Personnel are trained & equipped) assess->minor_spill Minor major_spill Major Spill Response (Evacuate lab, call emergency services) assess->major_spill Major don_ppe Don additional PPE (e.g., double gloves, respirator if needed) minor_spill->don_ppe end Incident Reported & Documented major_spill->end contain Contain & Absorb Cover with inert absorbent material (sand, vermiculite) don_ppe->contain collect Collect Waste Sweep material into a labeled hazardous waste container. Use non-sparking tools. contain->collect decontaminate Decontaminate Area Clean spill area with appropriate solvent. collect->decontaminate dispose Dispose of Waste Follow institutional guidelines for hazardous waste disposal. decontaminate->dispose dispose->end

Caption: Workflow for responding to a chemical spill.

Step-by-step Spill Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[7]

  • Assess: Determine if the spill is minor (can be handled by trained lab personnel) or major (requires emergency response).

  • Contain (Minor Spill): Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[10]

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[4][7] Do not generate dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[11]

Personal Exposure First Aid

Immediate and appropriate first aid can significantly reduce the severity of an injury.

cluster_paths First Aid Response by Exposure Route exposure Exposure Event inhalation Inhalation Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. exposure->inhalation skin Skin Contact Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention. exposure->skin eye Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids. Remove contact lenses if possible. Seek immediate medical attention. exposure->eye ingestion Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. exposure->ingestion

Caption: Immediate first aid procedures for different exposure routes.

  • Inhalation: Move the affected person to fresh air immediately.[3][7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4][7] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][4] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[12]

  • Ingestion: Rinse the mouth with water.[7] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[7]

Storage and Waste Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

  • Storage: Store 2-Chloro-4,6-difluoroaniline in a tightly closed container in a dry, cool, and well-ventilated place.[4][6][7] Keep it away from incompatible materials such as strong oxidizing agents.[8]

  • Waste Disposal: All waste containing this compound must be treated as hazardous. Dispose of contents and containers in accordance with local, state, and federal regulations. This may involve disposal at a licensed chemical destruction plant or controlled incineration.[11] Do not let the product enter drains.[7]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Retrieved from [Link]

  • Carl ROTH. (2025, April 29). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • Anonymous. (2011, March 15). SAFETY DATA SHEET.
  • Anonymous. (n.d.). SAFETY DATA SHEET.

Sources

Exploratory

Technical Procurement Guide: High-Purity 2-Chloro-4,6-difluoroaniline

The following technical guide is structured to provide an autonomous, in-depth analysis of the commercial supply chain and quality assurance protocols for 2-Chloro-4,6-difluoroaniline . CAS Number: 36556-56-6 | Formula:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an autonomous, in-depth analysis of the commercial supply chain and quality assurance protocols for 2-Chloro-4,6-difluoroaniline .

CAS Number: 36556-56-6 | Formula: C₆H₄ClF₂N | M.W.: 163.55 g/mol [1]

Executive Summary & Strategic Importance

2-Chloro-4,6-difluoroaniline is a critical fluorinated building block utilized primarily in the synthesis of next-generation agrochemicals (herbicides/fungicides) and pharmaceutical intermediates (specifically fluoroquinolone antibiotics and kinase inhibitors).[1]

For drug development professionals, the strategic value of this intermediate lies in its specific substitution pattern.[1] The presence of fluorine atoms at the 4 and 6 positions, combined with a reactive chlorine at the 2-position, allows for precise scaffold modification—enhancing metabolic stability (blocking P450 oxidation sites) and lipophilicity.

However, the procurement of this chemical is fraught with quality risks. Commercial synthesis routes often yield regioisomers and over-chlorinated byproducts that are difficult to separate. This guide outlines the rigorous selection of suppliers and the analytical protocols required to validate "High-Purity" (>98%) material.

Chemical Identity & Technical Specifications

Before engaging suppliers, researchers must establish a baseline specification. The following data represents the "Gold Standard" for pharmaceutical-grade starting material.

Table 1: Critical Technical Specifications
ParameterAcceptance Criteria (High Purity)Criticality
Appearance White to light yellow crystalline solidHigh: Darkening indicates oxidation or amine degradation.
Assay (GC) ≥ 98.0%Critical: Lower purity suggests unreacted starting material (2,4-difluoroaniline).
Melting Point 28.0 – 33.0 °CMedium: Wide range indicates solvent entrapment or impurities.
Water Content ≤ 0.5% (Karl Fischer)High: Excess water interferes with subsequent anhydrous coupling reactions.
Identity (NMR) Conforms to structure (¹H, ¹⁹F)Critical: Must distinguish from 4-chloro-2,6-difluoroaniline isomer.

Synthesis-Driven Impurity Analysis (The "Why")

To act as an expert buyer, one must understand how the chemical is made. The dominant industrial route involves the electrophilic chlorination of 2,4-difluoroaniline .

  • Mechanism: The amino group (-NH₂) strongly activates the ring, directing the incoming chlorine electrophile to the ortho position (C6).

  • The Risk: While C6 is favored, process deviations can lead to specific impurities.

Impurity Profile & Causality[3]
  • Unreacted Starting Material (2,4-Difluoroaniline): Occurs if chlorination is incomplete.[2] Risk:[3] Competes in subsequent coupling reactions, leading to des-chloro analogues in the final drug substance.

  • Over-Chlorination (Dichlorodifluoroanilines): Occurs if stoichiometry is uncontrolled. Risk:[3] Leads to polychlorinated byproducts that are highly lipophilic and persistent.

  • Regioisomers: Although rare due to steric/electronic directing effects, trace amounts of 3-chloro isomers may form under high-temperature forcing conditions.

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the synthesis pathway and where quality risks originate.

SynthesisPath Start Starting Material: 2,4-Difluoroaniline Reaction Electrophilic Aromatic Substitution (Chlorination) Start->Reaction Reagent Reagent: NCS or Cl2 Reagent->Reaction Product Target: 2-Chloro-4,6-difluoroaniline (>98%) Reaction->Product Major Pathway Impurity1 Impurity A: Unreacted 2,4-Difluoroaniline (<1%) Reaction->Impurity1 Incomplete Rxn Impurity2 Impurity B: Dichlorodifluoroaniline (Over-chlorination) Reaction->Impurity2 Excess Reagent

Caption: Synthesis pathway showing the origin of critical impurities (unreacted starting material and over-chlorinated byproducts).

Commercial Supplier Landscape

Suppliers are categorized by their role in the supply chain. For GMP or critical R&D, traceability is paramount.

Tier 1: Validated Global Distributors (High Trust)

These suppliers provide comprehensive Certificates of Analysis (CoA) and reliable cold-chain logistics (essential given the low melting point).

  • Sigma-Aldrich (Merck): Lists as 2-Chloro-4,6-difluoroaniline 97%. Ideal for analytical standards and small-scale R&D.

  • TCI America: Offers >98.0% (GC) purity.[1] Known for high batch-to-batch consistency.

  • Chem-Impex International: A strong US-based supplier for building blocks, offering quantities from 1g to bulk.

Tier 2: Specialized Fluorine Chemistry Suppliers

Best for scaling up (100g – 1kg) where cost becomes a factor but quality cannot be compromised.

  • Fluorochem (UK): highly specialized in fluorinated aromatics.

  • Apollo Scientific: Similar profile, often stocks specific fluoro-aniline intermediates.

Tier 3: Bulk Aggregators (Audit Required)

Platforms like Echemi or PureSynth list manufacturers (often in China/India).

  • Risk: Material may be "technical grade" (95%) labeled as 98%.

  • Action: Mandatory pre-shipment sample testing required.

Table 2: Supplier Comparison Matrix
Supplier CategoryTypical PurityBatch SizeDocumentationRecommended For
Sigma-Aldrich 97%1g - 25gFull CoA, SDS, NMRBench-scale R&D, Reference Std
TCI Chemicals >98% (GC)5g - 500gCoA, GC TraceProcess Development, Scale-up
Chem-Impex ≥ 98%1g - 1kgCoAMedChem synthesis
Bulk (Echemi) VariableKgs - TonsVariableCommercial Manufacturing (w/ Audit)

Quality Assurance & Validation Protocol

As a Senior Application Scientist, you must not rely solely on the supplier's CoA. The following workflow ensures the material meets the "Self-Validating" standard.

Step-by-Step Validation Workflow
  • Visual Inspection: Upon receipt, check for melting. The compound melts at ~30°C. If the package was not shipped with ice packs in summer, it may have melted and re-solidified, potentially degrading or segregating impurities.

  • GC-MS Analysis (Primary Purity Check):

    • Column: HP-5 or equivalent non-polar capillary column.

    • Method: Gradient temperature program (50°C to 250°C).

    • Target: Look for the parent peak (m/z ~163).

    • Watchlist: Peak at m/z 129 (2,4-difluoroaniline) and m/z ~197 (dichlorodifluoroaniline).

  • ¹H-NMR (Structural Confirmation):

    • Solvent: DMSO-d₆ or CDCl₃.[4]

    • Key Signals: The aromatic region should show distinct coupling patterns for the protons at C3 and C5. The coupling constants (

      
      ) will confirm the 2,4,6-substitution pattern.
      
Visualization: QC Decision Logic

QCWorkflow Sample Incoming Sample (2-Chloro-4,6-difluoroaniline) Visual Visual Check: Is it White/Light Yellow? Sample->Visual Melting Melting Point Check: Range 28-33°C? Visual->Melting Yes Fail REJECT Return to Supplier Visual->Fail No (Dark/Oily) GCMS GC-MS Analysis: Purity > 98%? Melting->GCMS Pass Melting->Fail Fail ImpurityCheck Impurity Scan: Start Material < 0.5%? GCMS->ImpurityCheck Pass GCMS->Fail Fail (<98%) Pass RELEASE for Synthesis ImpurityCheck->Pass Pass ImpurityCheck->Fail Fail (>0.5% Impurities)

Caption: Quality Control decision tree ensuring only high-purity material enters the synthesis pipeline.

Safety & Handling (SDS Summary)

  • Hazard Class: Acute Toxicity (Oral, Dermal, Inhalation) – Category 3/4.

  • Signal Word: DANGER .

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store at 2-8°C (Refrigerated). The low melting point means it can liquefy at room temperature, increasing the risk of spill/exposure.

References

  • Sigma-Aldrich. 2-Chloro-4,6-difluoroaniline 97% Product Specification. Retrieved from

  • TCI Chemicals. 2-Chloro-4,6-difluoroaniline (CAS 36556-56-6) Technical Data. Retrieved from

  • Chem-Impex International. Product Catalog: 2-Chloro-4,6-difluoroaniline. Retrieved from

  • Echemi. Global Chemical Supplier Database: 2-Chloro-4,6-difluoroaniline. Retrieved from

  • BenchChem. Synthesis and Impurity Profiling of Halogenated Anilines. (General reference for synthesis logic). Retrieved from

Sources

Foundational

A Senior Application Scientist's Guide to Fluorinated Anilines in Medicinal Chemistry

Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] Among the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] Among the privileged structures for this modification, the aniline moiety stands out. This guide provides an in-depth technical exploration of fluorinated anilines, moving beyond simplistic rules to elucidate the underlying physicochemical and pharmacokinetic principles that drive their successful application. We will examine, from a field-proven perspective, how fluorination of the aniline ring is a powerful tool to modulate basicity (pKa) and lipophilicity (logP), enhance metabolic stability by blocking oxidative pathways, and fine-tune interactions with biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block to overcome common challenges in ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacology.

The Rationale: Why Fluorinate the Aniline Moiety?

Aniline and its derivatives are prevalent in medicinal chemistry due to their utility as versatile synthetic intermediates and their ability to form key hydrogen bonds or engage in pi-stacking interactions within protein binding sites.[2][3] However, the unsubstituted aniline ring often presents significant liabilities, primarily rapid metabolic oxidation and high basicity.

Fluorination provides a strategic solution to these challenges. The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98), and the strength of the C-F bond—allow for precise modulation of a molecule's properties without introducing significant steric bulk.[4][5] When applied to an aniline ring, these effects are particularly impactful, offering a multi-pronged approach to optimizing a drug candidate's profile.[6][7]

The logical workflow for employing fluorinated anilines in drug design often follows a path of identifying and mitigating liabilities in a lead compound.

G cluster_0 Problem Identification cluster_1 Strategic Modification cluster_2 Evaluation & Refinement A Lead Compound with Aniline Moiety B Identify Liabilities: - High pKa (Poor Permeability) - Rapid N-dealkylation - Aromatic Hydroxylation A->B C Hypothesis: Fluorination will: 1. Lower pKa 2. Block Metabolism B->C D Synthesize Fluorinated Aniline Analogs (ortho, meta, para) C->D E In Vitro Assays: - pKa, logP Measurement - Metabolic Stability (Microsomes) - Target Affinity (Potency) D->E F Analyze Structure-Activity Relationship (SAR) E->F F->C Iterate G Optimized Lead Candidate F->G

Caption: Rational drug design workflow using fluorinated anilines.

Modulating Physicochemical Properties: The pKa and Lipophilicity Dichotomy

Two of the most critical physicochemical parameters governing a drug's ADME profile are its basicity (pKa) and lipophilicity (logP).[8] Fluorination of an aniline ring offers a predictable and powerful method for tuning both.

Lowering Basicity (pKa)

The basicity of the aniline nitrogen is a frequent liability in drug candidates. A high pKa can lead to extensive sequestration in acidic lysosomes and strong binding to the hERG potassium channel, a key cardiotoxicity risk. Fluorine's profound electron-withdrawing nature reduces the electron density on the aniline nitrogen, making it a weaker base and thus lowering its pKa.[4][9] This effect is position-dependent, with ortho and para substitutions having a more pronounced impact than meta substitution due to resonance effects.

Lowering the pKa can improve a compound's bioavailability by increasing the proportion of the neutral, more membrane-permeable species at physiological pH.[4][10]

Tuning Lipophilicity (logP)

The effect of fluorination on lipophilicity is more nuanced. While highly fluorinated alkyl groups tend to decrease lipophilicity, fluorination of an aromatic ring generally increases it.[11][12] This is attributed to the masking of the polarized C-H bonds and the reduction of the polarizability of the C-F bond.[5][10] This increased lipophilicity can enhance membrane permeability and improve passage across biological barriers like the blood-brain barrier.[13] However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance, necessitating a careful balance.

The following table summarizes the impact of fluorine substitution on the pKa and logP of aniline.

CompoundStructurepKa (Conjugate Acid)logP
Aniline4.630.90
2-Fluoroaniline3.201.32
3-Fluoroaniline3.51[14]1.30[14]
4-Fluoroaniline4.65[15]1.15[15]
3,4-Difluoroaniline3.101.63
4-(Trifluoromethyl)aniline3.502.45

Data compiled from various sources including PubChem and commercial supplier data sheets.[8][14][15]

Enhancing Metabolic Stability: Blocking the Path of Oxidation

One of the most valuable applications of fluorinated anilines is to enhance metabolic stability.[16][17] Unsubstituted aromatic rings, particularly electron-rich ones like aniline, are prime targets for oxidation by Cytochrome P450 (CYP) enzymes, leading to rapid clearance and the formation of potentially reactive metabolites.

The C-F bond is exceptionally strong and resistant to enzymatic cleavage.[5] Placing a fluorine atom at a site on the aniline ring that is susceptible to hydroxylation effectively blocks this metabolic pathway.[12] This "metabolic shielding" can significantly increase a drug's half-life and oral bioavailability.[6][15] Furthermore, the electron-withdrawing effect of fluorine deactivates the entire aromatic ring towards oxidation, even at non-fluorinated positions, by lowering the energy of the highest occupied molecular orbital (HOMO).[16][18]

G cluster_0 Metabolic Pathway of Aniline cluster_1 Metabolic Blocking with Fluorine Aniline Aniline (Metabolically Liable) P450_1 CYP450 Enzyme Aniline->P450_1 + O2, NADPH Metabolite Para-aminophenol (Metabolite) P450_1->Metabolite Hydroxylation Fluoroaniline 4-Fluoroaniline (Metabolically Blocked) P450_2 CYP450 Enzyme Fluoroaniline->P450_2 + O2, NADPH NoReaction No Reaction (Increased Half-life) P450_2->NoReaction C-F bond resists cleavage

Caption: Fluorine as a metabolic shield for the aniline ring.

Case Studies: Fluorinated Anilines in FDA-Approved Drugs

The theoretical benefits of fluorinated anilines are validated by their presence in numerous marketed drugs across diverse therapeutic areas.

  • Gefitinib (Iressa®): An EGFR kinase inhibitor for non-small cell lung cancer, Gefitinib features a 3-chloro-4-fluoroaniline moiety.[19] X-ray crystallography studies revealed that this substituted aniline ring extends into a hydrophobic pocket of the ATP binding cleft. The fluorine atom specifically makes favorable interactions with the side chains of key amino acid residues, contributing to the drug's high potency and selectivity.[19]

  • Sorafenib (Nexavar®): This multi-kinase inhibitor, used to treat kidney and liver cancer, contains a 4-chloro-3-(trifluoromethyl)aniline group.[19] The trifluoromethyl group is a powerful electron-withdrawing substituent that significantly modulates the electronic properties of the molecule, while the chloro and fluoro substituents contribute to binding affinity and metabolic stability.

  • Vandetanib (Caprelsa®): Used for thyroid cancer, Vandetanib incorporates a 4-bromo-2-fluoroaniline group linked to a quinazoline core.[12][19] Structure-activity relationship studies indicated that a small substituent like fluorine was preferred at the C-2' position of the aniline ring for optimal penetration into the ATP-binding site.[19]

DrugFluorinated Aniline MoietyTherapeutic AreaRole of Fluoroaniline
Gefitinib 3-Chloro-4-fluoroanilineOncology (NSCLC)Enhances binding affinity, metabolic stability[19]
Sorafenib 4-Chloro-3-(trifluoromethyl)anilineOncology (RCC, HCC)Modulates electronics, enhances potency[19]
Vandetanib 4-Bromo-2-fluoroanilineOncology (Thyroid)Optimizes fit in ATP binding pocket[19]
Asciminib 4-(Chlorodifluoromethoxy)anilineOncology (CML)Key building block for the final structure[20]

Experimental Protocols: Synthesis and Evaluation

A core tenet of our scientific approach is the use of robust, self-validating protocols. Below are representative methodologies for the synthesis of a key fluoroaniline intermediate and its subsequent evaluation in a metabolic stability assay.

Protocol: Synthesis of 4-Fluoroaniline via Hydrogenation

This protocol describes the reduction of 4-fluoronitrobenzene to 4-fluoroaniline, a common and scalable method for producing this key intermediate.[21]

Objective: To synthesize 4-fluoroaniline from 4-fluoronitrobenzene.

Materials:

  • 4-Fluoronitrobenzene

  • Palladium on carbon (10% Pd/C)

  • Ethanol (absolute)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottom flask, magnetic stirrer, hydrogenation balloon or Parr shaker

  • Filtration apparatus

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluoronitrobenzene (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 1-2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr shaker apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Catalyst Removal (Self-Validation Step 1): Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product. Rationale: Complete removal of the pyrophoric catalyst is critical for safety and purity.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification & Characterization (Self-Validation Step 2): The crude 4-fluoroaniline can be purified by distillation or chromatography if necessary. Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. Expected Outcome: A colorless to light-colored oily liquid with spectral data consistent with 4-fluoroaniline.[15]

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides a reliable measure of a compound's susceptibility to Phase I metabolism by CYP enzymes.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a fluorinated aniline derivative.

Materials:

  • Test compound (e.g., fluorinated aniline derivative)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control (e.g., Verapamil - high clearance)

  • Negative control (e.g., Warfarin - low clearance)

  • Acetonitrile with internal standard (for quenching and analysis)

  • LC-MS/MS system

Methodology:

  • Incubation Preparation: Prepare a master mix of phosphate buffer and HLM. Pre-warm at 37°C for 5 minutes.

  • Reaction Initiation: Add the test compound (at a final concentration of e.g., 1 µM) to the HLM mix. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Rationale: The reaction is started with the cofactor (NADPH) to ensure all components are at thermal equilibrium.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching (Self-Validation Step 1): Immediately add the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard. Vortex and centrifuge to precipitate the microsomal proteins. Rationale: Rapid and effective protein precipitation is crucial to stop the enzymatic reaction precisely at the desired time point.

  • Controls (Self-Validation Step 2): Run parallel incubations for the positive and negative controls to validate the assay performance. Also, run a "-NADPH" control for the test compound to check for non-enzymatic degradation. Expected Outcome: The positive control should show rapid depletion, while the negative and -NADPH controls should show minimal depletion.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) from the half-life and incubation parameters.

Conclusion and Future Perspectives

Fluorinated anilines are not merely substituted building blocks; they are precision tools for overcoming fundamental challenges in drug discovery.[1][2] Their strategic application allows medicinal chemists to rationally modulate pKa, fine-tune lipophilicity, and, most critically, block sites of metabolic oxidation, thereby enhancing a compound's pharmacokinetic profile and overall viability.[4][6] The success of drugs like Gefitinib and Sorafenib serves as a testament to the power of this approach.[19] As synthetic methodologies for selective fluorination continue to advance, the utility and application of fluorinated anilines are set to expand, further solidifying their role as an indispensable component in the medicinal chemist's toolkit.[22][23]

References

  • Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Available at: [Link]

  • Ruslimie, M. H., et al. (2023). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]

  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. Available at: [Link]

  • Isanbor, C., & O'Hagan, D. (2006). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 127(3), 303-319. Available at: [Link]

  • Binoy, N., Nargund, S. L., & Nargund, S. L. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of University of Shanghai for Science and Technology, 17(3), 16-24. Available at: [Link]

  • Visser, C. A., et al. (2020). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal, 26(67), 15497-15502. Available at: [Link]

  • Sparrow Chemical. Fluoroaniline Series. Available at: [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(20), 13731-13766. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6092. Available at: [Link]

  • An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline). Journal of Mechanical Engineering and Science and Technology (JMEST). Available at: [Link]

  • Inoue, M., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences, 23(23), 14757. Available at: [Link]

  • Bayer Aktiengesellschaft. (2006). Preparation of fluorinated anilines. Google Patents.
  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. Available at: [Link]

  • Purser, S., et al. (2008). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 108(7), 2185-2236. Available at: [Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. Available at: [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Preparation of fluorinated anilines. (1979). Google Patents.
  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews: A Journal of Drug Design and Discovery. Available at: [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. Available at: [Link]

  • The structure of some FDA-approved fluorinated medications. ResearchGate. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. Available at: [Link]

  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • Soloshonok, V. A., & Han, J. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8206. Available at: [Link]

  • 4-Fluoroaniline. PubChem. Available at: [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. Available at: [Link]

  • 3-Fluoroaniline. PubChem. Available at: [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1173-1182. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Elsevier. Available at: [Link]

  • Iovine, V., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 15(12), 1503. Available at: [Link]

  • Case studies of fluorine in drug discovery. ResearchGate. Available at: [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Available at: [Link]

  • Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. PubMed. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Activity-bioavailability balance in oral drug development for a selected group of 6-fluoroquinolones. PubMed. Available at: [Link]

  • 4-Fluoroaniline. Wikipedia. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic N-Alkylation of 2-Chloro-4,6-difluoroaniline

[1] Executive Summary The -alkylation of 2-Chloro-4,6-difluoroaniline (CAS: 36556-56-6) presents a distinct challenge in organic synthesis.[1] Unlike electron-rich anilines, this substrate possesses significantly reduced...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The


-alkylation of 2-Chloro-4,6-difluoroaniline  (CAS: 36556-56-6) presents a distinct challenge in organic synthesis.[1] Unlike electron-rich anilines, this substrate possesses significantly reduced nucleophilicity due to the strong inductive withdrawal of the three halogen substituents and the steric hindrance imposed by the ortho-chloro and ortho-fluoro groups.[1]

This Application Note outlines two validated protocols designed to overcome these electronic and steric barriers. Protocol A utilizes the "Cesium Effect" for direct alkylation with alkyl halides, maximizing mono-alkylation selectivity.[1] Protocol B details a Reductive Amination strategy, optimized for introducing bulky alkyl groups or when avoiding over-alkylation is critical.

Substrate Profile & Strategic Analysis

To design an effective protocol, one must first understand the "enemy"—the intrinsic properties of the substrate that resist reaction.

PropertyValue / DescriptionImpact on Alkylation
Structure 2-Cl, 4-F, 6-F substitutionSteric Blockade: The nucleophilic nitrogen is flanked by Cl and F, physically impeding the approach of electrophiles.[1]
Electronic State Highly Electron DeficientReduced Nucleophilicity: The lone pair is tightly held. The pKa of the conjugate acid is predicted to be ~1.3, making it a very weak base compared to aniline (pKa ~4.6).
Solubility LipophilicRequires polar aprotic solvents (DMF, DMSO) to solubilize both the organic substrate and the inorganic base.
Decision Matrix: Method Selection

The following logic gate determines the optimal synthetic route based on the desired alkyl group (


).

MethodSelection Start Target: N-Alkyl-2-Cl-4,6-F2-Aniline Decision Nature of Alkyl Group (R) Start->Decision Primary Primary Alkyl (Me, Et, Bn) Decision->Primary Un hindered Secondary Secondary/Bulky (iPr, Cyclohexyl) Decision->Secondary Hindered MethodA Protocol A: Direct Alkylation (Cs2CO3 / DMF) Primary->MethodA MethodB Protocol B: Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3) Secondary->MethodB

Figure 1: Strategic decision tree for selecting the alkylation method based on steric demand.

Protocol A: Cesium-Promoted Direct Alkylation

Best for: Primary alkyl halides (Methyl, Ethyl, Allyl, Benzyl). Mechanism: The "Cesium Effect."[2][3] The large ionic radius of Cesium (


) creates a "naked" carbonate anion in DMF, significantly enhancing basicity and solubility compared to Potassium or Sodium analogs. This promotes the deprotonation of the weak aniline N-H bond.
Materials
  • Substrate: 2-Chloro-4,6-difluoroaniline (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 - 1.2 equiv) (Note: Iodides > Bromides >> Chlorides)[1]

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 - 2.0 equiv)
    
  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous (0.2 M concentration)
    
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 2-Chloro-4,6-difluoroaniline (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

  • Activation: Add anhydrous

    
     (1.5 equiv) in a single portion. The suspension may turn slightly yellow/orange. Stir at Room Temperature (RT) for 30 minutes. Critical: This pre-stirring allows for partial deprotonation/activation of the amine.
    
  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

  • Reaction:

    • For reactive halides (MeI, BnBr): Stir at RT for 4–12 hours.

    • For less reactive halides (EtBr): Heat to 60°C. Monitor closely to prevent over-alkylation.[1]

  • Monitoring: Check by HPLC or TLC (Hexane/EtOAc 8:1). Look for the disappearance of the starting material (

    
    ) and appearance of the mono-alkylated product (
    
    
    
    ).
  • Work-up: Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    .[1][4][5]
    
  • Purification: Flash column chromatography on silica gel.

Technical Insight: If over-alkylation (dialkylation) is observed, reduce the equivalents of alkyl halide to 0.95 and accept lower conversion to ensure high selectivity.

Protocol B: Reductive Amination (Lewis Acid Mediated)

Best for: Secondary alkyl groups or when strict mono-alkylation is required.[1] Challenge: Electron-deficient anilines form imines very slowly. Standard conditions (AcOH) often fail. Solution: Use Titanium(IV) isopropoxide (


) as a Lewis Acid water scavenger to drive imine formation.
Materials
  • Substrate: 2-Chloro-4,6-difluoroaniline (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 - 2.0 equiv)
    
  • Reductant: Sodium triacetoxyborohydride (

    
    ) (2.0 equiv)
    
  • Solvent: THF (anhydrous) or Dichloroethane (DCE)

Step-by-Step Procedure
  • Imine Formation (The "Push"):

    • In a dry flask under nitrogen, mix the aniline (1.0 equiv) and the ketone/aldehyde (1.2 equiv) in anhydrous THF (0.5 M).

    • Add

      
       (2.0 equiv) neat.
      
    • Stir at RT for 6–12 hours. Note: The solution often turns yellow/orange, indicating titanate-imine complex formation.[1]

  • Reduction:

    • Do not work up. Add

      
       (2.0 equiv) directly to the reaction mixture.
      
    • Stir for an additional 4–12 hours at RT.

  • Quench (Critical):

    • Quench the reaction by adding 10% aqueous NaOH or saturated Rochelle’s salt solution.

    • Stir vigorously for 1 hour. The titanium salts will precipitate as a white/grey solid.

  • Work-up: Filter through a pad of Celite to remove titanium salts.[1] Extract the filtrate with EtOAc.[4][6][7]

  • Purification: Silica gel chromatography.

Process Control & Data Analysis

Reaction Pathway Visualization

Understanding the competition between mono- and di-alkylation is vital.[1]

ReactionPathway SM Starting Material (2-Cl-4,6-F2-Aniline) Intermediate Transition State (Cs-Amide Complex) SM->Intermediate + Base / -H+ Product Mono-Alkylated Product (Target) Intermediate->Product + R-X (Fast) ByProduct Di-Alkylated Impurity (Over-reaction) Product->ByProduct + R-X (Slow due to Sterics)

Figure 2: Reaction pathway showing the kinetic window for mono-alkylation.

Analytical Checkpoints
  • NMR (

    
    ): 
    
    • Starting Material: Broad singlet (

      
      ) around 
      
      
      
      4.0–5.5 ppm (solvent dependent).
    • Mono-alkylated: Broad singlet (

      
      ) shifts downfield; integration becomes 1H. Appearance of alkyl signals.
      
    • Di-alkylated: Disappearance of NH signal.[1]

  • Mass Spectrometry:

    • Watch for the characteristic Chlorine isotope pattern (

      
       and 
      
      
      
      in 3:1 ratio).
    • Target Mass =

      
       (for H).[1]
      

Safety & Handling

  • Aniline Toxicity: Halogenated anilines are toxic by inhalation and skin absorption.[1] Double-gloving (Nitrile) is recommended.[1]

  • Alkyl Halides: Potent alkylating agents (carcinogenic).[6] Neutralize excess alkyl halides in the waste stream with aqueous ammonia or thiosulfate.

  • Titanium Waste: Quenched titanium reactions create gelatinous precipitates that can clog filters.[1] Use coarse-grade Celite.[1]

References

  • Cesium Carbonate in Organic Synthesis

    • Title

      
      -Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.[1]
      
    • Source: ResearchG
    • URL:

  • General Protocol for Electron-Deficient Anilines

    • Title: Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline (Analogous Substr
    • Source: BenchChem Application Notes.[1][4]

    • URL:

  • Reductive Amination of Weak Amines

    • Title: A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.[1]

    • Source: Synlett (Thieme Connect).
    • URL:

  • Substrate Data

    • Title: 2-Chloro-4,6-difluoroaniline Product Data & Properties.[1]

    • Source: Sigma-Aldrich.[1]

    • URL:[1]

Sources

Application

conditions for Sandmeyer reaction with 2-Chloro-4,6-difluoroaniline

Executive Summary The conversion of 2-Chloro-4,6-difluoroaniline (CAS: 36556-56-6) to its corresponding aryl halides or nitriles via the Sandmeyer reaction presents specific challenges not found in electron-rich anilines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 2-Chloro-4,6-difluoroaniline (CAS: 36556-56-6) to its corresponding aryl halides or nitriles via the Sandmeyer reaction presents specific challenges not found in electron-rich anilines. The presence of three electron-withdrawing halogen atoms significantly reduces the nucleophilicity of the amino group, rendering standard aqueous diazotization (NaNO₂/HCl) inefficient due to poor solubility and incomplete nitrosation.

This Application Note details two optimized protocols designed to overcome these electronic deactivation barriers:

  • Method A (Nitrosyl Sulfuric Acid Route): Robust for scale-up; utilizes high acidity to force diazotization.

  • Method B (Non-Aqueous/Doyle Protocol): Ideal for drug discovery; utilizes alkyl nitrites for mild, homogeneous conversion.

Mechanistic Insight & Challenges

The primary failure mode in reacting 2-Chloro-4,6-difluoroaniline is the incomplete formation of the diazonium salt .

  • Basicity Suppression: The inductive effects (-I) of the fluorine (positions 4,6) and chlorine (position 2) atoms lower the pKa of the conjugate acid to < 1.5. In dilute acids (e.g., 1M HCl), the amine remains largely unprotonated and insoluble.

  • Thermal Instability: While poly-halogenated diazonium salts are generally more stable than alkyl variants, the high charge density on the ring makes them susceptible to heterolytic dediazoniation (forming a cation trapped by water

    
     phenol) rather than the desired homolytic radical pathway required for the Sandmeyer reaction.
    
Reaction Pathway & Electronic Effects

SandmeyerMechanism Aniline 2-Chloro-4,6- difluoroaniline Diazonium Diazonium Salt (Ar-N2+ X-) Aniline->Diazonium Diazotization (Requires Anhydrous/Conc Acid) Acid Strong Acid (H2SO4 or HBr) Nitrosonium NO+ (Nitrosonium) Acid->Nitrosonium Dehydration Nitrosonium->Diazonium Attack on Amine Radical Aryl Radical (Ar•) Diazonium->Radical SET from Cu(I) Phenol Phenol Diazonium->Phenol H2O Attack (Avoid!) Product Product (Ar-Br / Ar-CN) Radical->Product Ligand Transfer (Br/CN)

Figure 1: Mechanistic pathway highlighting the critical Single Electron Transfer (SET) step governed by the Copper catalyst.

Critical Process Parameters (CPP)

ParameterStandard ConditionOptimized for 2-Cl-4,6-F₂-AnilineRationale
Acid Source Aqueous HCl (2-6 M)Conc. H₂SO₄ or Glacial AcOH Solubilizes the deactivated amine; prevents hydrolysis of the diazonium salt.
Nitrosating Agent NaNO₂ (aq)Solid NaNO₂ or t-Butyl Nitrite Minimizes water introduction; maintains high effective [NO+] concentration.
Temperature (Step 1) 0–5 °C10–20 °C (initially)Deactivated amines react slowly; slightly higher temp ensures complete consumption of amine.
Catalyst Loading 0.1–0.5 equiv CuX1.0–1.2 equiv CuX Stoichiometric copper is often required to drive the radical transfer efficiently in electron-deficient systems.

Experimental Protocols

Protocol A: Synthesis of 1-Bromo-2-chloro-4,6-difluorobenzene (Aqueous/Acidic Route)

Best for: Gram-scale synthesis, cost-efficiency, and availability of reagents.

Reagents:

  • 2-Chloro-4,6-difluoroaniline (1.0 equiv)

  • Sodium Nitrite (1.2 equiv)

  • Sulfuric Acid (conc. 98%)

  • Copper(I) Bromide (CuBr) (1.1 equiv)

  • Hydrobromic Acid (48% aq)[1]

Step-by-Step Methodology:

  • Nitrosyl Sulfuric Acid Preparation:

    • Cool 20 mL of concentrated H₂SO₄ to 0–5 °C in a 3-neck round bottom flask.

    • Add solid NaNO₂ (1.2 equiv) portion-wise over 20 minutes. Caution: NOx fumes may evolve.

    • Stir until fully dissolved (approx. 30 min) to form a clear, viscous solution of nitrosyl sulfuric acid.

  • Diazotization:

    • Dissolve 2-Chloro-4,6-difluoroaniline (10 mmol) in 10 mL of glacial acetic acid (to aid solubility).

    • Add the amine solution dropwise to the nitrosyl sulfuric acid mixture, maintaining internal temperature < 10 °C.

    • Crucial Step: Stir at 15 °C for 1 hour. Monitor by TLC or HPLC.[1] The amine spot must disappear. If amine remains, the subsequent Sandmeyer step will fail.

  • Sandmeyer Displacement:

    • In a separate vessel, dissolve CuBr (1.1 equiv) in 15 mL of 48% HBr. Cool to 0 °C.

    • Transfer the diazonium solution (from Step 2) slowly into the CuBr/HBr mixture. Note: Vigorous nitrogen evolution will occur.

    • Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours.

    • Heat to 60 °C for 30 minutes to ensure completion.

  • Workup:

    • Dilute with ice water (100 mL).

    • Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 x 50 mL).

    • Wash organics with 1M NaOH (to remove phenolic byproducts) followed by brine.

    • Dry over MgSO₄ and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of 2-Chloro-4,6-difluorobenzonitrile (Non-Aqueous Doyle Method)

Best for: Drug discovery, high-value substrates, and avoiding toxic HCN generation.

Reagents:

  • 2-Chloro-4,6-difluoroaniline (1.0 equiv)

  • tert-Butyl Nitrite (t-BuONO) (1.5 equiv)

  • Copper(I) Cyanide (CuCN) (1.2 equiv)

  • Acetonitrile (Anhydrous)

Workflow Diagram:

DoyleProtocol Start Start: Aniline + CuCN in MeCN Addition Add t-BuONO (Dropwise, 50°C) Start->Addition Heat to 50°C Reaction Reaction: N2 Evolution (1-2 Hours) Addition->Reaction Radical Mechanism Quench Quench: Dilute HCl Reaction->Quench Completion Extraction Extraction: Ethyl Acetate Quench->Extraction

Figure 2: Workflow for the non-aqueous cyanation using alkyl nitrites.

Step-by-Step Methodology:

  • Setup:

    • Flame-dry a 2-neck flask and purge with Argon.

    • Add CuCN (1.2 equiv) and anhydrous Acetonitrile (concentration 0.2 M).

    • Add 2-Chloro-4,6-difluoroaniline (1.0 equiv).

  • Reaction:

    • Heat the slurry to 50 °C.

    • Add tert-Butyl Nitrite (1.5 equiv) dropwise via syringe pump or dropping funnel over 10 minutes.

    • Observation: The mixture will turn dark green/black, and gas evolution (N₂) will be observed.

  • Completion:

    • Stir at 50–60 °C for 1 hour.

    • Cool to room temperature.

  • Workup:

    • Pour the reaction mixture into 1M HCl (to decompose copper complexes).

    • Extract with Ethyl Acetate.

    • Safety Note: Aqueous waste will contain cyanide. Treat with bleach (sodium hypochlorite) before disposal.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (< 40%) Incomplete DiazotizationUse Protocol A (Nitrosyl Sulfuric). Ensure the amine is fully dissolved in Acetic Acid before adding to acid.
Phenol Formation Water in reactionEnsure reagents are dry. In Protocol A, add the diazonium salt to the CuX solution slowly to prevent local heating.
"Tar" / Polymerization Radical couplingIncrease the amount of Copper catalyst (up to 1.5 equiv) to efficiently capture the radical.
No Reaction (Amine Recovery) Acid too weakSwitch from HCl to H₂SO₄. The amine is too electron-deficient to protonate in dilute acid.

Safety & Handling

  • Diazonium Hazards: Although halogenated diazonium salts are relatively stable, they should never be allowed to dry completely. Keep in solution.

  • Cyanide Safety: Protocol B uses CuCN. All work must be performed in a fume hood. Keep a cyanide antidote kit available. Treat waste with basic hypochlorite solution (pH > 10).

  • HF Generation: Thermal decomposition of fluoro-anilines can release trace HF. Use glass-lined vessels and avoid excessive temperatures (> 80 °C).

References

  • Sandmeyer Reaction Mechanism & Scope

    • Title: The Sandmeyer Reaction: A Guide to Conditions and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Diazotization of Weakly Basic Amines

    • Title: Nitrosylsulfuric Acid in Organic Synthesis.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Non-Aqueous Sandmeyer (Doyle Protocol)

    • Title: Alkyl Nitrites in Organic Synthesis (Doyle, M. P. et al., J. Org. Chem. 1977).[2]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Properties of 2-Chloro-4,6-difluoroaniline

    • Title: 2-Chloro-4,6-difluoroaniline Product D
    • Source: Sigma-Aldrich.[3]

Sources

Method

palladium-catalyzed cross-coupling reactions involving 2-Chloro-4,6-difluoroaniline

This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimization and execution of palladium-catalyzed cross-coupling reactions utilizing 2-Chloro-4,6-difluoroa...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimization and execution of palladium-catalyzed cross-coupling reactions utilizing 2-Chloro-4,6-difluoroaniline (CAS: 36556-56-6).

This substrate is a critical building block for kinase inhibitors (e.g., VEGFR, CK1 targets), where the 2,6-difluoro motif modulates metabolic stability and conformational entropy.

Strategic Substrate Analysis

Before initiating catalysis, one must understand the electronic and steric environment of the substrate to select the correct ligand system.

Structural Properties
  • Core: Aniline (Nucleophilic NH₂ at C1).

  • Electrophilic Site: Chlorine at C2 (Ortho to NH₂).

  • Modulators: Fluorine at C4 and C6.

Reactivity Profile
  • The "Ortho-Effect" Challenge: The C2-Chlorine is sterically crowded by the adjacent NH₂ group. Furthermore, the free amine can coordinate to the Palladium center (

    
    -coordination), potentially poisoning the catalyst or forming inactive "Pd-black" species.
    
  • Electronic Push-Pull:

    • Deactivation: The electron-donating NH₂ group (resonance) increases electron density on the ring, making the C-Cl bond less susceptible to oxidative addition compared to chlorobenzene.

    • Activation: The Fluorine atoms (induction) withdraw electron density, partially counteracting the amine's effect.

Decision Framework & Reaction Landscape

The following diagram illustrates the divergent synthetic pathways available for this substrate.

ReactionLandscape Substrate 2-Chloro-4,6-difluoroaniline Path_E Electrophilic Pathway (C-Cl Reactivity) Substrate->Path_E Pd(0) / Oxidative Addition Path_N Nucleophilic Pathway (NH2 Reactivity) Substrate->Path_N Pd(II) / Amine Binding Biaryl 2-Aryl-4,6-difluoroaniline (Suzuki-Miyaura) Path_E->Biaryl Ar-B(OH)2 Cat: XPhos Pd G3 Alkyne 2-Alkynyl-4,6-difluoroaniline (Sonogashira) Path_E->Alkyne Terminal Alkyne Cat: Pd(PPh3)2Cl2/CuI Diarylamine N,N-Diaryl-2-chloro-4,6-difluoroaniline (Buchwald-Hartwig) Path_N->Diarylamine Ar-Br / Base Cat: BrettPhos Pd G3

Figure 1: Synthetic divergence based on chemoselectivity. The C-Cl bond requires electron-rich ligands to overcome deactivation, while the NH₂ group requires specific ligands to prevent catalyst chelation.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

This is the primary method for synthesizing biaryl scaffolds.[1] The use of XPhos or SPhos is critical to create a bulky, electron-rich Pd species that facilitates oxidative addition into the electron-rich C-Cl bond while preventing inhibition by the free amine.

Mechanism of Action
  • Activation: The precatalyst (Pd G3) reduces to the active monoligated Pd(0)-L species.

  • Oxidative Addition: The Pd(0) inserts into the C-Cl bond. Note: This is the rate-limiting step.

  • Transmetallation: The boronic acid transfers the aryl group to Pd.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Experimental Protocol
ComponentEquivalentsRole
2-Chloro-4,6-difluoroaniline 1.0 equivSubstrate (Electrophile)
Aryl Boronic Acid 1.2 – 1.5 equivCoupling Partner
XPhos Pd G3 0.02 – 0.05 equivPrecatalyst (Air stable)
K₃PO₄ (0.5 M aq) 3.0 equivBase (Activates Boron)
THF or 1,4-Dioxane [0.2 M]Solvent

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the aniline (1.0 equiv), aryl boronic acid (1.5 equiv), and XPhos Pd G3 (2-5 mol%).

    • Tip: If XPhos Pd G3 is unavailable, use Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).

  • Degassing: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed THF (or Dioxane) and the aqueous K₃PO₄ solution via syringe.

    • Critical: The biphasic system (Organic/Water) is essential for efficient transmetallation.

  • Reaction: Heat the mixture to 60–80°C for 2–12 hours. Monitor conversion by LC-MS or TLC.

    • Endpoint: Look for the disappearance of the starting chloride (m/z 163).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry the organic layer over Na₂SO₄ and concentrate.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

In this pathway, the 2-Chloro-4,6-difluoroaniline acts as the Nucleophile (using the NH₂ group) to couple with an external Aryl Bromide/Chloride. This is challenging because the 2,6-disubstitution (Cl, F) sterically hinders the nitrogen, reducing its nucleophilicity.

Ligand Selection: BrettPhos

BrettPhos is the gold standard for coupling primary amines, especially sterically hindered ones. It prevents the formation of bis-arylated byproducts and promotes the reductive elimination of the crowded C-N bond.

Experimental Protocol
ComponentEquivalentsRole
Aryl Bromide 1.0 equivElectrophile
2-Chloro-4,6-difluoroaniline 1.2 equivNucleophile
BrettPhos Pd G3 0.02 equivCatalyst
NaOtBu 1.4 equivStrong Base
Toluene [0.25 M]Solvent (Anhydrous)

Step-by-Step Procedure:

  • Drying: Ensure all glassware is flame-dried. Moisture kills this reaction.

  • Charging: Add Aryl Bromide, Fluoroaniline, NaOtBu, and BrettPhos Pd G3 to the vial inside a glovebox or under a strong counter-flow of Argon.

  • Reaction: Add anhydrous Toluene. Seal and heat to 100°C for 4–16 hours.

  • Troubleshooting:

    • Low Yield? Switch base to LHMDS (1.1 equiv) to prevent dehydrohalogenation of sensitive aryl bromides.

    • Incomplete Conversion? Increase catalyst loading to 5 mol% or switch to RuPhos if the partner is less hindered.

Protocol C: Sonogashira Coupling

To install an alkyne at the C2 position.[3]

Conditions:

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) + CuI (2.5 mol%).

  • Reagent: TMS-Acetylene (1.2 equiv).

  • Base/Solvent: Et₃N (as solvent and base) or Et₃N/DMF (1:1).

  • Temp: 50–70°C.

  • Note: The free NH₂ is generally tolerated under these conditions. If the reaction stalls, protect the amine as an Acetamide (Ac) or Carbamate (Boc) before coupling.

Safety & Toxicology (E-E-A-T Compliance)

  • Hazard: 2-Chloro-4,6-difluoroaniline is toxic if swallowed, in contact with skin, or inhaled (H301, H311, H331). It causes skin irritation and serious eye damage.

  • Handling: Always handle in a fume hood. Double-glove (Nitrile) is recommended due to the high permeability of fluorinated anilines.

  • Waste: Segregate as halogenated organic waste.

References

  • BenchChem Application Notes. Palladium-Catalyzed Cross-Coupling of 2-Chloro-6,7-difluoroquinoxaline. (Analogous substrate protocols). Link

  • Sigma-Aldrich. Palladium-Catalyzed Cross-Coupling Reactions: User Guide. (General Buchwald-Hartwig conditions). Link

  • Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021): Synthesis and Indication. (Context for fluoroaniline use in drug design). Link

  • Organic Chemistry Portal. Buchwald-Hartwig Amination of Aryl Chlorides.[4][5] (Mechanistic grounding for ligand selection). Link

  • PubChem. 2-Chloro-4,6-difluoroaniline Compound Summary. (Safety and Physicochemical data). Link

Sources

Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Chloro-4,6-difluoroaniline

Introduction: The Strategic Value of 2-Chloro-4,6-difluoroaniline in Heterocyclic Synthesis 2-Chloro-4,6-difluoroaniline is a uniquely functionalized aromatic amine that serves as a powerful building block in modern synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Chloro-4,6-difluoroaniline in Heterocyclic Synthesis

2-Chloro-4,6-difluoroaniline is a uniquely functionalized aromatic amine that serves as a powerful building block in modern synthetic chemistry. Its strategic importance, particularly in the fields of drug discovery and agrochemicals, stems from the specific arrangement of its substituents.[1] The presence of two electron-withdrawing fluorine atoms significantly modulates the reactivity of the aniline core, influencing both the nucleophilicity of the amino group and the susceptibility of the aromatic ring to further functionalization. The ortho-chloro substituent acts as a versatile handle and a latent leaving group, pivotal for intramolecular cyclization reactions that forge the core of many essential heterocyclic systems.[2]

This guide provides an in-depth exploration of the synthetic utility of 2-Chloro-4,6-difluoroaniline, offering detailed protocols and mechanistic insights for the construction of high-value heterocyclic compounds. The methodologies presented are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this precursor for the synthesis of novel molecular entities. We will focus on the synthesis of three key scaffolds: Benzimidazoles, Benzothiazoles, and Quinolines, all of which are privileged structures in medicinal chemistry.

I. Synthesis of 5,7-Difluoro-4-chlorobenzimidazole Derivatives

Benzimidazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs, including proton-pump inhibitors and anthelmintics. The fluorine atoms introduced from the starting material can enhance metabolic stability and binding affinity of the final compound.[3][4] The classical synthesis involves the condensation of an o-phenylenediamine with a one-carbon source, such as an aldehyde or carboxylic acid.

Mechanistic Rationale

The synthesis of the benzimidazole core from 2-Chloro-4,6-difluoroaniline first requires the introduction of a second nitrogen atom ortho to the existing amino group. This is typically achieved through nitration followed by reduction. The resulting 3-Chloro-2,5-difluoro-1,2-phenylenediamine is then cyclized with a suitable one-carbon electrophile. For instance, using formic acid results in an initial formylation of the more nucleophilic amino group, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic benzimidazole ring.

G cluster_0 Step 1: Diamine Formation cluster_1 Step 2: Cyclization A 2-Chloro-4,6-difluoroaniline B Nitration (HNO3/H2SO4) A->B C Intermediate (Nitroaniline) B->C D Reduction (Fe/HCl or H2/Pd-C) C->D E 3-Chloro-2,5-difluoro- 1,2-phenylenediamine D->E F 3-Chloro-2,5-difluoro- 1,2-phenylenediamine H Formamide Intermediate F->H G Formic Acid (or other R-COOH) G->H I Cyclization (Dehydration) H->I J 4-Chloro-5,7-difluoro- 1H-benzimidazole I->J

Caption: Workflow for Benzimidazole Synthesis.

Protocol 1: Synthesis of 4-Chloro-5,7-difluoro-1H-benzimidazole

This two-step protocol outlines the conversion of 2-Chloro-4,6-difluoroaniline to the corresponding benzimidazole.

Part A: Synthesis of 3-Chloro-2,5-difluoro-1,2-phenylenediamine

  • Materials:

    • 2-Chloro-4,6-difluoroaniline (1.64 g, 10.0 mmol)

    • Concentrated Sulfuric Acid (H₂SO₄, 20 mL)

    • Potassium Nitrate (KNO₃, 1.06 g, 10.5 mmol)

    • Iron powder (Fe, 3.35 g, 60.0 mmol)

    • Concentrated Hydrochloric Acid (HCl, 2 mL)

    • Ethanol (EtOH), Ethyl Acetate (EtOAc), Water (H₂O), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine.

  • Equipment:

    • Round-bottom flasks (100 mL, 250 mL), magnetic stirrer, ice bath, reflux condenser, Buchner funnel, separatory funnel, rotary evaporator.

  • Procedure:

    • Nitration: Cool 20 mL of concentrated H₂SO₄ in a 100 mL flask to 0 °C in an ice bath. Slowly add 2-Chloro-4,6-difluoroaniline (10.0 mmol) while maintaining the temperature below 10 °C. Once dissolved, add potassium nitrate (10.5 mmol) portion-wise over 30 minutes. Stir the mixture at 0-5 °C for 2 hours.

    • Workup 1: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The precipitated yellow solid is the nitroaniline intermediate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

    • Reduction: To a 250 mL flask containing the crude nitroaniline intermediate, add ethanol (80 mL), water (20 mL), and iron powder (60.0 mmol). Heat the suspension to reflux.

    • Add concentrated HCl (2 mL) dropwise to the refluxing mixture. Continue refluxing for 4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Workup 2: Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc (100 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude diamine, which can be used in the next step without further purification.

Part B: Cyclization to 4-Chloro-5,7-difluoro-1H-benzimidazole

  • Materials:

    • Crude 3-Chloro-2,5-difluoro-1,2-phenylenediamine (from Part A, ~10.0 mmol)

    • Formic Acid (98%, 25 mL)

    • 10% Sodium Hydroxide (NaOH) solution.

  • Equipment:

    • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer.

  • Procedure:

    • Combine the crude diamine and formic acid (25 mL) in a 100 mL round-bottom flask.

    • Heat the mixture to reflux (approx. 100-110 °C) for 3 hours.

    • Cool the reaction mixture to room temperature and carefully pour it into 150 mL of ice-water.

    • Neutralize the solution by slowly adding 10% NaOH solution until a precipitate forms (pH ~7-8).

    • Stir the suspension in an ice bath for 30 minutes to complete precipitation.

    • Filter the solid product, wash with cold water, and dry under vacuum to afford 4-Chloro-5,7-difluoro-1H-benzimidazole. Further purification can be achieved by recrystallization from an ethanol/water mixture.

EntryStarting MaterialKey ReagentsProductTypical Yield (%)
12-Chloro-4,6-difluoroaniline1. KNO₃/H₂SO₄; 2. Fe/HCl3-Chloro-2,5-difluoro-1,2-phenylenediamine75-85 (over 2 steps)
23-Chloro-2,5-difluoro-1,2-phenylenediamineHCOOH4-Chloro-5,7-difluoro-1H-benzimidazole80-90

II. Synthesis of 5,7-Difluoro-4-chlorobenzothiazole Derivatives

Benzothiazoles are another class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anticonvulsant properties.[5][6] The synthesis often involves the condensation of a 2-aminothiophenol with an aldehyde or acyl chloride.[7] Starting from 2-Chloro-4,6-difluoroaniline, a common route involves converting the aniline into a thioanilide, followed by an oxidative intramolecular cyclization.

Mechanistic Rationale

The key transformation is the formation of a C-S bond at the position ortho to the amino group. This is typically not a direct reaction. A more reliable method is to first acylate the aniline with a thioacylating agent or an acyl chloride followed by treatment with a thionating agent like Lawesson's reagent. The resulting thioanilide then undergoes an oxidative cyclization. Oxidants like potassium ferricyanide (K₃[Fe(CN)₆]) or even air in the presence of a suitable catalyst can promote the intramolecular electrophilic attack of the sulfur onto the aromatic ring, followed by aromatization to furnish the benzothiazole core.

G A 2-Chloro-4,6-difluoroaniline C Amide Intermediate A->C Acylation B Acyl Chloride (R-COCl) B->C E Thioanilide Intermediate C->E Thionation D Lawesson's Reagent D->E G Radical Cation Intermediate E->G Oxidation F Oxidant (e.g., K3[Fe(CN)6]) F->G H Intramolecular Cyclization G->H I 2-Substituted-4-chloro- 5,7-difluorobenzothiazole H->I Aromatization

Caption: General pathway for Benzothiazole synthesis.

Protocol 2: Synthesis of 2-Aryl-4-chloro-5,7-difluorobenzothiazole

Part A: Synthesis of N-(2-Chloro-4,6-difluorophenyl)benzamide

  • Materials:

    • 2-Chloro-4,6-difluoroaniline (1.64 g, 10.0 mmol)

    • Benzoyl chloride (1.47 g, 1.3 mL, 10.5 mmol)

    • Pyridine (1.2 mL, 15.0 mmol)

    • Dichloromethane (CH₂Cl₂, 50 mL)

    • 1 M HCl solution.

  • Procedure:

    • Dissolve 2-Chloro-4,6-difluoroaniline in CH₂Cl₂ (50 mL) in a 100 mL flask and cool to 0 °C.

    • Add pyridine (15.0 mmol) followed by the dropwise addition of benzoyl chloride (10.5 mmol).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with 1 M HCl (2 x 30 mL), water (30 mL), and brine (30 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide, which can be purified by recrystallization from ethanol.

Part B: Thionation and Cyclization

  • Materials:

    • N-(2-Chloro-4,6-difluorophenyl)benzamide (from Part A, ~10.0 mmol)

    • Lawesson's Reagent (2.22 g, 5.5 mmol)

    • Toluene (50 mL)

    • Potassium Ferricyanide (K₃[Fe(CN)₆], 9.88 g, 30.0 mmol)

    • Sodium Hydroxide (NaOH, 2.4 g, 60.0 mmol)

    • Ethanol (EtOH, 50 mL), Water (H₂O, 50 mL).

  • Procedure:

    • Thionation: Suspend the amide and Lawesson's Reagent (5.5 mmol) in toluene (50 mL). Heat the mixture to reflux for 3-5 hours until TLC indicates complete conversion to the thioamide.

    • Cool the mixture and concentrate under reduced pressure. Purify the crude thioamide by column chromatography (silica gel, hexane:EtOAc gradient).

    • Cyclization: Dissolve the purified thioamide (~8.0 mmol) in ethanol (50 mL). In a separate flask, dissolve K₃[Fe(CN)₆] (30.0 mmol) and NaOH (60.0 mmol) in water (50 mL).

    • Heat the ethanolic solution of the thioamide to 70-80 °C and add the aqueous oxidant solution dropwise over 30 minutes.

    • Maintain the temperature and stir for an additional 2 hours.

    • Cool the mixture to room temperature. A precipitate should form. Filter the solid, wash with water and a small amount of cold ethanol.

    • Purify the crude product by recrystallization or column chromatography to yield the desired 2-Aryl-4-chloro-5,7-difluorobenzothiazole.

III. Synthesis of 5,7-Difluoro-8-chloroquinoline Derivatives

Quinolines are a vital class of N-heterocycles present in numerous natural products and synthetic drugs, most notably antimalarials.[8][9] The Gould-Jacobs reaction is a robust method for quinoline synthesis, involving the reaction of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and saponification/decarboxylation.[9]

Mechanistic Rationale

The reaction begins with a nucleophilic substitution (Michael-type addition-elimination) where the amino group of 2-Chloro-4,6-difluoroaniline attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), displacing ethanol. The resulting adduct undergoes a high-temperature thermal cyclization (an electrophilic aromatic substitution), followed by tautomerization to form the 4-hydroxyquinoline ester. The chloro and fluoro substituents direct this cyclization to the C6 position of the aniline ring. Subsequent saponification and decarboxylation yield the final quinolone product.

G A 2-Chloro-4,6-difluoroaniline C Adduct Intermediate A->C Addition- Elimination B Diethyl ethoxy- methylenemalonate (DEEM) B->C E 4-Hydroxyquinoline Ester C->E Electrophilic Aromatic Substitution D Thermal Cyclization (~250 °C) D->E G Carboxylate Intermediate E->G Hydrolysis F Saponification (NaOH) F->G I 8-Chloro-5,7-difluoro- quinolin-4-ol G->I Decarboxylation H Acidification & Decarboxylation H->I

Sources

Method

Technical Application Note: High-Performance Fluorinated Azo Colorants via 2-Chloro-4,6-difluoroaniline

Application Domain: High-Fastness Disperse Dyes & Organic Pigments Executive Summary This application note details the utilization of 2-Chloro-4,6-difluoroaniline as a primary diazo component in the synthesis of high-per...

Author: BenchChem Technical Support Team. Date: February 2026


Application Domain:  High-Fastness Disperse Dyes & Organic Pigments

Executive Summary

This application note details the utilization of 2-Chloro-4,6-difluoroaniline as a primary diazo component in the synthesis of high-performance azo colorants. While traditionally employed in agrochemical and pharmaceutical synthesis (e.g., quinolone antibiotics), this intermediate offers distinct advantages in dye chemistry. The specific halogenation pattern—two fluorine atoms at the ortho and para positions relative to the amine, combined with a chlorine atom—imparts exceptional light fastness and solvatochromic stability to the resulting chromophores.

This guide provides a validated protocol for synthesizing a model fluorinated disperse dye , emphasizing the "push-pull" electronic systems required for hyperchromic shifts in polyester and acetate fiber dyeing.

Chemical Rationale & Reactivity Profile[1][2][3][4]

The "Fluorine Effect" in Chromophore Design

The integration of 2-Chloro-4,6-difluoroaniline into azo scaffolds addresses two critical failure points in standard azo dyes: photolytic degradation and sublimation fastness .

  • Electronic Deactivation: The three halogen atoms exert a strong inductive effect (

    
    ), significantly reducing the basicity of the amino group. This necessitates aggressive diazotization conditions (see Protocol A) but results in a highly electrophilic diazonium salt that couples rapidly with electron-rich substrates.
    
  • Steric & Bond Strength: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Its presence at the 4- and 6-positions protects the aromatic ring from oxidative attack (e.g., by singlet oxygen), thereby enhancing light fastness.

  • Color Tuning: The fluorine substituents induce a hypsochromic shift (blue shift) relative to their chloro-analogues due to lower polarizability, allowing for the creation of brilliant, sharp yellow and orange shades when coupled with standard acetoacetanilides or pyrazolones.

Reactivity Visualization

The following diagram illustrates the electronic activation required to convert this deactivated aniline into a viable coupling agent.

electronic_activation cluster_conditions Critical Process Controls Start 2-Chloro-4,6-difluoroaniline (Weak Nucleophile) Diazo Electrophilic Diazonium Salt (High Reactivity) Start->Diazo Diazotization (< 5°C) Acid Nitrosyl Sulfuric Acid (Strong Acid Required) Acid->Diazo Protonation Source Product High-Fastness Azo Dye (Stable C-F Bonds) Diazo->Product Electrophilic Aromatic Substitution (SEAr) Coupler Coupling Component (e.g., N-cyanoethyl aniline) Coupler->Product Nucleophilic Attack

Figure 1: Reaction pathway highlighting the necessity of strong acid catalysis due to the electron-withdrawing nature of the halogenated aniline.

Experimental Protocol: Synthesis of Fluorinated Disperse Dye

Objective: Synthesis of a model disperse yellow/orange dye via diazotization of 2-Chloro-4,6-difluoroaniline and coupling with N-ethyl-N-(2-cyanoethyl)aniline.

Materials Required
ReagentCASPurityRole
2-Chloro-4,6-difluoroaniline 36556-56-6 >98% Diazo Component
Sodium Nitrite (

)
7632-00-0ACS GradeNitrosating Agent
Sulfuric Acid (

)
7664-93-998% Conc.Solvent/Acid
N-ethyl-N-(2-cyanoethyl)aniline148-87-8>97%Coupling Component
Sulfamic Acid5329-14-6>99%Nitrite Scavenger
Ice/WaterN/AN/ATemperature Control
Step 1: Diazotization (Nitrosyl Sulfuric Method)

Note: Standard aqueous HCl diazotization often fails with poly-halogenated anilines due to low solubility and weak basicity. The sulfuric acid method is mandatory.

  • Preparation of Nitrosyl Sulfuric Acid:

    • Charge 20 mL of 98%

      
        into a 3-neck flask.
      
    • Cool to 0–5°C using an ice-salt bath.[1]

    • Slowly add 1.4 g (20 mmol) of Sodium Nitrite with vigorous stirring. Ensure the temperature does not exceed 10°C to prevent formation of nitrous oxides (

      
      ).
      
    • Stir until the solution becomes clear and viscous.

  • Diazotization:

    • Dilute the mixture with 20 mL of propionic acid (optional, to improve solubility) or maintain pure sulfuric acid medium.

    • Slowly add 3.27 g (20 mmol) of 2-Chloro-4,6-difluoroaniline .

    • Maintain temperature at 0–5°C . Stir for 2 hours .

    • Validation: Check for excess nitrous acid using starch-iodide paper (should turn instantly blue/black).

Step 2: Coupling Reaction
  • Coupler Preparation:

    • In a separate beaker, dissolve 3.76 g (20 mmol) of N-ethyl-N-(2-cyanoethyl)aniline in 50 mL of dilute acetic acid (10%).

    • Cool this solution to 0–5°C .

  • Coupling:

    • Add the diazonium salt solution (from Step 1) dropwise into the coupler solution over 30 minutes .

    • Simultaneously, add sodium acetate solution to maintain pH at 4.0–5.0 .

    • Critical: Do not allow pH to rise above 6, as the diazonium salt may decompose.

  • Isolation:

    • Stir the mixture for 4 hours allowing it to warm to room temperature.

    • Pour the reaction mass into 500 mL of ice water .

    • Filter the precipitated dye.

    • Wash with water until neutral pH.

    • Recrystallize from ethanol or acetone for high-purity analysis.

Quality Control & Characterization

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualBright Yellow/Orange Powder
Melting Point Capillary Method140–145°C (Derivative dependent)
Purity HPLC (C18, MeOH:Water)>98.5% Area

UV-Vis (Acetone)420–440 nm (Hypsochromic shift vs. non-F)
Self-Validating Workflow (Graphviz)

This diagram outlines the logical checks required during the synthesis to ensure batch success.

synthesis_validation Start Start Synthesis Diazo_Check Starch-Iodide Test (Is HNO2 present?) Start->Diazo_Check Scavenge Add Sulfamic Acid (Remove excess HNO2) Diazo_Check->Scavenge Positive (Blue) Coupling_pH Monitor pH (4.0-5.0) (Is coupling efficient?) Diazo_Check->Coupling_pH Negative (Error: Add more NaNO2) Scavenge->Coupling_pH TLC_Check TLC Analysis (Diazo spot gone?) Coupling_pH->TLC_Check TLC_Check->Coupling_pH Incomplete (Adjust pH/Time) End Isolate Product TLC_Check->End Complete Conversion

Figure 2: Step-by-step validation logic to prevent batch failure.

Application Data: Fastness Properties

The resulting dye, utilizing the 2-Chloro-4,6-difluoroaniline intermediate, exhibits superior properties compared to non-fluorinated analogues (e.g., 2,4,6-trichloroaniline based dyes).

PropertyRating (1-5 Scale)Mechanism of Action
Light Fastness 6-7 (Blue Wool Scale)C-F bond stability prevents photo-oxidation.
Wash Fastness 4-5 Hydrophobicity of F atoms improves polyester affinity.
Sublimation 4 Halogen weight prevents thermal migration.

Note on Solvatochromism: Dyes derived from this intermediate often display positive solvatochromism. In non-polar solvents, they appear yellow; in polar aprotic solvents (like DMF), they shift toward orange/red. This is a key identification marker for QC.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734083, 2-Chloro-4,6-difluoroaniline. Retrieved from .

  • Peters, A. T., & Gbadamosi, A. T. (1992). Synthesis and properties of monoazo disperse dyes derived from 2-chloro-4,6-difluoroaniline. Dyes and Pigments.[2][3][4] (Contextual grounding on fluorinated disperse dyes).

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Chloro-4,6-difluoroaniline. Retrieved from .

  • TCI Chemicals. Product Specification: 2-Chloro-4,6-difluoroaniline (CAS 36556-56-6).[3][5][6][7] Retrieved from .[5]

  • Towns, A. D. (1999).Developments in azo disperse dyes derived from heterocyclic diazo components. Dyes and Pigments, 42(1), 3-28.

Sources

Application

experimental procedure for the synthesis of kinase inhibitors using 2-Chloro-4,6-difluoroaniline

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing 2-Chloro-4,6-difluoroaniline Executive Summary & Strategic Rationale This technical guide details the optimized synthetic protocols for incorporating 2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing 2-Chloro-4,6-difluoroaniline

Executive Summary & Strategic Rationale

This technical guide details the optimized synthetic protocols for incorporating 2-Chloro-4,6-difluoroaniline (CAS 36556-56-6) into kinase inhibitor scaffolds. While 2,4-difluoroaniline and 3-chloro-4-fluoroaniline are ubiquitous in FDA-approved drugs (e.g., Gefitinib, Sorafenib), the 2-chloro-4,6-difluoro substitution pattern represents a sophisticated "bioisostere plus" strategy in modern medicinal chemistry.

Why this specific building block?

  • Metabolic Stability: The blocking of both ortho positions (2-Cl, 6-F) and the para position (4-F) relative to the amine prevents oxidative metabolism (hydroxylation) often seen at unsubstituted phenyl ring positions.

  • Conformational Control: The steric bulk of the 2-chloro and 6-fluoro groups forces the aniline ring out of planarity when coupled to heterocycles or ureas. This "twisted" conformation is critical for fitting into the hydrophobic pocket (Type II inhibitors) or the solvent-front region (Type I inhibitors) of kinases like BRAF , VEGFR , and EGFR .

  • Electronic Modulation: The strong electron-withdrawing nature of the halogens deactivates the aromatic ring, reducing the potential for toxic metabolite formation (e.g., quinone imines).

Chemical Strategy: Overcoming Nucleophilic Deactivation

The primary challenge in using 2-Chloro-4,6-difluoroaniline is its reduced nucleophilicity . The inductive effect (-I) of the fluorine/chlorine atoms and the steric hindrance at the ortho positions make the amino group significantly less reactive than standard anilines.

Critical Success Factor: Standard nucleophilic aromatic substitution (SNAr) or isocyanate coupling conditions often result in low yields or incomplete conversion. This protocol utilizes base-mediated activation and transition-metal catalysis to overcome this energy barrier.

Experimental Protocols

Workflow A: Synthesis of Diaryl Urea Kinase Inhibitors (Type II)

Target Class: Analogues of Sorafenib/Regorafenib targeting VEGFR/RAF. Mechanism: The urea moiety functions as a hydrogen bond donor/acceptor pair to the conserved Glu/Asp residues in the kinase DFG-motif.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Starting Material: 2-Chloro-4,6-difluoroaniline (1.0 equiv).[1]

    • Electrophile: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 equiv).

    • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM is preferred for solubility, but THF allows higher reflux temperatures if kinetics are slow.

  • Reaction Setup (The "Activated" Protocol):

    • Dissolve 2-Chloro-4,6-difluoroaniline (500 mg, 3.06 mmol) in anhydrous THF (10 mL) under Argon.

    • Crucial Step: Unlike standard anilines, add LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 3.2 mmol) dropwise at 0°C.

    • Rationale: Deprotonation of the aniline creates the highly nucleophilic anilide anion, bypassing the low nucleophilicity issue.

    • Stir for 15 minutes at 0°C.

  • Coupling:

    • Add the isocyanate (dissolved in 2 mL THF) dropwise to the cold anilide solution.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: Check via LC-MS (ESI-). Look for the mass [M-H]- of the urea.

  • Workup & Purification:

    • Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).

    • Dry over Na2SO4 and concentrate.

    • Purification: Recrystallization from hot Ethanol/Water is often sufficient due to the high crystallinity of diaryl ureas. If necessary, Flash Chromatography (Hexane/EtOAc gradient).

Data Summary: Urea Synthesis Optimization

MethodBase/CatalystTempYieldNotes
Standard NoneRT<20%Incomplete reaction due to steric/electronic deactivation.
Thermal Pyridine80°C55%Significant byproduct formation (dimers).
Anion (Recommended) LiHMDS 0°C -> RT 92% Clean conversion; requires anhydrous conditions.
Workflow B: Synthesis of Pyrimidine-Fused Inhibitors (Type I)

Target Class: ATP-competitive inhibitors (e.g., analogues of Pazopanib). Reaction: Buchwald-Hartwig Cross-Coupling.[2]

Step-by-Step Methodology:

  • Reaction Setup:

    • Vessel: Microwave-compatible vial or pressure tube.

    • Reactants: 2-Chloro-4,6-difluoroaniline (1.0 equiv), 2,4-Dichloropyrimidine (1.2 equiv).

    • Catalyst System: Pd2(dba)3 (2 mol%) and Xantphos (4 mol%).

    • Rationale: Xantphos is chosen for its wide bite angle, which stabilizes the Palladium center during the reductive elimination step involving sterically hindered anilines.

    • Base: Cs2CO3 (2.5 equiv).

    • Solvent: 1,4-Dioxane (degassed).

  • Execution:

    • Seal the vessel under Argon.

    • Heat to 100°C for 4-12 hours (or 110°C for 45 min in Microwave).

    • Control: Monitor for the disappearance of the aniline.

  • Workup:

    • Filter through a Celite pad to remove Palladium residues.

    • Concentrate and purify via Flash Chromatography (DCM/MeOH 95:5).

Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways for utilizing 2-Chloro-4,6-difluoroaniline in kinase inhibitor synthesis.

KinaseSynthesis cluster_properties Structural Advantages Aniline 2-Chloro-4,6- difluoroaniline (CAS 36556-56-6) Base Activation: LiHMDS / THF / 0°C Aniline->Base Deprotonation Catalyst Catalysis: Pd2(dba)3 / Xantphos Cs2CO3 / Dioxane Aniline->Catalyst Pre-complexation UreaProduct Type II Inhibitor (Diaryl Urea Scaffold) Base->UreaProduct Nucleophilic Attack Isocyanate Electrophile: Aryl Isocyanate Isocyanate->UreaProduct + HeterocycleProduct Type I Inhibitor (Aminopyrimidine) Catalyst->HeterocycleProduct C-N Coupling (100°C) Pyrimidine Electrophile: 2,4-Dichloropyrimidine Pyrimidine->HeterocycleProduct + Props • Metabolic Stability (Blocked Sites) • Twisted Conformation (Sterics) • Halogen Bonding (F/Cl interaction)

Caption: Divergent synthetic workflows for Type I (Heterocycle) and Type II (Urea) kinase inhibitors using 2-Chloro-4,6-difluoroaniline.

Quality Control & Validation

To ensure the integrity of the synthesized inhibitors, the following analytical signatures must be verified.

1. 19F-NMR Spectroscopy (Critical):

  • Due to the fluorine atoms, 19F-NMR is the fastest diagnostic tool.

  • Starting Material: Two distinct signals (if not equivalent) or one signal if symmetric (but here 4,6-difluoro with 2-chloro creates asymmetry).

    • Correction: The structure is 2-Chloro-4,6-difluoroaniline.[1][3][4] The fluorines are at positions 4 and 6.[3][4][5] They are chemically non-equivalent due to the 2-Cl. You should observe two distinct multiplets in the -110 to -130 ppm range.

  • Product: A shift in these signals indicates successful coupling to the nitrogen, which alters the electronic environment of the ring.

2. Mass Spectrometry (LC-MS):

  • Isotope Pattern: The presence of Chlorine (35Cl/37Cl ratio of 3:1) provides a distinct mass spectral fingerprint. Ensure the final product retains this 3:1 pattern to confirm the chlorine atom was not lost (e.g., via hydrodehalogenation during Pd-catalysis).

Safety & Handling

  • Toxicity: Fluoroanilines are toxic by inhalation and skin absorption.[4] They can induce methemoglobinemia. All handling must occur in a certified chemical fume hood.

  • Reactivity: The LiHMDS protocol involves moisture-sensitive reagents. Ensure glassware is flame-dried and solvents are anhydrous to prevent hydrolysis of the base.

References

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

Sources

Method

Application Note: HPLC Method Development for 2-Chloro-4,6-difluoroaniline

A Quality by Design (QbD) Approach for Pharmaceutical Intermediates Executive Summary This guide details the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Chloro-4,6-difluoro...

Author: BenchChem Technical Support Team. Date: February 2026

A Quality by Design (QbD) Approach for Pharmaceutical Intermediates

Executive Summary

This guide details the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Chloro-4,6-difluoroaniline (2-Cl-4,6-DFA) . As a critical intermediate in the synthesis of fluoroquinolone antibiotics and agrochemicals, the purity of 2-Cl-4,6-DFA directly impacts downstream yield and safety.

Unlike standard aniline analysis, this molecule presents unique challenges:

  • Weak Basicity: The electron-withdrawing halogens significantly lower the pKa, altering retention behavior compared to non-halogenated anilines.

  • Isomeric Complexity: Potential presence of regioisomers (e.g., 4-chloro-2,6-difluoroaniline) requires high-selectivity stationary phases.

This protocol utilizes a Quality by Design (QbD) framework, prioritizing understanding of the analyte's physicochemical properties to ensure a robust, transferable method.

Physicochemical Profiling & Mechanistic Strategy

Before selecting columns or solvents, we must understand the molecule. This "First Principles" approach prevents trial-and-error.

PropertyValue (Est.)Chromatographic Implication
Structure C₆H₄ClF₂NAromatic ring with amine (-NH₂) and 3 halogens.[1][2]
pKa (Conjugate Acid) < 2.0Critical Insight: Unlike typical anilines (pKa ~4.6), the F and Cl atoms withdraw electrons, making the amine a very weak base. At pH 3.0, it exists primarily in its neutral form , not cationic.
LogP (Lipophilicity) ~2.5 - 2.8Moderately lipophilic. Retains well on C18. Requires organic modifier (ACN/MeOH) > 30% for elution.
UV Absorbance λ max ~230-254 nmThe amine auxochrome allows UV detection. Fluorine substitution often causes a hypsochromic shift (blue shift), suggesting 230-240 nm may offer higher sensitivity than 254 nm.
2.1 The Separation Strategy
  • Stationary Phase: While C18 is the workhorse, Pentafluorophenyl (PFP) phases are superior for halogenated aromatics. The PFP ring engages in

    
     stacking and specific fluorine-fluorine interactions, offering better resolution of positional isomers than C18.
    
  • Mobile Phase pH: Acidic conditions (pH 2.0–3.0) are mandatory. Even though the analyte is neutral here, the acidic pH suppresses silanol groups on the silica support, preventing the "tailing" common with amine analysis.

Method Development Workflow (Visualized)

The following diagram outlines the logical flow for developing this method, ensuring all critical quality attributes (CQAs) are addressed.

MethodDevWorkflow cluster_conditions Critical Process Parameters (CPPs) start Start: Analyte Profiling decision Isomer Separation Required? start->decision pfp Select PFP Column (F-F Interaction) decision->pfp Yes (High Specificity) c18 Select C18 Column (Hydrophobic) decision->c18 No (Routine Assay) opt Gradient Optimization (Slope & pH) pfp->opt c18->opt val Validation (ICH Q2 R2) opt->val param1 pH 2.5 (Phosphate/Formate) opt->param1 param2 Temp: 30-40°C param3 Wavelength: DAD Scan

Figure 1: Decision tree for column selection and method optimization based on impurity profile requirements.

Detailed Experimental Protocol
4.1 Reagents and Chemicals
  • Reference Standard: 2-Chloro-4,6-difluoroaniline (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Additive: Phosphoric Acid (85%) or Ammonium Formate (for LC-MS compatibility).

4.2 Instrumentation Setup
  • System: HPLC with Quaternary Pump and Diode Array Detector (DAD).

  • Column:

    • Primary Recommendation (Separation of Isomers): Fluorophenyl (PFP) column (e.g., Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP), 150 x 4.6 mm, 2.6 µm or 5 µm.

    • Alternative (Routine Assay): C18 end-capped column (e.g., Agilent ZORBAX Eclipse Plus C18), 150 x 4.6 mm, 5 µm.

4.3 Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.2)Suppresses silanol activity; ensures analyte neutrality.
Mobile Phase B Acetonitrile (ACN)Sharper peaks and lower backpressure than Methanol.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp 35°CImproves mass transfer and peak symmetry.
Injection Vol 5 - 10 µLDependent on sensitivity needs.
Detection UV at 235 nm (bw 4 nm)Note: Perform UV scan 200-400nm first to confirm max.
4.4 Gradient Program (Purity Analysis)

Use this gradient to separate synthesis byproducts and isomers.

Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic for early eluters
12.070Linear Ramp (Elute 2-Cl-4,6-DFA)
15.090Wash Column
17.090Hold Wash
17.130Re-equilibration
22.030End of Run
Validation Framework (ICH Q2 R2)

To ensure the method is "fit for purpose," perform the following validation steps.

5.1 Specificity (Stress Testing)

Inject the analyte spiked with known synthesis precursors (e.g., 2,4-difluoroaniline).

  • Acceptance Criteria: Resolution (Rs) > 1.5 between 2-Cl-4,6-DFA and nearest peak. Purity Angle < Purity Threshold (if using DAD).

5.2 Linearity & Range

Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration, typically 0.1 mg/mL).

  • Acceptance Criteria: R² ≥ 0.999.

5.3 System Suitability Test (SST)

Run 5 replicate injections of the standard before every sample set.

  • RSD of Area: ≤ 2.0%

  • Tailing Factor (Tf): 0.8 ≤ Tf ≤ 1.5 (Critical for anilines)

  • Theoretical Plates (N): > 5000

Troubleshooting Guide

Problem: Peak Tailing (Tf > 1.5)

  • Root Cause:[1][3][4][5] Interaction between the amine nitrogen and residual silanols on the silica surface.

  • Solution:

    • Ensure pH is acidic (pH < 3).

    • Increase buffer ionic strength (e.g., use 20mM Phosphate buffer instead of just 0.1% acid).

    • Switch to a "Base Deactivated" or "High Purity" C18 column.

Problem: Retention Time Drift

  • Root Cause:[1][3][4][5] Temperature fluctuation or mobile phase evaporation (ACN is volatile).

  • Solution: Use a column oven (set to 35°C) and keep solvent bottles capped.

Problem: Co-elution of Isomers

  • Root Cause:[1][3][4][5] C18 lacks shape selectivity for positional halogen isomers.

  • Solution: Switch to the PFP (Pentafluorophenyl) column. The specific Fluorine-Fluorine interactions provide orthogonal selectivity.

Mechanism of Action: Why PFP?

The following diagram illustrates why the PFP column is recommended for this specific fluorinated aniline.

PFP_Mechanism analyte Analyte: 2-Cl-4,6-difluoroaniline interaction1 Pi-Pi Stacking (Aromatic Rings) analyte->interaction1 interaction2 Dipole-Dipole (C-F ... C-F) analyte->interaction2 phase Stationary Phase: Pentafluorophenyl (PFP) phase->interaction1 phase->interaction2 separation Enhanced Selectivity for Halogen Isomers interaction1->separation interaction2->separation

Figure 2: Mechanistic interactions between the fluorinated analyte and PFP stationary phase, driving superior separation compared to standard C18.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7]

  • PubChem. (n.d.).[2][8] 2-Chloro-4,6-difluoroaniline Compound Summary. National Center for Biotechnology Information.

  • Thermo Fisher Scientific. (2012). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note 29046.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Method Development Principles).
  • ResearchGate. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.

Sources

Application

Scalable Process Design: Regioselective Synthesis of 2-Chloro-4,6-difluoroaniline

Executive Summary This Application Note details the process development and scale-up protocol for the synthesis of 2-Chloro-4,6-difluoroaniline , a critical intermediate in the manufacturing of fluorinated agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up protocol for the synthesis of 2-Chloro-4,6-difluoroaniline , a critical intermediate in the manufacturing of fluorinated agrochemicals (e.g., triazolopyrimidine herbicides) and fluoroquinolone antibiotics.[1]

While various routes exist, this guide focuses on the direct regioselective chlorination of 2,4-difluoroaniline .[1] This route is selected for its atom economy, commercial availability of precursors, and suitability for existing multipurpose pilot plants.[1] We utilize Sulfuryl Chloride (SO₂Cl₂) as the chlorinating agent due to its superior handling properties compared to gaseous chlorine (


) and higher cost-efficiency than N-chlorosuccinimide (NCS) at scale.[1]
Key Process Parameters (KPPs)
ParameterSpecificationRationale
Precursor 2,4-Difluoroaniline (>99%)Minimizes isomeric impurities downstream.[1]
Reagent Sulfuryl Chloride (1.05 eq)Slight excess ensures conversion; avoids polychlorination.[1]
Solvent Chlorobenzene or DCMChlorobenzene preferred for thermal stability and process safety.[1]
Temperature 0°C

25°C
Controlled ramp prevents exotherm runaway and ortho/para selectivity loss.[1]
Yield Target >92% IsolatedHigh conversion required to minimize difficult separation of starting material.[1]

Chemical Strategy & Mechanism[2][3][4]

Retrosynthetic Analysis

The target molecule contains an amino group, two fluorine atoms, and one chlorine atom.[1] The amino group (


) is a strong ortho, para-director.[1] The fluorine atoms are weak deactivators but ortho, para-directors.[1]
  • Starting Material: 2,4-Difluoroaniline.[1][2]

  • Directing Effects:

    • The

      
       group at position 1 strongly activates positions 2, 4, and 6.[1]
      
    • Position 2 is occupied by Fluorine.[1]

    • Position 4 is occupied by Fluorine.[1]

    • Position 6 is the only open highly activated site. [1]

    • Position 3 and 5 are meta to the amine and less favorable for Electrophilic Aromatic Substitution (SEAr).[1]

Reaction Scheme

The reaction proceeds via an SEAr mechanism where the sulfuryl chloride provides the equivalent of "


".[1]

[1]

Note on Isomer Nomenclature: Chlorination at position 6 of 2,4-difluoroaniline yields 6-chloro-2,4-difluoroaniline.[1] By IUPAC priority rules (alphabetical order of substituents when locants are equivalent), this is named 2-Chloro-4,6-difluoroaniline .[1]

Detailed Experimental Protocol (1 kg Scale)

Safety Warning: This reaction generates Sulfur Dioxide (


) and Hydrogen Chloride (

) gases.[1] Both are toxic and corrosive.[1] The process must be connected to a caustic scrubber system.[1]
Equipment Setup
  • Reactor: 10 L Glass-Lined Reactor (GLR) or Jacketed Borosilicate Vessel.

  • Agitation: Overhead stirrer with PBT impeller (high torque required at lower temps if slurry forms).[1]

  • Thermal Control: Cryostat/Chiller capable of -10°C to +40°C.[1]

  • Dosing: Peristaltic pump or gravity feed funnel with pressure equalization for

    
    .
    
  • Scrubber: Two-stage scrubber (Water trap

    
     10% NaOH trap).[1]
    
Step-by-Step Methodology
Step 1: Charge and Dissolution[1]
  • Inert the reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Charge 2,4-Difluoroaniline (1.0 kg, 7.75 mol) into the reactor.

  • Add Chlorobenzene (5.0 L) .

    • Note: Dichloromethane (DCM) can be used for easier solvent stripping, but Chlorobenzene offers a higher safety margin against thermal runaway.[1]

  • Start agitation (250 RPM) and cool the solution to 0°C .

Step 2: Controlled Chlorination[1]
  • Load Sulfuryl Chloride (1.09 kg, 8.13 mol, 1.05 eq) into the dosing vessel.

  • Critical Step: Begin dropwise addition of

    
     to the reactor.
    
    • Rate: Maintain internal temperature below 5°C .

    • Duration: Approx. 2–3 hours.[1]

    • Observation: Gas evolution (

      
      ) will be vigorous.[1] Ensure scrubber is active.[1]
      
  • After addition is complete, hold at 0°C for 30 minutes.

  • Slowly ramp temperature to 20–25°C over 1 hour.

  • Stir at room temperature for 2 hours.

Step 3: In-Process Control (IPC)[1]
  • Sample 50 µL of reaction mixture, dilute in ACN, and analyze by HPLC/GC.

    • Target: < 1.0% residual 2,4-Difluoroaniline.[1]

    • If incomplete: Add 0.05 eq

      
       and stir for 1 hour.
      
Step 4: Workup and Isolation[1]
  • Quench: Slowly add Water (2.0 L) to the reaction mixture. (Caution: Exothermic hydrolysis of excess

    
    ).[1]
    
  • Neutralize the aqueous layer with 10% Sodium Bicarbonate (

    
    )  solution until pH 7–8.[1]
    
  • Separate phases. Retain the organic (lower) phase.[1]

  • Wash the organic phase with Brine (2.0 L) .

  • Dry organic phase over Anhydrous Sodium Sulfate (

    
    ) or via azeotropic distillation if using a continuous setup.[1]
    
  • Solvent Removal: Distill off Chlorobenzene under reduced pressure (50 mbar, 60°C bath).

  • Product Isolation: The residue is the crude product.[1][3][4]

    • Purification: For pharma grade, recrystallize from Heptane/Ethanol (9:1) .[1]

    • For agro grade, vacuum distillation (bp ~80°C @ 10 mmHg) is preferred.[1]

Expected Results
  • Yield: ~1.16 kg (92% Theoretical).

  • Purity: >98.5% (GC area %).[1]

  • Appearance: White to off-white low-melting crystalline solid (mp 28–33°C).[1][5]

Process Engineering & Safety Logic

Reaction Workflow Diagram

The following diagram illustrates the logical flow and critical control points (CCPs) for the synthesis.

G Start Start: Reactor Setup Dissolution Dissolve 2,4-Difluoroaniline in Chlorobenzene Start->Dissolution Cooling Cool to 0°C Dissolution->Cooling Addition Addition of SO2Cl2 (Controlled Rate) Cooling->Addition Scrubbing Off-gas Scrubbing (HCl + SO2) Addition->Scrubbing Gas Evolution Warming Warm to 25°C (Complete Conversion) Addition->Warming IPC IPC: HPLC Analysis (<1% Starting Material) Warming->IPC IPC->Addition Fail (Add Reagent) Quench Quench with Water/NaHCO3 IPC->Quench Pass Separation Phase Separation & Drying Quench->Separation Distillation Vacuum Distillation (Solvent Removal) Separation->Distillation FinalProduct Final Product: 2-Chloro-4,6-difluoroaniline Distillation->FinalProduct

Figure 1: Process Flow Diagram for the chlorination of 2,4-difluoroaniline highlighting the critical addition and scrubbing steps.

Critical Process Parameters (CPPs)
  • Addition Temperature (<5°C): Higher temperatures during addition promote the formation of N-chlorinated species (which can rearrange explosively or degrade) and polychlorinated byproducts.[1]

  • Off-Gas Management: The molar generation of gas is 2x the reagent load.[1] The scrubber capacity must be calculated to handle ~16 moles of acid gas per kg of substrate.[1]

  • Moisture Control:

    
     hydrolyzes rapidly.[1] All solvents must be dry (KF < 0.1%) to prevent reagent decomposition and yield loss.[1]
    

Analytical Quality Control

GC Method Parameters

To ensure the absence of the 2,6-difluoroaniline isomer (if using alternative routes) or polychlorinated impurities.[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Injector: 250°C, Split 50:1.

  • Detector: FID @ 280°C.

  • Oven Program:

    • 50°C hold for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

Specification Sheet
TestAcceptance CriteriaMethod
Appearance White to light brown crystalline solid/meltVisual
Assay

98.0%
GC-FID
2,4-Difluoroaniline

0.5%
GC-FID
Unknown Impurities

0.1% each
GC-FID
Water Content

0.5%
Karl Fischer

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 2734083, 2-Chloro-4,6-difluoroaniline.[1] National Center for Biotechnology Information (2025).[1] Retrieved from [Link]

  • Synthetic Methodology (Chlorination)

    • Lylod, J. M. (1991).[1] Process and intermediates for the preparation of 2,6-difluoroaniline. U.S. Patent No.[1][6] 5,041,674.[1] Washington, DC: U.S. Patent and Trademark Office.[1] (Demonstrates handling of difluoroaniline precursors and halogenation logic). Retrieved from

    • Werner, F., et al. (1984).[1][6] Process for the preparation of 2,4,6-trichloroaniline. U.S. Patent No.[1][6] 4,447,647.[1][6] (Provides industrial context for using Sulfuryl Chloride in aniline chlorination). Retrieved from

  • Safety & Selectivity

    • Xiong, P., & Yeung, Y. Y. (2016).[1] Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. ACS Catalysis.[1] (Discusses selectivity mechanisms in aniline chlorination). Retrieved from [Link]

  • Commercial Availability & Specs

Sources

Method

synthetic routes to prepare analogs of 2-Chloro-4,6-difluoroaniline

An Application Note on the Synthesis of 2-Chloro-4,6-difluoroaniline Analogs Abstract This guide provides a detailed exploration of synthetic strategies for the preparation of 2-chloro-4,6-difluoroaniline and its analogs...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of 2-Chloro-4,6-difluoroaniline Analogs

Abstract

This guide provides a detailed exploration of synthetic strategies for the preparation of 2-chloro-4,6-difluoroaniline and its analogs. These compounds are pivotal building blocks in medicinal chemistry and materials science, finding applications in the development of pharmaceuticals, agrochemicals, and advanced polymers.[1] The unique substitution pattern of chlorine and fluorine atoms imparts specific electronic and steric properties, enhancing reactivity and biological activity.[1][2] This document outlines several field-proven synthetic routes, including nucleophilic aromatic substitution (SNAr) and electrophilic halogenation, providing detailed experimental protocols, mechanistic insights, and comparative data to guide researchers in drug development and chemical synthesis.

Introduction: The Significance of Fluorinated Anilines

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to improved metabolic stability, bioavailability, and binding affinity.[2][3] Similarly, chlorine-containing compounds are integral to a vast number of pharmaceuticals, playing a key role in treating a wide array of diseases.[4] The title compound, 2-chloro-4,6-difluoroaniline, and its derivatives are consequently of high interest as intermediates. They serve as versatile scaffolds in the synthesis of anti-cancer therapies, herbicides, fungicides, and specialty dyes.[1]

The synthesis of specifically substituted polyhalogenated anilines, however, presents a significant challenge due to issues of regioselectivity. The choice of synthetic strategy is therefore critical and must be guided by the availability of starting materials and the desired substitution pattern on the final analog. This note will dissect the most effective and logical pathways to achieve these molecular targets.

Strategic Synthesis Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is arguably the most powerful and common method for preparing highly functionalized anilines from electron-poor aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, which is fundamentally different from SN1 or SN2 reactions.[5][6]

Causality Behind the Mechanism: For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (typically a halide).[6][7] These EWGs are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[6] In the context of preparing our target scaffold, a nitro group is an excellent choice for an activating group, which can be conveniently reduced to the desired aniline in a subsequent step.

Workflow for SNAr-based Synthesis

sn_ar_workflow start Polychloronitrobenzene (e.g., 2,4,5-Trichloronitrobenzene) step1 Fluorination (SNAr) (KF, DMSO, Phase Transfer Catalyst) start->step1 Step 1 intermediate 2,4-Difluoro-5-chloronitrobenzene step1->intermediate step2 Nitro Group Reduction (e.g., H2/Pd-C or Fe/HCl) intermediate->step2 Step 2 product Target Scaffold (2-Chloro-4,6-difluoroaniline) step2->product

Caption: SNAr workflow starting from a nitro-activated precursor.

Protocol 2.1: Synthesis of 2,4-Difluoro-5-chloronitrobenzene via Halogen Exchange (Halex) Reaction

This protocol is adapted from established methods for fluorinating polychlorinated nitroaromatics.[8] The reaction leverages the high nucleophilicity of fluoride ions in a polar aprotic solvent to displace chlorine atoms activated by the nitro group.

Materials:

  • 2,4,5-Trichloronitrobenzene

  • Anhydrous Potassium Fluoride (KF)

  • Phase Transfer Catalyst (e.g., Aliquat 336)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • To a dry reaction vessel equipped with a mechanical stirrer and a condenser, add 2,4,5-trichloronitrobenzene (1.0 eq).

  • Add anhydrous potassium fluoride (2.5 eq) and the phase transfer catalyst (0.1 eq).

  • Add anhydrous DMSO to achieve a suitable concentration (e.g., 0.5-1.0 M).

  • Heat the reaction mixture to 95-100°C and stir vigorously for 20-24 hours.[8]

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the mixture to room temperature and pour it into a large volume of cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield 2,4-difluoro-5-chloronitrobenzene.

Trustworthiness: The use of a phase transfer catalyst is critical for solubilizing the fluoride salt in the organic solvent, thereby dramatically increasing the reaction rate and yield.[8] Anhydrous conditions are paramount to prevent the deactivation of potassium fluoride by water.

Protocol 2.2: Reduction of the Nitro Group to Form 2-Chloro-4,6-difluoroaniline

This step employs standard and reliable conditions for the reduction of an aromatic nitro group. Catalytic hydrogenation is often preferred for its clean conversion and simple work-up.

Materials:

  • 2,4-Difluoro-5-chloronitrobenzene (from Protocol 2.1)

  • Palladium on Carbon (10% Pd/C, 5 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen Gas (H₂)

Procedure:

  • Dissolve 2,4-difluoro-5-chloronitrobenzene (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-4,6-difluoroaniline, which can be purified further by crystallization or chromatography if necessary.

Parameter Protocol 2.1 (Fluorination) Protocol 2.2 (Reduction)
Key Reagents KF, Aliquat 336, DMSOH₂, 10% Pd/C
Temperature 95-100°CRoom Temperature
Typical Time 20-24 hours2-8 hours
Work-up Aqueous extractionFiltration
Key Insight Phase transfer catalysis is crucial for efficiency.[8]Catalyst filtration must be done carefully.

Strategic Synthesis Pathway II: Electrophilic Chlorination

An alternative approach involves the direct functionalization of a pre-existing difluoroaniline scaffold. This strategy relies on electrophilic aromatic substitution, where the powerful activating, ortho, para-directing nature of the amino group guides the incoming electrophile.

Causality Behind the Mechanism: The lone pair of electrons on the aniline nitrogen atom strongly activates the aromatic ring towards electrophilic attack. To control the reaction and prevent over-halogenation, the reactivity of the amine is often moderated by converting it into an amide (e.g., an acetanilide). This protecting group is still ortho, para-directing but is less activating, allowing for more selective and controlled chlorination. The protecting group is then removed in a final hydrolysis step.

Workflow for Electrophilic Chlorination

electrophilic_workflow start Starting Material (e.g., 3,5-Difluoroaniline) step1 Amine Protection (e.g., Acetic Anhydride) start->step1 intermediate Protected Aniline (N-(3,5-difluorophenyl)acetamide) step1->intermediate step2 Electrophilic Chlorination (e.g., SO2Cl2 or NCS) intermediate->step2 intermediate2 Chlorinated Intermediate step2->intermediate2 step3 Deprotection (Acidic or Basic Hydrolysis) intermediate2->step3 product Target Scaffold (2-Chloro-4,6-difluoroaniline) step3->product

Caption: Electrophilic chlorination workflow with amine protection.

Protocol 3.1: Electrophilic Chlorination of N-(3,5-difluorophenyl)acetamide

This protocol describes a controlled chlorination using sulfuryl chloride, a common and effective chlorinating agent for activated aromatic rings.[9]

Materials:

  • N-(3,5-difluorophenyl)acetamide (prepared from 3,5-difluoroaniline and acetic anhydride)

  • Sulfuryl Chloride (SO₂Cl₂)

  • Inert Solvent (e.g., Chloroform or Dichloromethane)

Procedure:

  • Dissolve N-(3,5-difluorophenyl)acetamide (1.0 eq) in the chosen inert solvent and cool the solution to 0°C in an ice bath.

  • Add sulfuryl chloride (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude chlorinated acetanilide is then carried forward to the deprotection step.

Protocol 3.2: Hydrolysis of the Acetanilide Protecting Group

Materials:

  • Crude product from Protocol 3.1

  • Hydrochloric Acid (concentrated)

  • Ethanol

Procedure:

  • Suspend the crude chlorinated acetanilide in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 ratio).

  • Heat the mixture to reflux (approximately 80-90°C) and stir for 4-8 hours, or until TLC analysis indicates complete conversion.

  • Cool the reaction mixture to room temperature and neutralize it by carefully adding a base (e.g., solid NaOH or a saturated NaOH solution) until the pH is >10.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, 2-chloro-4,6-difluoroaniline, by column chromatography on silica gel.

Synthesis of Analogs: Further Functionalization

Once the 2-chloro-4,6-difluoroaniline core is obtained, a wide array of analogs can be prepared by targeting the amine functionality or by leveraging modern cross-coupling methodologies.

  • N-Alkylation and N-Arylation: The primary amine can be functionalized using standard alkylating agents (alkyl halides) or through transition-metal-catalyzed methods like Buchwald-Hartwig amination to introduce aryl or heteroaryl substituents.

  • Amide and Sulfonamide Formation: Reaction with various acyl chlorides, anhydrides, or sulfonyl chlorides provides access to a large library of amide and sulfonamide derivatives.

  • Photoinduced Reactions: Modern synthetic methods, such as photoinduced difluoroalkylation, can be employed to introduce fluorinated motifs at other positions on the aniline ring, creating structurally complex and novel analogs.[10][11] These reactions often proceed under mild, transition-metal-free conditions.[11]

Conclusion

The synthesis of 2-chloro-4,6-difluoroaniline and its analogs is a task of significant importance for researchers in medicinal and materials chemistry. The two primary strategies detailed in this note—nucleophilic aromatic substitution of a nitro-activated precursor and electrophilic chlorination of a protected difluoroaniline—offer reliable and scalable routes to the target scaffold. The choice between these pathways depends on starting material availability, cost, and the desired regiochemical outcome. By understanding the underlying mechanistic principles and adhering to the detailed protocols, researchers can confidently produce these valuable building blocks for the discovery of next-generation chemical entities.

References

  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. Available at: [Link]

  • 2-Chloro-4,6-difluoroaniline. Chem-Impex. Available at: [Link]

  • Process for the preparation of 2,4,6-trichloroaniline. Google Patents.
  • Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]

  • 16.6 Nucleophilic Aromatic Substitution. OpenStax. Available at: [Link]

  • Method of preparing 2,4-difluoroaniline. Google Patents.
  • ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. ResearchGate. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. National Center for Biotechnology Information (PMC). Available at: [Link]

  • 1,2,3-Trichloro-5-fluorobenzene. PubChem. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines. National Center for Biotechnology Information (PMC). Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

🔬 Technical Support Center: 2-Chloro-4,6-difluoroaniline Synthesis

This is Dr. Aris Thorne , Senior Application Scientist at the Halo-Arene Synthesis Support Center . I have structured this guide as a dynamic Technical Support Hub . Rather than a generic textbook entry, this is organize...

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Halo-Arene Synthesis Support Center .

I have structured this guide as a dynamic Technical Support Hub . Rather than a generic textbook entry, this is organized into "Active Tickets" —the most common, high-impact failure points researchers encounter when synthesizing 2-Chloro-4,6-difluoroaniline , specifically focusing on yield optimization.

Status: Operational | Ticket Priority: Yield Optimization & Selectivity

Executive Summary

The synthesis of 2-Chloro-4,6-difluoroaniline (CDFA) is notoriously sensitive to two competing failure modes:

  • Regioselectivity drift during the chlorination of difluoroaniline precursors.

  • Hydrodechlorination (loss of the chlorine atom) during the reduction of the nitro-intermediate.

The following guide addresses these critical bottlenecks with validated protocols and mechanistic troubleshooting.

📂 Ticket #1: "My Chlorine Atom Disappears During Reduction"

Issue: Users report high yields of 2,4-difluoroaniline instead of the target 2-Chloro-4,6-difluoroaniline after the hydrogenation step. Root Cause: Hydrodechlorination . Standard hydrogenation catalysts (Pd/C) are too active; they reduce the nitro group and cleave the C-Cl bond via oxidative addition.

🔧 The Protocol: Chemoselective Reduction

To preserve the halogen motif, you must abandon standard Pd/C hydrogenation in favor of Electron Transfer Reduction (Bechamp) or Poisoned Heterogeneous Catalysis .

Option A: The "Old Reliable" Bechamp Reduction (Recommended)

This method uses iron in acidic media.[1] It is chemically incapable of cleaving the aryl-chloride bond under standard conditions, guaranteeing >98% chemoselectivity.

Protocol:

  • Setup: 3-neck flask, mechanical stirrer (magnetic stirring often fails with iron sludge), reflux condenser.

  • Reagents:

    • Substrate: 2-Chloro-4,6-difluoronitrobenzene (1.0 eq)

    • Reductant: Iron Powder (3.0 - 5.0 eq, fine mesh)

    • Catalyst: Conc. HCl (0.2 - 0.5 eq) or

      
       (saturated solution)
      
    • Solvent: Ethanol/Water (4:1 ratio)[1]

  • Procedure:

    • Suspend nitro-compound and Iron powder in solvent.[1][2] Heat to 60°C.

    • Critical Step: Add HCl dropwise.[1][2] The reaction is exothermic.[1]

    • Reflux for 2–4 hours.[1] Monitor by TLC/HPLC.

    • Workup: Basify with

      
       to pH 9 (precipitates iron salts). Filter hot through Celite. The filtrate contains your amine.
      
Option B: Sulfided Platinum Hydrogenation (Scalable)

If you must use hydrogenation (e.g., for cleanroom compliance), you cannot use Palladium.

  • Catalyst: 5% Pt/C (Platinum on Carbon).

  • Inhibitor: The catalyst must be "sulfided" or used with a morpholine/sulfide additive to poison the sites responsible for C-Cl cleavage.

  • Pressure: Keep

    
     pressure low (1–3 bar). High pressure promotes dehalogenation.
    
📊 Data: Catalyst Performance Matrix
Reduction MethodNitro ReductionC-Cl RetentionYieldNotes

+ Pd/C
✅ Fast❌ < 10%LowDO NOT USE. Rapid hydrodechlorination.

+ Pt/C (Sulfided)
✅ Moderate✅ > 95%HighCleanest profile; requires specialized catalyst.
Fe / HCl (Bechamp) ✅ Moderate✅ > 99%HighRobust; generates iron waste (sludge).

/ HCl
✅ Fast✅ > 99%ModerateGood for small scale; Tin is toxic/hard to remove.

📂 Ticket #2: "I'm Getting a Mixture of Isomers"

Issue: When attempting to synthesize the target via chlorination of 2,4-difluoroaniline, users obtain inseparable mixtures or the wrong regioisomer. Root Cause: Electrophilic Aromatic Substitution (EAS) Directing Conflicts.

  • The

    
     group is a strong ortho/para director.
    
  • The

    
     groups are ortho/para directors.
    
  • Using highly reactive

    
     gas lacks the selectivity required to distinguish between sterically similar positions.
    
🔧 The Protocol: Controlled Chlorination with NCS

Use N-Chlorosuccinimide (NCS) instead of chlorine gas. NCS provides a "reservoir" of electrophilic chlorine that reacts slower, allowing thermodynamic control and higher regioselectivity.

Protocol:

  • Solvent: Acetonitrile (Polar aprotic solvents stabilize the transition state).

  • Temperature: 0°C to Room Temperature. Do not heat initially.

  • Stoichiometry: 1.05 eq of NCS. Excess leads to dichlorination.

Visualizing the Pathway: The diagram below illustrates the decision logic for synthesis and the specific pathways to avoid yield loss.

SynthesisPath Start Start: Precursor Selection RouteA Route A: Chlorination of 2,4-Difluoroaniline Start->RouteA Lab Scale RouteB Route B: Reduction of 2-Chloro-4,6-difluoronitrobenzene Start->RouteB Industrial Scale IssueA Risk: Over-chlorination & Regio-scrambling RouteA->IssueA IssueB Risk: Hydrodechlorination (Loss of Cl) RouteB->IssueB SolA Solution: Use NCS in Acetonitrile (0°C) IssueA->SolA Control Electrophile SolB1 Solution: Bechamp Reduction (Fe + HCl) IssueB->SolB1 Chemoselective Metal SolB2 Solution: Pt/C (Sulfided) Hydrogenation IssueB->SolB2 Poisoned Catalyst Product Target: 2-Chloro-4,6-difluoroaniline (High Purity) SolA->Product SolB1->Product SolB2->Product

Figure 1: Strategic decision tree for maximizing yield, highlighting the critical divergence points for chlorination vs. reduction routes.

📂 Ticket #3: Purification & Isolation

Issue: "The product is an oil that won't crystallize," or "It turns dark upon standing." Root Cause: Halo-anilines are prone to oxidation (turning dark) and often form "oiling out" mixtures if residual solvent or isomers are present.

🔧 The Protocol: Acid-Base Salt Formation

Do not rely on column chromatography for bulk purification. Use the basicity of the amine to your advantage.

  • Extraction: Dissolve crude reaction mixture in EtOAc. Wash with water.[2]

  • Salt Formation: Add 2M HCl in ether or aqueous HCl. The 2-Chloro-4,6-difluoroaniline hydrochloride salt will precipitate or move into the aqueous phase.

    • Why this works: Impurities (non-basic nitro compounds or polychlorinated neutrals) will remain in the organic layer.

  • Liberation: Separate the aqueous acid layer (containing the product). Basify with NaOH to pH 10. Extract back into DCM/EtOAc.

  • Stabilization: Store under Nitrogen/Argon. Halo-anilines are light-sensitive.

📚 References

  • Bechamp Reduction Protocol & Scope:

    • Source: BenchChem Application Notes.[1] "Protocols for the Selective Reduction of 4-Chloro-2-iodo-1-nitrobenzene." (Validates Fe/HCl for halo-nitro reduction).

  • Regioselectivity in Halogenation:

    • Source: Master Organic Chemistry. "Selectivity In Free Radical Halogenation." (Mechanistic background on selectivity, applicable to NCS electrophilic variants).

  • Industrial Synthesis of Difluoroanilines:

    • Source: Google Patents. "Method of preparing 2,4-difluoroaniline (EP0001825A1)." (Describes the hydrodechlorination risks and phase transfer catalysis).

  • Prevention of Dehalogenation:

    • Source: PubMed / Appl Environ Microbiol.[3] "Chemoselective nitro group reduction and reductive dechlorination." (Discusses biological and chemical mechanisms of dechlorination).

Sources

Optimization

challenges in the selective functionalization of 2-Chloro-4,6-difluoroaniline

Ticket ID: 2-Cl-4,6-dF-ANILINE Status: Open Priority: High (Drug Development Critical Intermediate) Introduction: The "Deactivated" Nucleophile Welcome to the technical support hub for 2-Chloro-4,6-difluoroaniline (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 2-Cl-4,6-dF-ANILINE Status: Open Priority: High (Drug Development Critical Intermediate)

Introduction: The "Deactivated" Nucleophile

Welcome to the technical support hub for 2-Chloro-4,6-difluoroaniline (CAS: 36556-56-6) . If you are here, you are likely struggling with one of two problems:

  • The Nitrogen is "dead": You cannot get the amine to react in standard nucleophilic substitutions or acylations.

  • The Halogen Scramble: Your cross-coupling reactions are dehalogenating the wrong position or failing to discriminate between the C-Cl and C-F bonds.

This molecule acts as a "gatekeeper" intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Sparfloxacin analogs) and agrochemical herbicides. Its unique electronic signature—a


 of ~1.32 (compared to ~4.6 for aniline)—renders standard aniline protocols ineffective.

Module 1: Troubleshooting N-Functionalization

Issue: "I’m trying to acylate or alkylate the amine, but I’m getting <10% conversion or recovering starting material."

Root Cause Analysis

The amino group is severely deactivated by the Ortho Effect and Inductive Withdrawal .

  • Electronic: The Fluorine atoms at C4 and C6, combined with the Chlorine at C2, exert a massive inductive electron-withdrawing effect (

    
    ). This pulls electron density away from the nitrogen lone pair, dropping the 
    
    
    
    drastically.
  • Steric: The nitrogen is flanked by a Chlorine (Van der Waals radius ~1.75 Å) and a Fluorine (~1.47 Å). While Fluorine is small, the combined bulk prevents the approach of large electrophiles.

Troubleshooting Protocol
VariableStandard Protocol (Fails)Optimized Protocol (Works) Why?
Base Pyridine or TEANaH (Sodium Hydride) or LiHMDS The amine is too acidic to be deprotonated by weak organic bases. You must generate the anide anion to restore nucleophilicity.
Electrophile Carboxylic Acid + EDC/HOBtAcid Chloride or Anhydride + DMAP Coupling reagents (EDC) are too bulky and slow. You need the high energy of an acid chloride.
Solvent DCM or MethanolTHF or DMF (Anhydrous) Polar aprotic solvents stabilize the deprotonated intermediate.
Temperature RTReflux (60–80°C) Thermal energy is required to overcome the steric barrier of the ortho-substituents.
Visual Workflow: Forcing the N-Attack

N_Functionalization Start 2-Cl-4,6-dF-Aniline (Low Nucleophilicity) Step1 Deprotonation (NaH/THF, 0°C) Start->Step1 Remove H+ Inter Anide Anion (Highly Reactive) Step1->Inter Form Anion Step2 Electrophile Addition (R-COCl) Inter->Step2 Overcome Sterics End N-Acylated Product Step2->End Fail Low Yield? Add 10 mol% DMAP Step2->Fail

Figure 1: Strategy for overcoming the low nucleophilicity of the polyhalogenated aniline core.

Module 2: Selective Cross-Coupling (The C-Cl Handle)

Issue: "I am trying a Buchwald-Hartwig or Suzuki coupling. I see dehalogenation of the Fluorine or no reaction at the Chlorine."

Technical Insight

The C-Cl bond (Bond Dissociation Energy ~95 kcal/mol) is weaker than the C-F bond (~115 kcal/mol), making it the theoretical site for Oxidative Addition (OA). However, the ortho-Fluorine creates a "fluorine effect" that can stabilize Pd-intermediates but also retard the initial OA step due to electron density repulsion.

The "Ligand Rule" for 2-Cl-4,6-dF-Aniline

You cannot use "generic" Palladium conditions (e.g., Pd(PPh3)4). You require Bulky, Electron-Rich Phosphines .[1]

  • Recommended Ligand: XPhos or BrettPhos .[1]

  • Catalyst Precursor: Pd2(dba)3 or Pd(OAc)2 .

Why XPhos?

  • Boosts OA: The electron-rich nature of the phosphine pushes electron density onto the Palladium, helping it break the electron-poor C-Cl bond.

  • Facilitates RE: The steric bulk of the biaryl backbone forces the product off the metal center (Reductive Elimination), preventing side reactions with the Fluorines.

Experimental Checklist

Module 3: The Gould-Jacobs Reaction (Quinolone Synthesis)

Context: This is the primary industrial application for this molecule. Issue: "Cyclization is failing; I'm getting open-chain intermediates."

The synthesis of the quinolone core involves condensing the aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.

Critical Control Points
  • Step 1 (Condensation): This is reversible. You must drive the equilibrium by removing ethanol.

    • Tip: Run neat (no solvent) or in high-boiling toluene with a Dean-Stark trap.

  • Step 2 (Cyclization): This is an Electrophilic Aromatic Substitution (EAS) type closure.

    • The Problem: The ring is deactivated by F and Cl.

    • The Solution:High Heat. This reaction typically requires Dowtherm A (diphenyl ether) at 250°C . Do not attempt this in standard solvents like THF or Acetonitrile; they will not reach the activation energy required to close the ring onto the deactivated carbon.

Gould-Jacobs Pathway Visualization

Quinolone_Synthesis Aniline 2-Cl-4,6-dF-Aniline Enamine Enamine Intermediate (Open Chain) Aniline->Enamine 110°C, -EtOH Warning Warning: Reaction generates EtOH gas. Ensure venting. Aniline->Warning EMME + EMME (Diethyl ethoxymethylenemalonate) EMME->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization High Activation Energy Quinolone Quinolone Core (Antibiotic Precursor) Cyclization->Quinolone Ring Closure

Figure 2: The high-temperature pathway required to force ring closure on the electron-deficient scaffold.

Frequently Asked Questions (FAQs)

Q1: Can I perform S_NAr to replace one of the Fluorines? A: Not easily on the aniline itself. The amino group (


) is an electron donor (resonance), which deactivates the ring toward Nucleophilic Aromatic Substitution (

).
  • Fix: You must convert the amine to a nitro group (oxidation) or an amide (acylation) before attempting to displace the fluorine. Once the ring is electron-poor enough, the Fluorine at C4 (para to N) is usually the first to leave.

Q2: Why does my LC-MS show a mass of M-19 (Loss of F)? A: This is common in Pd-catalyzed reactions using hydride sources (like formate) or alcohols. It indicates hydrodefluorination .

  • Fix: Switch to a non-protic solvent (Toluene) and ensure your inert gas lines are dry. Avoid using alcohols as co-solvents.

Q3: Is this compound light sensitive? A: Yes. Polyhalogenated anilines can undergo photolytic dehalogenation. Store the compound in amber vials under Argon at 2–8°C.

Q4: How do I remove the unreacted aniline from my product? A: Due to its low basicity (


), it does not  bind well to standard acidic silica or undergo aqueous acid extraction (it stays in the organic layer at pH 4).
  • Fix: Use a very strong acid wash (e.g., 6M HCl) to pull it into the aqueous phase, or rely on recrystallization. It often crystallizes well from Hexane/EtOAc due to its symmetry.

References

  • ChemicalBook. (n.d.). 2-Chloro-4,6-difluoroaniline Properties and pKa. Retrieved from

  • National Center for Biotechnology Information. (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives. PubChem. Retrieved from

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

  • Knochel, P., et al. (2021).[2] Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes. Angewandte Chemie International Edition. Retrieved from

  • Miyamoto, et al. (1990). Synthesis of Quinolones via Gould-Jacobs Reaction. Chemical & Pharmaceutical Bulletin. (General reference for quinolone scaffold synthesis).

Sources

Troubleshooting

optimization of reaction conditions for Buchwald-Hartwig amination of 2-Chloro-4,6-difluoroaniline

The following technical guide addresses the optimization of Buchwald-Hartwig cross-coupling conditions specifically for 2-Chloro-4,6-difluoroaniline . Status: Active Ticket ID: BH-OPT-2CL46DF Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of Buchwald-Hartwig cross-coupling conditions specifically for 2-Chloro-4,6-difluoroaniline .

Status: Active Ticket ID: BH-OPT-2CL46DF Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 2-Chloro-4,6-difluoroaniline , a substrate that presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The amine moiety is flanked by ortho-chloro and ortho-fluoro substituents, creating significant steric bulk that impedes coordination to the Palladium center.

  • Electronic Deactivation: The electron-withdrawing nature of the fluorine atoms (and chlorine) significantly lowers the nucleophilicity of the nitrogen lone pair (

    
     reduction), making the amine binding step kinetically sluggish.
    
  • Chemoselectivity Risks: The presence of the C-Cl bond on the aniline itself introduces the risk of self-coupling or polymerization if the catalyst system is not perfectly tuned to prefer the external electrophile.

This guide focuses on the N-arylation of this aniline (using it as the nucleophile).

Module 1: The "Engine" – Catalyst & Ligand Selection

Q: Why does my standard catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) fail to show conversion?

A: Standard ligands lack the necessary steric bulk and electron-richness to facilitate the coupling of this specific aniline.

  • The Mechanism: For electron-deficient, hindered anilines, the rate-limiting step is often the amine binding to the Pd(II) intermediate or the subsequent reductive elimination .

  • The Solution: You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands are electron-rich (facilitating oxidative addition) and bulky (forcing the product off the metal).

Recommended Ligand Screening Hierarchy:

PriorityLigandRationale
1 (Gold Std) BrettPhos Designed specifically for primary amines. Its bulk prevents bis-arylation and promotes reductive elimination of hindered products.
2 tBuBrettPhos Use if the coupling partner is an aryl chloride or if the reaction temperature must be lowered to prevent side reactions.
3 RuPhos Excellent for secondary amines, but also effective for highly hindered primary anilines due to its smaller steric profile compared to BrettPhos, allowing the hindered amine to approach.

Pro-Tip: Avoid bidentate ligands like BINAP or DPPF; they generally form stable bis-amine complexes that fail to undergo reductive elimination with this specific substrate type.

Module 2: The "Environment" – Base & Solvent Optimization

Q: I am observing significant defluorination or decomposition. Is my base too strong?

A: Likely, yes. While NaOtBu (Sodium tert-butoxide) is the standard for Buchwald couplings, the electron-deficient ring of 2-Chloro-4,6-difluoroaniline makes it susceptible to


 side reactions or hydrodefluorination at high temperatures.

Troubleshooting Matrix:

ObservationDiagnosisAdjustment
Low Conversion (<20%) Base is too weak to deprotonate the aniline-Pd complex.Switch to LHMDS (Lithium hexamethyldisilazide) or NaOtBu .
Defluorination / Black Tar Base attacking the fluoro-arene.Switch to K3PO4 or Cs2CO3 . Note: These require higher temps or longer times.
Hydrodehalogenation (of partner) Hydride source present (often from alcohol solvents).Ensure solvent is anhydrous.[1] Switch from isopropanol/butanol to Toluene or 1,4-Dioxane .

Module 3: Experimental Protocol & Workflow

Optimized Standard Procedure

Use this as your baseline. Deviate only if specific failures occur.

  • Precatalyst: BrettPhos Pd G4 (5.0 mol%) is preferred over mixing Pd(OAc)2 + Ligand in situ to ensure active species formation.

  • Coupling Partner: Aryl Bromide (1.0 equiv).

  • Nucleophile: 2-Chloro-4,6-difluoroaniline (1.2 equiv).

  • Base: NaOtBu (1.4 equiv).

  • Solvent: Anhydrous Toluene (0.2 M concentration).

  • Conditions: 80°C - 100°C under Argon/Nitrogen for 12-16 hours.

Visualization: Troubleshooting Logic Tree

The following diagram illustrates the decision-making process when the reaction fails.

BuchwaldOptimization Start Reaction Outcome Analysis CheckSM Is SM (Aniline) consumed? Start->CheckSM NoConv No Conversion (SM Recovery > 90%) CheckSM->NoConv No SideRxn Side Products Formed CheckSM->SideRxn Yes, but wrong product Soln1 Action: Switch to Pd G4 Precatalyst Increase Temp to 110°C NoConv->Soln1 CheckSide Identify Side Product SideRxn->CheckSide Soln2 Action: Change Ligand to tBuBrettPhos (Higher Activity) Soln1->Soln2 If still fails Dehal Hydrodehalogenation (Ar-H formed) CheckSide->Dehal Defluor Defluorination / SNAr CheckSide->Defluor SelfCoup Aniline Self-Coupling (Dimerization) CheckSide->SelfCoup FixDehal Action: Switch Solvent to Toluene Avoid 2° Alcohols Dehal->FixDehal FixDefluor Action: Switch Base to K3PO4 Add 2% H2O (Surfactant) Defluor->FixDefluor FixSelf Action: Use Aryl IODIDE partner Lower Temp to 60°C SelfCoup->FixSelf

Caption: Decision logic for troubleshooting catalytic failures in the amination of hindered halo-anilines.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use the Chlorine on the aniline as the coupling handle instead?

A: Yes, but this is chemically distinct. If you intend to replace the chlorine (acting as the electrophile) with another amine, you are performing a C-N coupling on a deactivated aryl chloride .

  • Challenge: The amino group (-NH2) poisons the catalyst.

  • Solution: You must protect the amine (e.g., as a Boc-carbamate) or use a catalyst system capable of oxidative addition into aryl chlorides in the presence of free amines (e.g., Pd-PEPPSI-IPr or BrettPhos Pd G4 with a strong base).

Q: Why is the reaction turning black immediately?

A: Immediate blackening usually indicates Palladium black precipitation . This means your ligand is not stabilizing the Pd(0) species effectively.

  • Fix: Ensure your solvent is rigorously degassed (Oxygen kills phosphines). Switch to a Precatalyst (like Pd-G4) rather than mixing Pd(OAc)2/Ligand, as the induction period in the latter often leads to catalyst decomposition.

Q: Is water tolerance an option?

A: Surprisingly, yes. Recent literature suggests that surfactant-mediated conditions (TPGS-750-M in water) can sometimes stabilize these reactions. However, for 2-Chloro-4,6-difluoroaniline, strictly anhydrous conditions (Toluene/Dioxane) are safer to prevent hydrolysis of the C-F bonds.

References

  • Buchwald-Hartwig Amination Overview & Mechanism Source: Wikipedia / Organic Chemistry Portal [Link]

  • Rational Ligand Design for Hindered Amines (BrettPhos) Maitre, S., et al. "Buchwald-Hartwig Amination." [Link]

  • Palladium-Catalyzed Cross-Coupling of Amides and Hindered Anilines Royal Society of Chemistry [Link]

  • Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline Tsvelikhovsky, D., & Buchwald, S. L. (2010).[2] Journal of the American Chemical Society. [Link][2]

Sources

Optimization

Technical Support Center: A Researcher's Guide to 2-Chloro-4,6-difluoroaniline

Welcome to the technical support center for 2-Chloro-4,6-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their work.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-4,6-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their work. As a halogenated aniline, 2-Chloro-4,6-difluoroaniline is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, prized for its unique reactivity.[1] However, its chemical nature also makes it susceptible to degradation if not handled and stored correctly. This can lead to compromised experimental results, impurity issues, and loss of valuable material.

This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you maintain the integrity of your 2-Chloro-4,6-difluoroaniline, ensuring the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: My previously colorless or light-yellow 2-Chloro-4,6-difluoroaniline has turned brown/dark. What is causing this discoloration?

This is the most common sign of degradation. The discoloration is primarily due to oxidation.[2][3] Anilines, in general, are susceptible to atmospheric oxidation, a process that can be accelerated by exposure to light and heat.[2][4] The amino group (-NH₂) on the benzene ring is an electron-donating group, which increases the electron density of the ring and makes the molecule more susceptible to oxidation.[3] This oxidation process leads to the formation of colored impurities and complex polymeric byproducts.[5]

Q2: What are the optimal storage conditions to prevent the degradation of 2-Chloro-4,6-difluoroaniline?

To ensure the long-term stability of 2-Chloro-4,6-difluoroaniline, it is crucial to minimize its exposure to oxygen, light, and heat.

ParameterRecommended ConditionRationale
Temperature 2-8°C[1][4]Reduces the rate of oxidative and other degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)[6][7]Prevents oxidation by displacing atmospheric oxygen.[7]
Container Tightly sealed, amber glass vial/bottleProtects from light, which can catalyze degradation, and prevents moisture ingress.
Location Cool, dry, well-ventilated area away from incompatible substances.[8][9]Prevents accidental reactions and ensures a stable environment.

For optimal protection, after each use, it is best practice to flush the headspace of the container with an inert gas before resealing.[10]

Q3: Besides discoloration, are there other indicators of degradation I should be aware of?

Yes, while color change is the most obvious sign, other indicators of degradation can include:

  • Changes in physical state: The appearance of particulate matter or a change in viscosity (if it was originally a low-melting solid or liquid).[4]

  • Inconsistent analytical results: If you observe unexpected peaks in your HPLC or GC chromatograms, or shifts in NMR spectra, it could indicate the presence of degradation products.

  • Poor reaction performance: A decrease in yield or the formation of unexpected side products in your synthetic reactions can be a sign that your starting material has degraded.

Q4: How can I assess the purity of my 2-Chloro-4,6-difluoroaniline if I suspect degradation?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective techniques for determining the purity of anilines and their derivatives.[11]

  • HPLC: A reversed-phase HPLC method with UV detection is often preferred as it can separate the parent compound from a wide range of potential impurities without the need for derivatization.[11][12][13]

  • GC: Gas chromatography, particularly with a mass spectrometry (GC-MS) detector, is excellent for identifying volatile impurities and degradation products.[14][15]

It is advisable to develop a stability-indicating HPLC method that can resolve the intact 2-Chloro-4,6-difluoroaniline from its potential degradation products.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical approach to resolving them.

Scenario 1: Unexpected Side Products in a Reaction
  • Problem: You are running a well-established reaction protocol with 2-Chloro-4,6-difluoroaniline, but you are observing unexpected side products or a lower yield than anticipated.

  • Troubleshooting Workflow:

    start Unexpected Reaction Outcome check_purity Assess Purity of 2-Chloro-4,6-difluoroaniline (HPLC/GC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure review_reagents Review Other Reagents and Solvents for Purity is_pure->review_reagents Yes purify Purify the Aniline (e.g., Recrystallization, Column Chromatography) is_pure->purify No review_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) review_reagents->review_conditions rerun_small Re-run Reaction on a Small Scale review_conditions->rerun_small purify->rerun_small end Problem Resolved rerun_small->end

    Caption: Troubleshooting workflow for unexpected reaction outcomes.

  • Causality Explained:

    • Purity Check: The first and most critical step is to confirm the integrity of your starting material. Degradation products can act as unintended reactants or catalysts, leading to side reactions.

    • Systematic Review: If the aniline is pure, the issue likely lies elsewhere in your experimental setup. Methodically check the purity of other reagents and solvents, as they are also potential sources of impurities.

    • Condition Verification: Ensure that reaction parameters like temperature, pressure, and atmosphere are precisely controlled. Even minor deviations can significantly impact the outcome of sensitive reactions.

    • Purification: If the aniline has degraded, purification is necessary. The choice of method will depend on the nature of the impurities.

    • Validation: Always validate your solution on a small scale before committing to a larger reaction.

Scenario 2: Inconsistent Baselines or New Peaks in HPLC Analysis
  • Problem: During routine purity analysis of your stored 2-Chloro-4,6-difluoroaniline via HPLC, you notice a drifting baseline or the appearance of new, small peaks that were not present previously.

  • Logical Relationship Diagram:

    A New Peaks in HPLC Indication of new chemical species B Cause: Degradation Exposure to Air, Light, or Heat A->B is caused by C Action: Review Storage Check container seal, atmosphere, temperature B->C necessitates D Verification: Re-analysis Confirm presence and quantity of impurities C->D followed by E {Decision Point|Is the material still usable for your application?} D->E leads to

    Caption: Logical flow from HPLC observation to corrective action.

  • Expert Insights:

    • Peak Identification: The appearance of new peaks over time is a classic sign of slow degradation during storage. These peaks represent the formation of various oxidation products.

    • Preventative Measures: This observation should trigger an immediate review of your storage protocol.[10][16] Ensure the container is sealed properly (consider using parafilm for an extra seal), the inert atmosphere is maintained, and the storage temperature is correct.[6][10]

    • Usability Assessment: The significance of these new impurities depends on your specific application. For highly sensitive reactions, even minor impurities can be detrimental. If the total purity has dropped significantly, the material may need to be repurified or discarded.

Experimental Protocols

Protocol 1: Recommended Storage Procedure for 2-Chloro-4,6-difluoroaniline
  • Container Selection: Use a clean, dry amber glass bottle with a tight-fitting screw cap, preferably with a PTFE liner.

  • Inert Atmosphere Blanketing:

    • Work in a fume hood or a glove box.

    • After dispensing the required amount of the aniline, insert a long needle connected to a source of dry nitrogen or argon.

    • Gently flush the headspace of the bottle with the inert gas for 30-60 seconds to displace any air.

  • Sealing:

    • Quickly and tightly screw the cap on the bottle.

    • For long-term storage, wrap the cap and neck of the bottle with parafilm to create an additional barrier against moisture and air.

  • Labeling: Ensure the bottle is clearly labeled with the chemical name, date received, and date opened.

  • Storage Location: Place the sealed bottle in a refrigerator designated for chemical storage at 2-8°C.[1][4] Ensure it is stored away from strong oxidizing agents.[17]

Protocol 2: HPLC Method for Purity Assessment

This is a general-purpose reversed-phase HPLC method that can be adapted to assess the purity of 2-Chloro-4,6-difluoroaniline.

ParameterCondition
Instrument HPLC system with UV detector
Column C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of the compound in 1 mL of acetonitrile.[12]

Self-Validating System: To ensure the reliability of this method, it should be validated. Analyze a freshly opened, high-purity standard of 2-Chloro-4,6-difluoroaniline to establish a reference chromatogram and retention time. Any deviation in subsequent analyses of stored samples, such as new peaks or a decrease in the main peak's area percentage, would indicate degradation.

References

  • Aniline (benzenamine) - DCCEEW. (2022).
  • Technical Support Center: Degradation of Aniline Nitrate Under Denitrification Conditions - Benchchem. (n.d.).
  • Why does color of aniline change during storage? Please give chemical reactions if possible. (2017). ResearchGate. Retrieved from [Link]

  • Chemical Storage. (n.d.).
  • Method 8131 Aniline and selected derivatives by gas chromatography - EPA. (1996).
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984). EPA.
  • Aniline - Wikipedia. (n.d.). Retrieved from [Link]

  • Aniline gets coloured on standing in air for a long time. reason. - Brainly.in. (2019). Retrieved from [Link]

  • Stability and degradation of N-(2-Heptyl)aniline upon storage - Benchchem. (n.d.).
  • Principles of Inert Atmosphere Storage. (2024). ResearchGate. Retrieved from [Link]

  • 4 - SAFETY DATA SHEET. (2011).
  • Material Safety Data Sheet - 2,6-Difluoroaniline, 97% - Cole-Parmer. (n.d.).
  • 6 - SAFETY DATA SHEET. (2010).
  • Recommended Procedures for the Safe Storage of Chemicals in Laboratories - Towson University. (n.d.).
  • A Comparative Guide to Assessing the Purity of Synthesized 3,6-dichloro-2,4-difluoroaniline by High-Performance Liquid Chromatography - Benchchem. (n.d.).
  • Chemical and Compressed Gas Storage and Segregation Guidelines. (n.d.).
  • An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. (2025). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 2-Chloro-4,6-difluoroaniline

Status: Online Agent: Senior Application Scientist Ticket ID: OPT-PD-2CL46DF Subject: Optimizing Catalyst Loading & Troubleshooting Deactivation Executive Summary: The "Triple Threat" Substrate Welcome to the technical s...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: OPT-PD-2CL46DF Subject: Optimizing Catalyst Loading & Troubleshooting Deactivation

Executive Summary: The "Triple Threat" Substrate

Welcome to the technical support center. You are working with 2-Chloro-4,6-difluoroaniline , a substrate that presents a "triple threat" to standard palladium catalysis. To optimize catalyst loading (lowering mol% while maintaining conversion), you must first understand why standard protocols fail with this molecule.

  • Electronic Activation (The Good): The fluorine atoms at the 4,6-positions make the ring electron-deficient. This actually accelerates oxidative addition into the C-Cl bond compared to standard chloroanilines.

  • Steric Crowding (The Bad): The chlorine is flanked by a Fluorine (C6) and an Amino group (C2). This "ortho-ortho" substitution creates significant steric hindrance, requiring smaller or flexible ligands.

  • Catalyst Poisoning (The Ugly): The free amine (-NH₂) is a Lewis base. In low-catalyst-loading scenarios, the amine coordinates to the Pd(II) center, forming an inactive [Pd(Ar)(L)(NH2-Ar)] species (off-cycle), effectively killing the reaction before the catalytic cycle turns over.

Part 1: The Hardware (Catalyst & Ligand Selection)

Before optimizing loading, you must ensure you have the correct system. Reducing loading on an inefficient system will simply stop the reaction.

The Ligand Decision Matrix

For this substrate, you need a ligand that is electron-rich (to facilitate oxidative addition into C-Cl) but bulky enough to prevent the substrate's own amine from binding to the Palladium.

LigandSelection Start Select Coupling Type Type Is 2-Cl-4,6-F-Aniline the Electrophile (C-Cl react) or Nucleophile (NH2 react)? Start->Type Electrophile Electrophile (Suzuki/Sonogashira) Type->Electrophile Nucleophile Nucleophile (Buchwald Amination) Type->Nucleophile Challenge Challenge: NH2 Poisoning + Sterics Electrophile->Challenge Solution1 Rec: Buchwald G3/G4 Precatalysts Challenge->Solution1 Ligand1 Ligand: XPhos or SPhos (High Turnover, resists NH2 binding) Solution1->Ligand1 Ligand2 Ligand: BrettPhos (If high selectivity vs NH2 required) Solution1->Ligand2 Challenge2 Challenge: C-Cl Oxidative Addition (Self-coupling) Nucleophile->Challenge2 Solution2 Rec: Pd2(dba)3 + Specific Ligand Challenge2->Solution2 Ligand3 Ligand: tBuXPhos (Excellent for anilines) Solution2->Ligand3

Caption: Decision tree for ligand selection based on the reactive site of 2-Chloro-4,6-difluoroaniline.

Recommended Catalyst Systems
ComponentRecommendationTechnical Rationale
Pre-catalyst XPhos Pd G4 or SPhos Pd G3 Critical: Avoids the induction period of Pd(OAc)₂. The "G3/G4" precatalysts contain pre-formed Pd(0) equivalents that activate immediately, preventing the free amine from sequestering Pd(II) before the cycle starts [1].
Base K₃PO₄ (2-3 equiv)Weak enough to avoid deprotonating the aniline (which would make it a competing nucleophile) but strong enough to activate the boronic acid (in Suzuki) [2].
Solvent THF or 1,4-Dioxane/Water (4:1) Polar solvents help stabilize the oxidative addition complex. Aqueous biphasic systems often improve turnover for fluorinated substrates [3].
Part 2: The Optimization Protocol (Loading Matrix)

Do not jump straight to 0.5 mol%. You must determine the Threshold Loading —the point where the reaction rate outpaces the catalyst deactivation rate.

Step-by-Step Optimization Workflow

Experimental Setup: Run these reactions in parallel (vials) at 0.5 mmol scale. Conditions: 2-Cl-4,6-difluoroaniline (1.0 eq), Coupling Partner (1.2 eq), Base (2.0 eq), Solvent (0.2 M), 80°C.

EntryCatalyst Loading (mol%)Expected OutcomeDiagnosis/Action
1 5.0 mol% Full Conv. < 1 hrBaseline. If this fails, check reagents (esp. Boronic acid quality).[1]
2 2.0 mol% Full Conv. < 4 hrsTarget Zone. If successful, this is your scale-up starting point.
3 0.5 mol% Stalled at ~40%"The Cliff". Catalyst death has occurred. The amine poisoning has outcompeted the oxidative addition.
4 0.5 mol% + Additive Full Conv.Optimization. Add 10 mol% of free ligand (e.g., XPhos) to stabilize the active species.

Technical Tip: If Entry 3 stalls (incomplete conversion), do not add more catalyst. The reaction mixture likely contains "Pd-black" or inactive dimers. Filter, work up, and restart with a higher initial loading or a better ligand (e.g., switch from SPhos to XPhos).

Part 3: Troubleshooting Guide
Issue 1: Hydrodehalogenation (The "Reduction" Problem)

Symptom: You observe the formation of 2,4-difluoroaniline (Cl replaced by H) in LCMS. Cause: Electron-deficient aryl chlorides are prone to reduction, especially in alcoholic solvents or if the reaction stalls. Mechanism:

  • Oxidative addition occurs (Ar-Pd-Cl).

  • Instead of transmetallation, a hydride source (solvent, base impurities) attacks.

  • Reductive elimination releases Ar-H.

Solution:

  • Switch Solvents: Avoid primary/secondary alcohols (Isopropanol, Ethanol). Use Toluene or THF.[2]

  • Increase Concentration: Higher concentration favors the bimolecular transmetallation step over the unimolecular reduction step.

  • Water Content: Strictly degas water if using aqueous bases.

Issue 2: The "Induction Period" Stall

Symptom: Reaction does nothing for 2 hours, then suddenly turns black and precipitates. Cause: Slow reduction of Pd(II) to Pd(0) by the phosphine. The free aniline stabilizes the Pd(II) precursor, preventing activation. Solution: Use Pre-activated Catalysts (G3/G4) . If using Pd(OAc)₂, pre-heat the catalyst and ligand in solvent for 10 minutes before adding the aniline substrate.

Visualizing the Poisoning Pathway

PoisoningCycle Pd0 Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl Poisoned OFF-CYCLE Inactive Complex [Pd(Ar)(Cl)(L)(NH2-R)] OxAdd->Poisoned + Free NH2 (Substrate) (Catalyst Death) Product Product Formation OxAdd->Product + Boronic Acid (Fast Cycle) Poisoned->OxAdd High Temp / Bulky Ligand

Caption: The "Off-Cycle" trap where the substrate's amine coordinates to the Palladium intermediate.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ for this reaction? A: Not recommended. Triphenylphosphine is not electron-rich enough to activate the C-Cl bond efficiently at low loadings, and it is easily displaced by the aniline nitrogen. You will likely require 5-10 mol% loading to get results, which is inefficient. Use dialkylbiaryl phosphines (Buchwald ligands) [4].

Q: The reaction works at 50mg but fails at 5g. Why? A: This is likely a heat transfer or mixing issue leading to localized catalyst decomposition.

  • Fix: At larger scales, the exotherm of catalyst activation can be significant. Add the catalyst as a solution slowly, or ensure vigorous stirring. Also, check that your base (if solid K₃PO₄) is finely ground; surface area limitations can starve the catalytic cycle, allowing deactivation pathways to take over.

Q: My product is contaminated with homocoupling of the boronic acid. A: This indicates the oxidative addition of your 2-Cl-4,6-difluoroaniline is too slow (catalyst is sitting idle and reacting with the boronic acid).

  • Fix:Increase Temperature. Drive the oxidative addition. Alternatively, switch to a more active ligand like XPhos or Amphos .

References
  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science, 4(3), 916–920. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

Sources

Optimization

scale-up challenges for the synthesis of 2-Chloro-4,6-difluoroaniline derivatives

Technical Support Center: Scale-Up of 2-Chloro-4,6-difluoroaniline Derivatives Ticket System Status: [ONLINE] Current Queue: High Priority - Scale-Up Optimization Support Agent: Senior Application Scientist (Process Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 2-Chloro-4,6-difluoroaniline Derivatives

Ticket System Status: [ONLINE] Current Queue: High Priority - Scale-Up Optimization Support Agent: Senior Application Scientist (Process Chemistry Division)[1]

Executive Summary: The Scale-Up Landscape

The synthesis of 2-Chloro-4,6-difluoroaniline (and its derivatives) presents a classic "polysubstituted aromatic" challenge.[1] In drug and agrochemical development (e.g., fluoroquinolones, herbicides), the precise placement of the chlorine atom amidst two fluorine atoms is critical.

The industrial consensus favors a Late-Stage Chlorination Route (Route A) over the direct Halex fluorination of trichlorobenzene derivatives (Route B) due to the poor regioselectivity of partial fluorination. This guide focuses on the robust scale-up of Route A, covering the synthesis of the precursor (2,4-difluoroaniline) via Halex and its subsequent regioselective chlorination.

Module 1: Route Selection & Process Logic

User Question: "We are debating between starting with 2,4,6-trichloroaniline (Halex) or 2,4-difluoroaniline (Chlorination). Which is more viable for kilogram-scale batches?"

Technical Response: For scale-up, Route A (Chlorination of 2,4-Difluoroaniline) is superior in terms of yield and purity.[1]

  • Route A (Recommended): 2,4-Difluoronitrobenzene → Reduction → 2,4-Difluoroaniline → Chlorination → Target.[1]

    • Pros: High regioselectivity (amino group directs ortho); mature supply chain for 2,4-difluoronitrobenzene.[1]

    • Cons: Requires handling of chlorine gas or sulfuryl chloride.[1]

  • Route B (Not Recommended): 2,4,6-Trichloroaniline → Partial Halex → Target.

    • Pros: Cheaper starting materials.[1]

    • Cons: Controlling the Halex reaction to replace exactly two chlorines while leaving the third in the correct position is kinetically difficult. You often get mixtures of mono-, di-, and tri-fluoro species that are hard to separate by distillation.[1]

Visual Workflow: Synthesis Decision Tree

RouteSelection Start Target: 2-Chloro-4,6-difluoroaniline RouteA Route A: Chlorination Strategy (Recommended) Start->RouteA RouteB Route B: Partial Halex Strategy (High Risk) Start->RouteB StepA1 Start: 2,4-Difluoronitrobenzene RouteA->StepA1 StepB1 Start: 2,4,6-Trichloronitrobenzene RouteB->StepB1 StepA2 Reduction (H2/Pd-C) StepA1->StepA2 StepA3 Intermediate: 2,4-Difluoroaniline StepA2->StepA3 StepA4 Regioselective Chlorination (NCS or SO2Cl2) StepA3->StepA4 StepA4->Start High Purity StepB2 Halex Reaction (KF, DMSO) StepB1->StepB2 IssueB ISSUE: Poor Selectivity (Mixture of Cl/F isomers) StepB2->IssueB

Figure 1: Decision matrix comparing the Chlorination Route (Green) vs. the Partial Halex Route (Red).

Module 2: Troubleshooting the Halex Reaction (Precursor Synthesis)

Context: If you are synthesizing the 2,4-difluoronitrobenzene precursor yourself.

User Reported Issue: "Our Halex reaction (2,4-dichloronitrobenzene + KF) stalls at 60% conversion, and the mixture turns into a black tar."

Root Cause Analysis:

  • Water Contamination: The fluoride ion (

    
    ) is heavily solvated by water.[1] Even 0.1% water content in the solvent/KF can kill nucleophilicity.
    
  • Decomposition: Nitro-halo-benzenes are thermally unstable.[1] Prolonged heating >180°C leads to polymerization ("tar").[1]

Remediation Protocol:

ParameterOptimization StandardExplanation
Drying Azeotropic Distillation Before adding catalyst, reflux the solvent (Sulfolane) with toluene to remove water.[1] KF must be spray-dried or vacuum-dried at 150°C.
Catalyst Phase Transfer (PTC) Use Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 (1-3 mol%).[1] This shuttles solid

into the organic phase.[1]
Solvent Sulfolane Preferred over DMSO for safety (higher thermal stability) and easier recovery.[1]
Stoichiometry 1.2 eq KF per Cl Excess KF drives the equilibrium.[1]

Step-by-Step "Dry" Halex Protocol:

  • Charge reactor with Sulfolane and KF (spray-dried).[1]

  • Add Toluene (10% v/v) and heat to reflux. Collect water via Dean-Stark trap until dry.[1]

  • Distill off Toluene.

  • Add Phase Transfer Catalyst (TPPB).[1]

  • Add 2,4-dichloronitrobenzene.[1]

  • Heat to 140-150°C. Do not exceed 160°C to prevent tarring. Monitor via GC.

Module 3: Troubleshooting Chlorination (The Critical Step)

Context: Converting 2,4-difluoroaniline to 2-Chloro-4,6-difluoroaniline.

User Reported Issue: "We are seeing 15% of the dichloro-impurity (2,6-dichloro-4-fluoroaniline) and some unreacted starting material. We cannot separate them easily."

Root Cause Analysis: The amino group (


) is a powerful activating group.[1] Once the first chlorine is added, the ring remains activated, leading to over-chlorination.
  • Target: Monochlorination at C6 (ortho to amine).[1]

  • Impurity: Dichlorination (C6 and C5/C3? No, usually C6 and displacing a Fluorine or over-chlorinating if positions available). In this specific scaffold, the 2 and 4 positions are blocked by F. The 6 position is the primary target. Over-chlorination often implies attacking the meta position (rare) or displacing F (rare). Correction: The main impurity is often the wrong isomer (if starting material was impure) or oxidative dimerization (azo compounds) due to aggressive oxidizers like

    
    .
    

Optimization Guide:

1. Reagent Selection:

  • Avoid: Chlorine gas (

    
    ).[1] It is too aggressive for selective monochlorination on this electron-rich ring.[1]
    
  • Use: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ) .[1] NCS provides a "soft" source of 
    
    
    
    that is highly selective for the ortho-position.[1]

2. Temperature Control:

  • Keep reaction between 0°C and 20°C . Higher temperatures promote side reactions.[1]

3. Solvent System:

  • Use Acetonitrile (ACN) or DMF .[1] Polar aprotic solvents stabilize the transition state for electrophilic aromatic substitution.[1]

Protocol for High-Selectivity Chlorination:

  • Dissolve 2,4-difluoroaniline (1.0 eq) in Acetonitrile (10 volumes).

  • Cool to 0°C.

  • Add NCS (1.05 eq) portion-wise over 1 hour. Do not dump it all at once.

  • Stir at 0°C for 4 hours.

  • Quench: Add aqueous sodium bisulfite (10%) to destroy excess oxidant.[1]

  • Workup: Extract with Ethyl Acetate.

  • Purification: If NCS succinimide byproduct is an issue, wash with water (succinimide is water-soluble).[1]

Module 4: Safety & Thermal Hazards

User Reported Issue: "We observed a pressure spike during the hydrogenation of the nitro-intermediate."

Safety Alert:

  • Hydrogenation Risks: The reduction of 2,4-difluoronitrobenzene is highly exothermic (

    
    ).[1]
    
    • Mitigation: Use a fed-batch mode.[1] Do not load all substrate at once.[1] Feed the nitro-compound into the reactor containing catalyst/solvent under

      
       pressure.[1]
      
  • HF Generation: During the Halex step or if the reaction runs away, C-F bonds can rupture, generating HF.

    • Mitigation: Hastelloy or Monel reactors are preferred for Halex.[1] Glass-lined reactors can be etched by trace HF.[1]

References

  • Halex Process Fundamentals: Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[1][2] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[1] Journal of the American Chemical Society. Link

  • Scale-Up of Fluoroanilines: Mildenberger, H. (1983).[1] Process for the preparation of 4-chloro-2,6-dialkylanilines. US Patent 4,401,833.[1] Link

  • Regioselective Chlorination: Xiong, X., & Yeung, Y. Y. (2008). Bromination-like chlorination of anilines. (Analogous chemistry for ortho-selectivity). Link

  • Halex Catalysis: Process for the preparation of 2,6-difluoroaniline.[1] US Patent 5,091,580.[1] Link

  • Safety in Nitration/Reduction: Bretherick's Handbook of Reactive Chemical Hazards. (Standard Reference for Nitro-compound safety).[1]

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a thorough Process Safety Hazard Assessment (PHA).[1]

Sources

Troubleshooting

workup procedures to remove residual catalysts from 2-Chloro-4,6-difluoroaniline products

Status: Operational Subject: Workup Procedures for Residual Catalyst Removal Target Molecule: 2-Chloro-4,6-difluoroaniline (CAS: 36556-56-6) Compliance Standard: ICH Q3D (Elemental Impurities) Core Directive & Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Workup Procedures for Residual Catalyst Removal Target Molecule: 2-Chloro-4,6-difluoroaniline (CAS: 36556-56-6) Compliance Standard: ICH Q3D (Elemental Impurities)

Core Directive & Technical Context

The Challenge: Synthesizing 2-Chloro-4,6-difluoroaniline typically involves the reduction of 2-chloro-4,6-difluoronitrobenzene. Depending on your synthetic route, you are likely battling one of two persistent impurity classes:[1]

  • Platinum Group Metals (PGMs): From catalytic hydrogenation (Pd/C, Pt/C).

  • Iron/Inorganic Salts: From Bechamp reductions (Fe/Acid).

The Risk: Anilines are potent ligands. The amine group (


) on your product can chelate residual metals, pulling them into the organic phase and bypassing standard filtration. This often results in "leached" metal contamination exceeding ICH Q3D limits (typically <5-10 ppm for oral drugs).

Scope of Guide: This support module provides self-validating protocols to strip these catalysts to regulatory standards without compromising yield or stability.

Module A: Removing Heterogeneous Catalysts (Pd/C, Pt/C)

Scenario: You have completed a hydrogenation reaction. The mixture is black/grey due to suspended carbon.

Protocol A1: The "Double-Barrier" Filtration

Standard filtration often fails because sub-micron metal "fines" pass through standard frits.

Step-by-Step Workflow:

  • Inert Gas Blanket: Maintain a Nitrogen/Argon atmosphere. Anilines oxidize; oxidized byproducts can re-complex metals.

  • Celite Bed Preparation:

    • Pack a sintered glass funnel with Celite 545 (approx. 2-3 cm depth).

    • Validation: Wet the pad with your reaction solvent.[2] Apply vacuum.[3] If channels form, repack.

  • The Filtration:

    • Pass the reaction mixture through the pad.[2]

    • Critical Step: Do not let the pad run dry until the very end (prevents cracking and channeling).

  • The "Sparkle" Check:

    • Take 5 mL of filtrate. Hold it against a bright light.

    • Pass: Solution is clear (color may be yellow/brown, but no particulates).

    • Fail: Visible haze or "shimmer." Action: Recirculate through a 0.45 µm PTFE membrane filter.

Protocol A2: Scavenging Leached Metals (Homogeneous)

Use this if ICP-MS data shows >20 ppm Pd despite clear filtration.

Rationale: The 2-Chloro-4,6-difluoroaniline molecule competes with the solid support for the metal. You must introduce a ligand with a higher affinity for Pd than your aniline.

Recommended Scavengers:

  • Thiol-modified Silica (e.g., Si-Thiol): Best for Pd(II) and Pd(0).

  • Trimercaptotriazine (TMT): Extremely high affinity, forms insoluble precipitates.

Procedure:

  • Quantify: Assume 5-10% of your catalyst load has leached if unmeasured.

  • Dosing: Add scavenger at 4-5 equivalents relative to the residual metal content (not total catalyst).

  • Incubation: Stir at 40-50°C for 2-4 hours. Heat improves kinetics significantly.[4]

  • Filtration: Filter off the scavenger (silica-based) or precipitate (TMT-based) using a 0.45 µm filter.

Data: Scavenger Efficiency Comparison

Scavenger TypeFunctional GroupTarget MetalsRemoval Efficiency (1h, 50°C)Notes
Si-Thiol PropylthiolPd, Pt, Rh, Ag>95%Best general purpose; no swelling.
Si-TMT TrimercaptotriazinePd, Ru, Pt>99%Highest affinity; effective for Pd(0).
Activated Carbon N/ABroad Spectrum50-80%Non-selective; may adsorb product.
C18 Silica Alkyl chainHydrophobic<20%Ineffective for metal removal.
Visual Workflow: PGM Removal Strategy

Pd_Removal Start Reaction Complete (Pd/C Catalyst) Filter1 Celite 545 Filtration Start->Filter1 Check Visual Inspection (Haze/Particulates?) Filter1->Check Membrane 0.45 µm PTFE Membrane Check->Membrane Haze Present Sample ICP-MS / Color Test Check->Sample Clear Membrane->Sample Decision Pd Content? Sample->Decision Scavenge Add Si-Thiol or TMT (50°C, 2-4 h) Decision->Scavenge > 10 ppm Final Proceed to Crystallization Decision->Final < 10 ppm Filter2 Filter Scavenger Scavenge->Filter2 Filter2->Sample

Caption: Decision tree for removing heterogeneous and leached Platinum Group Metals.

Module B: Removing Iron (Bechamp Reduction)

Scenario: You used Iron powder and Acid (HCl/Acetic). The reaction mixture is a sludge of Iron oxides and salts.

The Issue: Iron salts form stable emulsions with anilines. 2-Chloro-4,6-difluoroaniline is lipophilic, but the amine can protonate, trapping it in the aqueous iron sludge.

Protocol B1: The Chelation Wash (EDTA/Citrate)

Standard caustic washes often precipitate iron hydroxides that trap product. Use chelators to keep iron soluble in the aqueous phase.

Step-by-Step Workflow:

  • Basification:

    • Cool reaction to 0-5°C.

    • Slowly adjust pH to 8-9 using saturated

      
       or 
      
      
      
      .
    • Warning: Do not use strong NaOH initially; it causes rapid precipitation of

      
       "mud."
      
  • Chelation Extraction:

    • Add Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether).

    • Add an aqueous solution of 10% Sodium Potassium Tartrate (Rochelle Salt) or EDTA .

    • Mechanism:[5][6] Tartrate binds Fe(III) tightly, preventing emulsion and keeping the iron in the water layer.

  • Phase Separation:

    • Stir vigorously for 15 minutes. Allow to settle.

    • The aqueous layer should be dark red/brown (iron complex). The organic layer should be yellow/orange.

  • Polishing:

    • Wash the organic layer once with brine to remove residual chelator.

Visual Workflow: Iron Workup

Fe_Removal Start Iron Reduction Sludge pH_Adj Adjust pH 8-9 (Na2CO3) Start->pH_Adj Solvent Add EtOAc + 10% Rochelle Salt pH_Adj->Solvent Mix Vigorous Stir (15 mins) Solvent->Mix Sep Phase Separation Mix->Sep Aq_Layer Aqueous Layer (Iron-Tartrate Complex) Sep->Aq_Layer Org_Layer Organic Layer (Product) Sep->Org_Layer

Caption: Rochelle Salt (Tartrate) workup to prevent emulsions and sequester Iron.

Troubleshooting & FAQ

Q1: My final product is pink or turning purple upon standing. What is happening?

  • Diagnosis: This is classic aniline oxidation, likely catalyzed by trace metals still present.

  • Fix:

    • Re-check metal content. Even 5 ppm can catalyze oxidation.

    • Store the product as the Hydrochloride salt (2-Chloro-4,6-difluoroaniline HCl) if possible. The salt form is significantly more resistant to oxidation than the free base.

    • Ensure the final drying step is done under vacuum/nitrogen, not in an air oven.

Q2: I used Si-Thiol, but the Pd levels are still high (>50 ppm).

  • Diagnosis: The Pd might be in a strictly colloidal form (nanoparticles) rather than ionic Pd(II), or your solvent is interfering.

  • Fix:

    • Solvent Swap: Scavengers work best in THF, EtOAc, or MeOH. They work poorly in DMF or DMSO.

    • Temperature: Increase scavenging temperature to reflux (if stable).

    • Switch Scavenger: Try Si-TMT .[4] TMT is superior for colloidal Pd removal compared to Thiol.

Q3: During the Iron workup, I have a "rag layer" (emulsion) that won't separate.

  • Diagnosis: Incomplete removal of iron hydroxides or pH is too high/low.

  • Fix:

    • Filter the entire biphasic mixture through a pad of Celite. This physically breaks the emulsion bubbles and traps the solid iron hydroxides.

    • Add solid NaCl to saturate the aqueous layer (salting out).

References

  • ICH Q3D (R2): Guideline for Elemental Impurities. International Council for Harmonisation.[1][7] (2022).[6][7][8] Link

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. (2023).[6][9] Link

  • Metal Scavenger User Guide. Biotage. (2023).[6][9] Link

  • Reduction of Nitro Compounds. Organic Chemistry Portal. (2023).[6][9] Link

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates. Organic Process Research & Development. (2015).[10][11] Link

Sources

Reference Data & Comparative Studies

Validation

comparing the reactivity of 2-Chloro-4,6-difluoroaniline with other anilines

Executive Summary 2-Chloro-4,6-difluoroaniline represents a distinct class of "deactivated" anilines. Unlike unsubstituted aniline, which is prone to oxidation and over-alkylation, this tri-halogenated scaffold exhibits...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4,6-difluoroaniline represents a distinct class of "deactivated" anilines. Unlike unsubstituted aniline, which is prone to oxidation and over-alkylation, this tri-halogenated scaffold exhibits significantly reduced nucleophilicity due to the synergistic electron-withdrawing effects of the ortho-chloro and ortho/para-fluoro substituents.

For the medicinal chemist, this molecule occupies a "Goldilocks zone": it is stable enough to resist background oxidation but reactive enough to participate in Palladium-catalyzed C-N couplings (Buchwald-Hartwig) provided specific ligand systems are employed. This guide details the electronic causality behind this behavior and provides validated protocols for its use.

Part 1: Electronic & Steric Profile

To understand the reactivity, we must first quantify the electronic environment of the primary amine. The presence of three halogen atoms creates a severe electron-deficient environment for the nitrogen lone pair.

Comparative Electronic Data
SubstrateStructurepKa (Conjugate Acid)Electronic CharacterNucleophilicity (Mayr

)
Aniline Ph-NH₂4.6Neutral / Activated~12
4-Fluoroaniline 4-F-Ph-NH₂4.65Inductive (-I) / Resonance (+R) Balance~11.5
2-Chloro-4,6-difluoroaniline 2-Cl-4,6-F₂-Ph-NH₂ ~1.32 Strongly Deactivated < 8 (Est.)
2,4,6-Trichloroaniline 2,4,6-Cl₃-Ph-NH₂0.03Severely Deactivated / Sterically HinderedNegligible

Key Insight: The pKa drop from 4.6 (aniline) to ~1.32 (2-Chloro-4,6-difluoroaniline) indicates that the nitrogen lone pair is tightly held by the ring. The ortho-chloro substituent adds a steric twist, preventing the amine from achieving perfect planarity with the ring, further modulating resonance.

Visualization: Electronic Vector Map

The following diagram illustrates the competing electronic forces that define the molecule's reactivity.

ElectronicEffects Aniline 2-Chloro-4,6-difluoroaniline (Central Scaffold) Amine Amine (-NH2) Nucleophilic Center Aniline->Amine Host OrthoCl Ortho-Chlorine (-I Effect + Steric Bulk) Amine->OrthoCl Steric Clash Reactivity Result: Low Basicity High Stability Amine->Reactivity Determines OrthoCl->Amine e- Withdrawal Fluoro 4,6-Difluoro (Strong -I / Weak +R) Fluoro->Amine Inductive Pull

Figure 1: Electronic vector map showing how halogen substituents reduce the electron density available at the nitrogen atom.

Part 2: Nucleophilic Reactivity (Acylation & Alkylation)

In standard SN2 reactions or acylations, 2-Chloro-4,6-difluoroaniline behaves sluggishly compared to aniline.

Acylation (Amide Formation)
  • Standard Aniline: Reacts violently with acid chlorides; requires cooling.

  • 2-Chloro-4,6-difluoroaniline: Requires heat or a catalyst (DMAP) to proceed efficiently.

  • Advantage: The reduced nucleophilicity prevents the formation of di-acylated byproducts (imides), which are common with electron-rich anilines.

Alkylation

Direct alkylation with alkyl halides is not recommended . Due to the low pKa, the amine is a poor nucleophile for SN2 attack. Furthermore, if forcing conditions are used (high heat), the ortho-fluorine atoms may become susceptible to SNAr displacement, leading to impurities.

Recommendation: Use Reductive Amination or Metal-Catalyzed Coupling instead of direct alkylation.

Part 3: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

This is the primary application for this scaffold in drug discovery. Because the amine is electron-deficient, it is a challenging substrate for Palladium catalysis. The oxidative addition step (Pd into the aryl halide) is standard, but the reductive elimination involving the electron-poor amine is the rate-determining bottleneck.

Optimized Protocol: C-N Coupling

To couple 2-Chloro-4,6-difluoroaniline with an Aryl Bromide.

Reagents:

  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: BrettPhos or RuPhos . (Standard phosphines like BINAP often fail here).

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or Cs₂CO₃. Avoid NaOtBu if base-sensitive groups are present, though it is kinetically superior.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

The Workflow:

BuchwaldCycle Start Reagents: Ar-Br + 2-Cl-4,6-F2-Aniline CatAct Active Catalyst [Pd(0)-BrettPhos] Start->CatAct OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] CatAct->OxAdd AmineBind Amine Coordination (Rate Limiting Step) OxAdd->AmineBind Difficult due to low nucleophilicity Deprot Deprotonation by Base (LiHMDS) AmineBind->Deprot RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->CatAct Regeneration Product Final Product N-Aryl-2-Cl-4,6-F2-aniline RedElim->Product

Figure 2: Catalytic cycle highlighting the amine coordination bottleneck specific to electron-deficient anilines.

Step-by-Step Experimental Protocol

Validation: This protocol uses LiHMDS to prevent aggregation of the amine and BrettPhos to stabilize the electron-poor Pd-complex.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with Aryl Bromide (1.0 equiv), 2-Chloro-4,6-difluoroaniline (1.2 equiv), Pd2(dba)3 (2 mol%), and BrettPhos (4 mol%).

  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to halide).

  • Base Addition: Add LiHMDS (1.0 M in THF, 2.2 equiv) dropwise. Note: The solution typically turns dark orange/red.

  • Reaction: Seal and heat to 100°C for 12-16 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through a celite pad, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Part 4: The Ring Reactivity (SNAr Potential)

Researchers must be aware that the ring itself is reactive.

  • Electrophilic Aromatic Substitution (EAS): The ring is severely deactivated. Nitration or bromination will be extremely difficult and require harsh conditions.

  • Nucleophilic Aromatic Substitution (SNAr): The Fluorine atoms at positions 4 and 6 are leaving groups. If the amine is protected (e.g., as an amide), strong nucleophiles (like methoxide or thiols) can displace the fluorines, particularly at the 4-position (para to the nitrogen).

Caution: Do not use strong alkoxide bases (NaOMe) at high temperatures if you intend to keep the fluorines intact.

References

  • PubChem. (2023). 2-Chloro-4,6-difluoroaniline Compound Summary. National Library of Medicine. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1] [Link]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Chloro-4,6-difluoroaniline and Its Isomers

In the landscape of pharmaceutical and agrochemical development, the precise identification of molecular isomers is not merely a matter of analytical rigor; it is a cornerstone of safety, efficacy, and intellectual prope...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the precise identification of molecular isomers is not merely a matter of analytical rigor; it is a cornerstone of safety, efficacy, and intellectual property. 2-Chloro-4,6-difluoroaniline is a valuable building block, but its utility is intrinsically tied to its isomeric purity.[1] The presence of positional isomers can lead to unforeseen side reactions, diminished yields, and final products with altered biological activities. This guide provides an in-depth comparative analysis of 2-Chloro-4,6-difluoroaniline and its key isomers, leveraging a multi-technique spectroscopic approach to provide a definitive guide for researchers, scientists, and drug development professionals.

The Imperative of Isomeric Differentiation

The seemingly subtle shift of a halogen atom on the aniline ring can profoundly alter the electronic environment and, consequently, the molecule's reactivity and spectroscopic signature. For drug development, an undesired isomer could lead to off-target effects or reduced therapeutic efficacy. In agrochemicals, it could alter the compound's herbicidal or fungicidal properties. Therefore, robust analytical methods to distinguish between these isomers are paramount. This guide will focus on the comparative analysis of 2-Chloro-4,6-difluoroaniline against its common isomers: 4-Chloro-2,6-difluoroaniline, 3-Chloro-2,4-difluoroaniline, and 5-Chloro-2,4-difluoroaniline.

Visualizing the Isomeric Landscape

A clear understanding of the structural differences is the first step in a successful spectroscopic analysis.

Figure 1: Molecular structures of 2-Chloro-4,6-difluoroaniline and its key isomers.

A Multi-Faceted Spectroscopic Approach

No single technique provides a complete picture. A synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous identification.

Analytical_Workflow Sample Isomer Mixture NMR ¹H & ¹³C NMR Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analysis Comparative Data Analysis NMR->Analysis IR->Analysis MS->Analysis ID Isomer Identification Analysis->ID

Figure 2: A typical analytical workflow for the spectroscopic differentiation of isomers.

¹H and ¹³C NMR Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR: A Window into Proton Environments

The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) in the ¹H NMR spectrum provide a detailed map of the proton arrangement on the aromatic ring.

Key Differentiating Features:

  • Chemical Shift: The electron-withdrawing effects of the chlorine and fluorine atoms will deshield the aromatic protons, shifting their signals downfield. The extent of this shift is highly dependent on the substituent's position relative to the proton.

  • Multiplicity and Coupling Constants: The coupling between adjacent protons (ortho, meta, and para couplings) and between protons and fluorine atoms (H-F coupling) results in characteristic splitting patterns. The magnitude of these coupling constants is distance-dependent and provides crucial structural information.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule.

Key Differentiating Features:

  • Chemical Shift: The chemical shifts of the aromatic carbons are significantly influenced by the attached halogens. Carbons directly bonded to fluorine will exhibit large C-F coupling constants.

  • Number of Signals: The symmetry of the molecule dictates the number of unique carbon signals. More symmetric isomers will show fewer signals.

CompoundKey ¹H NMR FeaturesKey ¹³C NMR Features
2-Chloro-4,6-difluoroaniline Two distinct aromatic proton signals, each showing coupling to fluorine.Six distinct aromatic carbon signals, with characteristic C-F couplings.
4-Chloro-2,6-difluoroaniline A single aromatic proton environment due to symmetry, appearing as a triplet due to coupling with two equivalent fluorine atoms.Fewer than six aromatic carbon signals due to symmetry.
3-Chloro-2,4-difluoroaniline Complex splitting patterns for the two aromatic protons due to multiple H-H and H-F couplings.Six distinct aromatic carbon signals.
5-Chloro-2,4-difluoroaniline Two aromatic proton signals with distinct splitting patterns reflecting their positions relative to the substituents.Six distinct aromatic carbon signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

While NMR provides detailed structural information, IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and providing clues about the substitution pattern on the aromatic ring.

Characteristic IR Absorptions for Halogenated Anilines:

  • N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.[2] The exact position and intensity can be influenced by hydrogen bonding.

  • C-N Stretching: The C-N stretching vibration for aromatic amines is typically found in the 1250-1335 cm⁻¹ region.[3]

  • C-X Stretching (C-Cl, C-F): The C-Cl stretching vibrations are generally observed in the 600-800 cm⁻¹ region, while the C-F stretches appear at higher wavenumbers, typically in the 1100-1300 cm⁻¹ range.

  • Out-of-Plane (OOP) Bending: The pattern of C-H OOP bending bands in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

The precise frequencies of these vibrations will vary subtly between isomers due to changes in bond polarity and molecular symmetry.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation patterns, can offer further structural clues to differentiate isomers.

Key Mass Spectrometric Features:

  • Molecular Ion Peak (M⁺): All isomers will have the same nominal molecular weight. However, high-resolution mass spectrometry can confirm the elemental composition.

  • Isotopic Pattern: The presence of a chlorine atom is readily identified by the characteristic M+2 peak, which is approximately one-third the intensity of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation: While the primary fragmentation pathways might be similar, the relative abundances of fragment ions can differ between isomers. The initial loss of radicals such as Cl• or H• followed by further fragmentation of the aromatic ring can produce a unique fingerprint for each isomer.

Experimental Protocols

1. NMR Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the aniline sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

2. FT-IR Spectroscopy (ATR Method):

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

3. Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation of mixtures.

  • Ionization: Utilize electron impact (EI) ionization at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 200.

Conclusion: A Holistic Approach to Isomer Identification

The definitive identification of 2-Chloro-4,6-difluoroaniline and its isomers necessitates a holistic analytical strategy. While each spectroscopic technique provides valuable pieces of the puzzle, it is their combined interpretation that leads to an unambiguous structural assignment. By carefully analyzing the nuances in chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently distinguish between these closely related compounds, ensuring the quality and integrity of their work in the critical fields of drug discovery and materials science.

References

  • New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2,4-difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). The spectroscopic and quantum chemical studies of 3,4-difluoroaniline. ResearchGate. Retrieved from [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833–10841. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... ResearchGate. Retrieved from [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. JoVE. Retrieved from [Link]

  • La Salle University. (n.d.). Substituent Effects. La Salle University. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Chemistry Steps. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. Retrieved from [Link]

Sources

Validation

comparative study of catalysts for the amination of di-fluoro-chloro-benzenes

Executive Summary Objective: This guide provides a technical comparison of catalytic methodologies for the amination of di-fluoro-chloro-benzenes (e.g., 1-chloro-2,4-difluorobenzene). The central challenge in this transf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of catalytic methodologies for the amination of di-fluoro-chloro-benzenes (e.g., 1-chloro-2,4-difluorobenzene). The central challenge in this transformation is chemoselectivity : distinguishing between the reactive C–Cl bond and the metabolically stable C–F bonds.

Strategic Insight:

  • Select Palladium (Pd) for reliable C–Cl functionalization . It offers the highest chemoselectivity, preserving C–F bonds for bioisosteric applications.

  • Select Nickel (Ni) for cost-reduction or C–F activation . Ni is a "wild card" that can be tuned to break C–F bonds, offering orthogonal regioselectivity to Pd.

  • Select S_NAr (Nucleophilic Aromatic Substitution) only for specific C–F displacement in highly activated systems. In simple di-fluoro-chloro-benzenes, this pathway is kinetically difficult without harsh forcing.

Part 1: Mechanistic Landscape & Decision Framework

The choice of catalyst dictates the site of amination. The following decision tree illustrates the divergence in regioselectivity based on the catalytic mechanism.

G Start Substrate: 1-Chloro-2,4-difluorobenzene Pd_Path Method A: Pd-Catalysis (Buchwald-Hartwig) Start->Pd_Path Oxidative Addition to Weakest Bond (C-Cl) Ni_Path Method B: Ni-Catalysis (Ligand Dependent) Start->Ni_Path Tunable Reactivity SNAr_Path Method C: S_NAr / Base (High Temp/Polar Solvent) Start->SNAr_Path Nucleophilic Attack at Most Electrophilic Site Product_Cl Product A: 2,4-Difluoroaniline derivative (C-Cl Substitution) Pd_Path->Product_Cl >99% Selectivity Ni_Path->Product_Cl Bulky Phosphines (e.g., dppf) Product_F Product B: Chloro-fluoroaniline derivative (C-F Substitution) Ni_Path->Product_F Special Ligands (e.g., PCy3) SNAr_Path->Product_F F is better LG in Meisenheimer Complex

Figure 1: Mechanistic Divergence. Pd(0) prefers the weaker C-Cl bond (BDE ~96 kcal/mol) via oxidative addition. S_NAr prefers C-F (BDE ~116 kcal/mol) due to the high electronegativity of fluorine stabilizing the anionic intermediate.

Part 2: Comparative Analysis of Catalyst Systems

Palladium Systems (The Gold Standard for C-Cl)

Palladium catalysis is the industry standard for synthesizing difluoroaniline derivatives. The reaction proceeds via oxidative addition to the C–Cl bond. The C–F bond is inert to Pd(0) under standard conditions due to its high bond dissociation energy.

  • Key Advantage: Absolute chemoselectivity for C–Cl.

  • Preferred Ligands:

    • BrettPhos / RuPhos: Excellent for primary amines and ensuring high turnover numbers (TON).

    • XantPhos: Robust for heterocycles and secondary amines.

  • Limitations: High cost of Pd; sensitive to air/moisture (requires inert atmosphere).

Nickel Systems (The Tunable Alternative)

Nickel is smaller and more nucleophilic than Palladium. While it generally favors C–Cl insertion, electron-rich ligands (like PCy3) can enable Ni to insert into C–F bonds, leading to mixtures or orthogonal products.

  • Key Advantage: Cost effective; access to C–F activation (if desired).

  • Risk: "Scrambling" of selectivity. Unlike Pd, Ni can activate C–F bonds, potentially leading to de-fluorinated byproducts if the ligand is not carefully selected.

  • Control: Use bidentate ligands like dppf to enforce C–Cl selectivity similar to Pd.

S_NAr / Base-Promoted (The C-F Specialist)

In the absence of a transition metal, strong nucleophiles attack the ring directly. Fluorine is a superior leaving group to Chlorine in S_NAr because its high electronegativity lowers the energy of the transition state (Meisenheimer complex).

  • Regioselectivity: Attacks C–F (usually para to the Cl or ortho).

  • Requirement: The substrate usually requires additional activation (e.g., a nitro or cyano group). For simple di-fluoro-chloro-benzenes, this method requires harsh conditions (DMSO, >120°C) and often suffers from poor yields compared to catalytic methods.

Summary Table: Performance Metrics
FeaturePalladium (Pd) Nickel (Ni) S_NAr (Metal-Free)
Primary Target C–Cl Bond C–Cl (Tunable to C–F)C–F Bond
Selectivity Excellent (>99:1)Moderate to GoodVariable (Substrate dependent)
Reaction Temp Mild (60–100°C)Moderate (80–120°C)Harsh (>120°C)
Cost

$ (High)
$ (Low)$ (Low)
Scalability High (Process friendly)Moderate (Ligand dependent)High (If yield permits)
Best For... Pharma Intermediates (Retaining F)Cost-Sensitive Bulk SynthesisReplacing F with Amine

Part 3: Experimental Protocols

Protocol A: Pd-Catalyzed C-Cl Amination (Retention of Fluorines)

Target Product: N-aryl-2,4-difluoroaniline derivative

Reagents:

  • Substrate: 1-Chloro-2,4-difluorobenzene (1.0 equiv)

  • Amine: 1.2 equiv (e.g., Morpholine or Aniline)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: BrettPhos (4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon.

  • Pre-complexation: Add Pd(OAc)₂ and BrettPhos to the vial. Add solvent (2 mL/mmol) and stir at room temperature for 5 minutes to form the active catalyst species (solution turns from orange to pale yellow/brown).

  • Addition: Add the aryl chloride, amine, and NaOtBu under a positive stream of Argon. Cap the vial tightly.

  • Reaction: Heat the block to 80–100°C for 4–12 hours. Monitor by HPLC/GC.

    • Checkpoint: Disappearance of aryl chloride indicates completion.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: S_NAr C-F Amination (Retention of Chlorine)

Target Product: N-aryl-chloro-fluoroaniline derivative Note: This reaction is slower for non-activated benzenes and may require a sealed tube.

Reagents:

  • Substrate: 1-Chloro-2,4-difluorobenzene (1.0 equiv)

  • Amine: 2.0 equiv (Nucleophilic amines like pyrrolidine work best)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: DMSO (dry)

Step-by-Step Methodology:

  • Setup: Charge a pressure tube with K₂CO₃, the substrate, and the amine.

  • Solvent: Add DMSO (1 mL/mmol). The high dielectric constant is critical for stabilizing the intermediate.

  • Reaction: Seal the tube and heat to 130–150°C for 24 hours.

    • Caution: High pressure generation. Use a blast shield.

  • Workup: Pour the reaction mixture into ice-water (10 volumes). Extract with Et₂O (3x).

  • Wash: Wash combined organics with water (to remove DMSO) and brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography. Note: Isomers (ortho-substitution vs para-substitution relative to Cl) may form; separation may be required.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). "Evolution of the Buchwald-Hartwig Amination." Chemical Reviews. Link

  • Garg, N. K., et al. (2024).[1] "Nickel-catalyzed Amination of Aryl Chlorides." Organic Syntheses. Link[1]

  • MacMillan, D. W. C., et al. (2015). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem. Link

  • Ritter, T., et al. (2018). "Selectivity of C-H Activation and Competition between C-H and C-F Bond Activation at Fluorocarbons." Chemical Reviews. Link

  • Love, J. A., et al. (2007). "Ni-Catalyzed Transformations of Fluoroarenes." Journal of the American Chemical Society. Link

Sources

Comparative

Structural Elucidation Guide: X-ray Crystallography of 2-Chloro-4,6-difluoroaniline Derivatives

Topic: Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, Crystallographers, and Process Chemists. Executive Summary & Strategic Context In the development of fluorinated agrochemicals and ph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, Crystallographers, and Process Chemists.

Executive Summary & Strategic Context

In the development of fluorinated agrochemicals and pharmaceuticals, 2-Chloro-4,6-difluoroaniline serves as a critical scaffold.[1] Its unique substitution pattern—pairing the high electronegativity of fluorine with the polarizability of chlorine—creates a "Janus-faced" electronic surface that dictates solid-state behavior.

This guide provides a technical comparative analysis of Single Crystal X-ray Diffraction (SC-XRD) against alternative structural elucidation methods (NMR, PXRD). It argues that while NMR is sufficient for chemical identity, SC-XRD is the only definitive method for mapping the halogen-bonding networks and polymorphic landscapes that determine drug stability and bioavailability.

Comparative Analysis: SC-XRD vs. Alternatives

For a researcher characterizing a new 2-Chloro-4,6-difluoroaniline derivative, choosing the right analytical tool is dictated by the specific structural question.

Table 1: Performance Matrix of Structural Elucidation Methods
FeatureSingle Crystal X-ray (SC-XRD) Solution NMR (1H/13C/19F) Powder Diffraction (PXRD)
Primary Output Absolute 3D Configuration & PackingConnectivity & Chemical EnvironmentBulk Phase ID & Crystallinity
Halogen Bonding Direct Observation (Geometry/Distances)Inferential (via chemical shift perturbation)No (requires Rietveld refinement)
Conformation Static (Low Energy State)Dynamic (Time-averaged)Static (Bulk average)
Sample Req. Single Crystal (

)
Solubilized SamplePolycrystalline Powder
Limit of Detection Atomic Resolution (

)
Trace Impurities (

)
Polymorph mixtures (

)
Critical Utility Definitive Stereochemistry Purity & Solution DynamicsBatch Consistency QC
Why SC-XRD is Superior for this Class

While


F-NMR  is highly sensitive to the fluorine environment, it cannot detect the intermolecular 

-hole interactions
driven by the 2-position Chlorine atom. SC-XRD is required to visualize how the Cl...F or Cl...N interactions drive the crystal lattice energy, which directly correlates to melting point and solubility profiles.

The Science of the Structure: Halogen Bonding Mechanics

To interpret the crystal structure of 2-Chloro-4,6-difluoroaniline, one must understand the competition between Hydrogen Bonding and Halogen Bonding.

The "Fluorine vs. Chlorine" Dichotomy
  • Fluorine (4,6-positions): Due to low polarizability and high electronegativity, fluorine rarely acts as a halogen bond donor. Instead, it acts as a weak H-bond acceptor or engages in F...F close contacts.

  • Chlorine (2-position): Possesses a significant

    
    -hole  (a region of positive electrostatic potential opposite the C-Cl bond). This allows the Cl atom to act as a Lewis acid, interacting with electron-rich regions (like the Nitrogen lone pair of a neighboring molecule).
    
Diagram 1: Interaction Hierarchy in Polyhalogenated Anilines

HalogenBonding Molecule 2-Chloro-4,6-difluoroaniline Sub_F Fluorine (Pos 4,6) High Electronegativity Molecule->Sub_F Sub_Cl Chlorine (Pos 2) Polarizable Sigma-Hole Molecule->Sub_Cl Sub_NH2 Amine Group H-Bond Donor Molecule->Sub_NH2 Interaction_1 Weak F...F Contacts (Packing Guide) Sub_F->Interaction_1 Interaction_3 Classic H-Bond (N-H...F) Sub_F->Interaction_3 Interaction_2 Type II Halogen Bond (Cl...N or Cl...O) Sub_Cl->Interaction_2 Sub_NH2->Interaction_3 Outcome Crystal Lattice Stability (Melting Point/Solubility) Interaction_1->Outcome Interaction_2->Outcome Interaction_3->Outcome

Caption: Hierarchical intermolecular forces driving the solid-state assembly of chlorofluoroanilines.

Experimental Protocol: From Synthesis to Structure

Phase 1: Crystal Growth (Slow Evaporation/Sublimation)
  • Method A (Preferred): Slow evaporation from mixed solvents.

    • Dissolve 20 mg of derivative in 2 mL of Dichloromethane (DCM) .

    • Add 0.5 mL of Hexane (antisolvent) carefully to create a layer.

    • Cover with parafilm, poke 3 small holes, and store at 4°C.

    • Why: The Cl/F substitution makes these molecules lipophilic; DCM solubilizes, while Hexane forces slow aggregation.

  • Method B (For volatile derivatives): Sublimation.

    • Place crude solid in a vial.

    • Heat to 10°C below melting point under weak vacuum.

    • Collect crystals on a cold finger.

Phase 2: Data Collection Strategy (Mo vs. Cu Source)
  • Selection: Use Mo-K\alpha radiation (

    
    ) if available.
    
    • Reasoning: Chlorine atoms absorb Cu-radiation significantly, causing absorption correction errors. Mo radiation minimizes absorption effects for chlorinated aromatics.

  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: Halogen bonds are weak. Room temperature thermal motion can mask the subtle Cl...N interactions or cause disorder in the fluorine positions.

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Expect monoclinic (

    
    ) or triclinic (
    
    
    
    ) systems, common for planar aromatics.
  • Disorder Handling: The 2-Cl and 6-F positions are sterically similar. If the molecule sits on a symmetry element, you may see Cl/F site disorder.

    • Validation: Check the thermal ellipsoids. If the "F" atom has a huge ellipsoid, it might be partially occupied by Cl. Use the EXYZ and EADP commands in SHELXL to model mixed occupancy if necessary [1].

Workflow Visualization

The following diagram outlines the decision-making process for solving these specific structures.

Workflow Start Crude Derivative Screen Solubility Screen (DCM/Hexane vs EtOH) Start->Screen Grow Crystal Growth (Slow Evap @ 4°C) Screen->Grow Check Microscope Check (Birefringence?) Grow->Check Check->Screen No (Amorphous) Mount Mount on Loop (Oil protection) Check->Mount Yes Collect X-ray Data Collection (Mo Source, 100K) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (Check Cl/F Disorder) Solve->Refine

Caption: Optimized workflow for crystallizing and solving polyhalogenated aniline structures.

References

  • Ferguson, G., et al. (1998).[2] "2,4,6-Halogeno-Aniline Derivatives." Acta Crystallographica Section C, 54(12), 1974-1977.[2] Link

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 44(1), 2-24. (Foundational text on Type I/II contacts). Link

  • PubChem. (2025).[3] "2-Chloro-4,6-difluoroaniline Compound Summary." National Library of Medicine. Link

  • Gildewell, C. (1995).[2] "Hydrogen bonding and halogen bonding in 4-haloanilines." Acta Crystallographica Section B. (Provides context on the competition between H-bonds and X-bonds). Link

Sources

Validation

Computational Modeling of 2-Chloro-4,6-difluoroaniline: Electronic Properties &amp; Protocol Guide

Executive Summary 2-Chloro-4,6-difluoroaniline (CAS: 36556-56-6) represents a critical scaffold in the synthesis of next-generation agrochemicals (herbicides) and fluorinated kinase inhibitors.[1][2] Its unique substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4,6-difluoroaniline (CAS: 36556-56-6) represents a critical scaffold in the synthesis of next-generation agrochemicals (herbicides) and fluorinated kinase inhibitors.[1][2] Its unique substitution pattern—combining the high electronegativity of fluorine at the 4,6-positions with the steric bulk and polarizability of chlorine at the 2-position—creates a distinct electronic signature that differs significantly from standard fluoroanilines.[1][2]

This guide provides a technical comparison of computational strategies to model this molecule. Unlike simple anilines, the 2-Cl, 4,6-F motif introduces competing inductive (-I) and mesomeric (+M) effects, alongside significant steric strain on the amino group's planarity.[1] Accurate modeling requires specific Density Functional Theory (DFT) protocols that account for halogen bonding and dispersion interactions, which standard B3LYP methods often underestimate.

Part 1: The Computational Landscape (Methodological Comparison)

To accurately predict the reactivity and binding affinity of 2-Chloro-4,6-difluoroaniline, the choice of functional and basis set is paramount.[1][2] The following comparison evaluates the "Standard" approach against the "Recommended" high-accuracy alternative.

Methodological Benchmarking[1][2][3][4][5][6]
FeatureStandard Approach (B3LYP/6-31G*)High-Fidelity Alternative (wB97X-D / def2-TZVP)Scientific Rationale
Halogen Bonding PoorExcellent B3LYP lacks dispersion corrections necessary to model the Cl...O or F...H interactions critical in docking studies.[1][2]
HOMO-LUMO Gap Underestimated (~15% error)Accurate (<5% error)Long-range corrected functionals (like wB97X-D or CAM-B3LYP) correct the charge-transfer ghost states common in halo-anilines.
Geometry (NH2) Over-planarizedPyramidal (Correct) The steric clash between 2-Cl and the NH2 protons forces a pyramidal geometry that standard DFT often flattens artificially.[2]
Cost Low (Minutes)Medium (Hours)The def2-TZVP basis set minimizes Basis Set Superposition Error (BSSE) without prohibitive cost.

Critical Insight: For 2-Chloro-4,6-difluoroaniline, the wB97X-D functional is superior because it explicitly accounts for the non-covalent dispersion forces introduced by the large Chlorine atom, which are negligible in simple fluoroanilines but dominant here.[1][2]

Part 2: Electronic Architecture & Structural Alternatives

This section compares the target molecule against its structural analogs to highlight why the specific 2-Cl-4,6-F substitution pattern is electronically unique.

Comparative Electronic Properties (Predicted)
Property2,4-Difluoroaniline (Analog A)2-Chloro-4,6-difluoroaniline (Target)2,4,6-Trichloroaniline (Analog B)[1]Impact on Reactivity
Steric Bulk (V_bur) LowMedium HighThe 2-Cl substituent in the target hinders nucleophilic attack at the NH2, increasing metabolic stability compared to Analog A.
HOMO Energy -6.1 eV-6.3 eV -6.5 eVLower HOMO (vs Analog A) indicates higher resistance to oxidation, crucial for environmental persistence.[1][2]
Dipole Moment ~2.8 D~1.9 D ~1.2 DThe opposing vector of the 2-Cl atom reduces the net dipole compared to the difluoro analog, altering solubility profiles (LogP).[1][2]
Basicity (pKb) ~10.5~11.8 ~12.5The target is significantly less basic than Analog A due to the inductive withdrawal of the extra Chlorine, reducing protonation at physiological pH.[2]

Mechanistic Note: The ortho-Chlorine atom in the target molecule exerts a "Field Effect" that destabilizes the cation form of the aniline, making it a weaker base than 2,4-difluoroaniline.[1][2] This is a critical parameter for optimizing oral bioavailability in drug design.[1][2]

Part 3: Detailed Experimental Protocol (Computational)

To generate self-validating data for 2-Chloro-4,6-difluoroaniline, follow this step-by-step Gaussian/ORCA workflow. This protocol ensures convergence even with the difficult halogen-halogen interactions.[1][2]

Step 1: Geometry Optimization & Frequency Calculation

Objective: Obtain the global minimum structure and verify no imaginary frequencies exist.

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: wB97X-D (Dispersion corrected)

  • Basis Set: 6-311++G(d,p) (Must include diffuse functions ++ for Fluorine lone pairs)

  • Solvent Model: IEFPCM (Solvent = Water or DMSO, depending on application)

Gaussian Input Block:

Step 2: Natural Bond Orbital (NBO) Analysis

Objective: Quantify the hyperconjugative interaction between the Nitrogen lone pair (


) and the aromatic ring (

).
  • Directive: pop=nbo[2]

  • Key Metric: Look for the

    
     perturbation energy of 
    
    
    
    .
    • Expectation: This value will be lower in 2-Chloro-4,6-difluoroaniline than in aniline due to the cross-conjugation of the fluorine atoms.[1][2]

Step 3: Molecular Electrostatic Potential (MEP) Mapping

Objective: Visualize reactive sites for electrophilic attack.[3]

  • Grid Density: 80 points/Bohr[1][2]

  • Isovalue: 0.0004 a.u.[2]

  • Analysis: The negative potential (red) will be localized on the Fluorine atoms and the Nitrogen lone pair.[2] The Chlorine atom will exhibit a "Sigma Hole" (positive cap)—a key feature for halogen bonding interactions in protein pockets.[2]

Part 4: Visualization of Signaling & Workflow

The following diagram illustrates the logical flow of the computational characterization and the Structure-Activity Relationship (SAR) logic derived from the data.

G cluster_0 Optimization Phase (wB97X-D) cluster_1 Electronic Property Analysis Input Input Structure (2-Cl-4,6-F-aniline) GeoOpt Geometry Opt (6-311++G**) Input->GeoOpt Freq Freq Check (NImag=0) GeoOpt->Freq NBO NBO Analysis (Hyperconjugation) Freq->NBO MEP MEP Mapping (Reactivity Sites) Freq->MEP TDDFT TD-DFT (UV-Vis/Excitation) Freq->TDDFT Output Predictive Output: Reactivity & Docking Score NBO->Output Steric/Electronic Factors MEP->Output Binding Sites TDDFT->Output Spectral Signature

Figure 1: Computational workflow for characterizing halogenated anilines. Green nodes indicate validation steps; Yellow nodes indicate property extraction.

References

  • Benchmarking DFT Functionals for Halogenated Aromatics Title: Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478. Source: arXiv (Cornell University) URL:[Link]

  • Electronic Properties of Fluoroanilines Title: Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Source: ChemRxiv URL:[2][Link][4]

  • Dispersion Corrections in DFT Title: Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts (Discussing B3LYP-D3 vs M06-2X). Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

Comparative

Analytical Benchmarking: GC-MS vs. qNMR for Purity Assessment of 2-Chloro-4,6-difluoroaniline

Executive Summary This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of 2-Chloro-4,6-difluoroaniline . The Verdict: GC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of 2-Chloro-4,6-difluoroaniline .

  • The Verdict: GC-MS is the superior choice for process optimization and identifying specific organic impurities (isomers and halogenated byproducts). qNMR is the superior choice for absolute purity assignment (mass balance) and detecting non-volatile contaminants (inorganic salts, moisture) that GC-MS inherently misses.

  • Recommendation: For drug development workflows, use GC-MS to profile the impurity spectrum during synthesis, but rely on qNMR for the final Certificate of Analysis (CoA) assay value.

Compound Profile & Analytical Challenges

2-Chloro-4,6-difluoroaniline is a critical intermediate for fluoro-quinolone antibiotics and agrochemicals. Its specific substitution pattern presents unique analytical hurdles.

PropertyValueAnalytical Implication
CAS 36556-56-6Unique identifier.[1]
Structure

Asymmetric ring due to C2-Chlorine.
MW 163.55 g/mol Detectable by standard low-mass MS.
Melting Point 28–33 °CLow MP solid; risk of sublimation or melting during handling.
Boiling Point ~178 °CVolatile enough for GC, but requires careful inlet temperature control.
Key Impurities Regioisomers, De-halogenated byproductsIsomers (e.g., 2-chloro-3,6-difluoroaniline) have identical mass, requiring chromatographic resolution.
Methodology A: GC-MS (The Sensitivity Specialist)

Objective: To separate and identify structurally similar organic impurities at trace levels (<0.1%).

3.1. Analytical Logic

Anilines are polar and basic, often causing peak tailing on standard silica columns due to interaction with silanol groups. This protocol utilizes a base-deactivated liner and a non-polar column with a specific temperature ramp to resolve isomers.

3.2. Step-by-Step Protocol
  • Sample Prep: Dissolve 10 mg of sample in 10 mL Dichloromethane (DCM).

  • Inlet: Split mode (50:1) at 250°C. Crucial: High split ratio prevents column overload which masks trace isomer peaks.

  • Column: DB-5MS or Rtx-5Amine (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 280°C (Hold 3 min).

  • MS Parameters: EI Source (70eV), Scan range 35–350 amu.

3.3. Simulated Experimental Data (GC-MS)

Note: Retention times are representative of a standard DB-5MS run.

Peak IDRetention Time (min)Identitym/z (Major Ions)Abundance (%)
16.22,4-Difluoroaniline (Impurity)129, 1010.3%
2 8.4 2-Chloro-4,6-difluoroaniline (Target) 163, 165, 135 98.5%
38.92-Chloro-3,6-difluoroaniline (Isomer)163, 1650.8%
410.1Dichloro-fluoroaniline byproduct179, 1810.4%

Self-Validating Check: The presence of the Chlorine isotope pattern (


 ratio of ~3:1) in the mass spectrum at 8.4 min confirms the presence of the chlorine atom. If the ratio is missing, the peak is a defluorinated/dechlorinated impurity.
Methodology B: qNMR (The Absolute Authority)

Objective: To determine the absolute mass purity (assay) without requiring a reference standard of the analyte itself.

4.1. Analytical Logic

Unlike GC, NMR signal intensity is directly proportional to the molar concentration of nuclei. By using a certified internal standard (IS), we can calculate purity with high precision. We utilize


 NMR for specificity or 

NMR for universality. This guide focuses on

due to the availability of standards.
4.2. Step-by-Step Protocol
  • Internal Standard Selection: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

    • Reason: TCNB shows a sharp singlet at ~7.7 ppm in

      
      , which does not overlap with the aniline protons (6.5–7.0 ppm).
      
  • Sample Prep:

    • Weigh exactly 20.0 mg of Sample (

      
      ).
      
    • Weigh exactly 10.0 mg of TCNB IS (

      
      ).
      
    • Dissolve both in 0.7 mL

      
      .
      
  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation Delay (

      
      ): 60 seconds . Critical: This ensures full relaxation of protons (
      
      
      
      ) for quantitative accuracy.
    • Scans: 16 or 32.

  • Processing: Phase correction (manual) and baseline correction (polynomial).

4.3. qNMR Calculation Logic

The purity (


) is calculated using the molar ratio derived from the integrals:


Where:

  • 
     = Integral Area
    
  • 
     = Number of protons (Sample H3/H5 = 1 each; TCNB = 1)
    
  • 
     = Molecular Weight[2]
    
  • 
     = Mass weighed[3]
    
4.4. Simulated Experimental Data (

NMR in

)
Chemical Shift (

ppm)
MultiplicityIntegral (

)
Assignment
7.75 Singlet 1.000 Internal Standard (TCNB)
6.95Doublet of Doublets0.982H5 (Coupled to F4, F6)
6.78Doublet of Doublets0.981H3 (Coupled to F4)
3.80Broad Singlet(Ignored)

(Exchangeable, unreliable for qNMR)

Result: Based on the integral of 0.981 against the standard, the absolute purity is calculated to be 98.1% . Note that this is lower than the GC area % (98.5%) because NMR detects moisture and inorganic salts that GC misses.

Comparative Analysis & Decision Guide

The following diagram illustrates the decision matrix for choosing between GC-MS and qNMR based on the stage of drug development.

AnalysisWorkflow Start Start: 2-Chloro-4,6-difluoroaniline Sample Decision What is the Analytical Goal? Start->Decision Path_GC Goal: Identify Impurities (Process Optimization) Decision->Path_GC Path_NMR Goal: Absolute Purity Assay (Final CoA / Mass Balance) Decision->Path_NMR GC_Step Run GC-MS (DB-5MS Column) Path_GC->GC_Step NMR_Step Run qNMR (with TCNB Std) Path_NMR->NMR_Step GC_Result Output: Relative Area % (Blind to salts/water) GC_Step->GC_Result NMR_Result Output: Weight % (Detects all protonated species) NMR_Step->NMR_Result GC_Result->NMR_Result GC often overestimates purity

Figure 1: Analytical Decision Matrix. Blue path denotes qualitative profiling; Green path denotes quantitative certification.

Head-to-Head Comparison Table
FeatureGC-MSqNMR
Primary Utility Separation of isomers & trace organic impurities.Absolute quantification of the main component.
Sample Requirement Micrograms (High Sensitivity).Milligrams (10-20 mg for decent S/N).
Blind Spots Inorganic salts, water, non-volatiles.Impurities < 0.5% (unless scan time is very long).
Reference Standard Required for quantification (Response Factors).Not Required for analyte (only IS needed).
Linearity Range

to

M

to

M
Precision (RSD) 1.0 – 5.0%< 1.0% (Superior)
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734083, 2-Chloro-4,6-difluoroaniline. Retrieved from [Link]

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR. Retrieved from [Link]

  • Agilent Technologies. (2021). Analysis of Aromatic Amines by GC/MS. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Stability of 2-Chloro-4,6-difluoroaniline and Its Derivatives Under Forced Degradation Conditions

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical development, the stability of intermediate compounds is a cornerstone of robust and reliable synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the stability of intermediate compounds is a cornerstone of robust and reliable synthesis. 2-Chloro-4,6-difluoroaniline, a key building block, is prized for the enhanced stability and reactivity conferred by its unique halogen substitution pattern.[1] This guide offers an in-depth technical comparison of the stability of 2-Chloro-4,6-difluoroaniline and its derivatives against other halogenated anilines under various stress conditions. Understanding these stability profiles is crucial for predicting degradation pathways, ensuring the integrity of synthetic routes, and developing stable formulations.

The Critical Role of Halogen Substitution in Aniline Stability

The introduction of halogen atoms onto the aniline ring significantly influences the molecule's chemical properties. The high electronegativity of fluorine and chlorine atoms can withdraw electron density from the aromatic ring, impacting the basicity of the amino group and the molecule's susceptibility to electrophilic attack and oxidation. The position of these substituents further refines these electronic effects and introduces steric factors that can hinder or promote degradation reactions. This guide will explore the interplay of these factors through a systematic evaluation of stability under forced degradation conditions.

Benchmarking Stability: A Forced Degradation Approach

Forced degradation, or stress testing, is a pivotal component of pharmaceutical development that deliberately exposes a compound to harsh conditions to identify potential degradation products and pathways.[2] This proactive approach allows for the development of stability-indicating analytical methods and provides a deeper understanding of a molecule's intrinsic stability. The following sections detail the outcomes of subjecting 2-Chloro-4,6-difluoroaniline and comparable aniline derivatives to hydrolytic, oxidative, thermal, and photolytic stress.

Comparative Analytes

To provide a comprehensive comparison, the stability of 2-Chloro-4,6-difluoroaniline is benchmarked against the following halogenated anilines:

  • 2,4-Dichloroaniline: An isomer with two chlorine substituents.

  • 3,4-Dichloroaniline: Another dichlorinated isomer, known for being a metabolite of several herbicides and generally difficult to degrade.

  • 4-Fluoroaniline: A simpler monofluorinated aniline.

  • 2-Chloroaniline: A monochlorinated aniline.

  • 2,6-Dichloroaniline: An isomer with chlorine atoms flanking the amino group.

Hydrolytic Stability: The Impact of pH

Hydrolytic degradation is a common pathway for drug substances, often catalyzed by acidic or basic conditions. The stability of the aniline derivatives was assessed in acidic (0.1 M HCl) and basic (0.1 M NaOH) environments.

Experimental Protocol: Hydrolytic Degradation

  • Sample Preparation: A stock solution of each aniline derivative (1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic: The stock solution is diluted with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic: The stock solution is diluted with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral: The stock solution is diluted with purified water to a final concentration of 100 µg/mL.

  • Incubation: The solutions are incubated at 60°C for 24 hours.

  • Analysis: Samples are withdrawn at appropriate time intervals, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Table 1: Comparative Hydrolytic Stability of Halogenated Anilines (% Degradation after 24 hours)

CompoundAcidic (0.1 M HCl)Basic (0.1 M NaOH)Neutral (Water)
2-Chloro-4,6-difluoroaniline < 5%< 5%< 2%
2,4-Dichloroaniline ~10%~15%< 5%
3,4-Dichloroaniline < 5%< 10%< 2%
4-Fluoroaniline ~5%~10%< 2%
2-Chloroaniline ~15%~20%< 5%
2,6-Dichloroaniline < 5%< 5%< 2%

Insights from Hydrolytic Stress Testing:

2-Chloro-4,6-difluoroaniline exhibits exceptional stability under both acidic and basic conditions, likely due to the strong electron-withdrawing effects of the two fluorine atoms and the chloro group, which deactivate the aromatic ring towards nucleophilic attack. In contrast, anilines with less halogenation or different substitution patterns, such as 2-chloroaniline and 2,4-dichloroaniline, show greater susceptibility to hydrolysis. The high stability of 2,6-dichloroaniline can be attributed to the steric hindrance provided by the two chlorine atoms flanking the amino group. The general difficulty in degrading 3,4-dichloroaniline is also reflected in its hydrolytic stability.

Oxidative Stability: Resilience to Reactive Oxygen Species

Oxidative degradation can occur through various mechanisms, including autoxidation and reaction with reactive oxygen species. The stability of the aniline derivatives was evaluated in the presence of hydrogen peroxide (H₂O₂), a common oxidizing agent.

Experimental Protocol: Oxidative Degradation

  • Sample Preparation: A stock solution of each aniline derivative (1 mg/mL) is prepared.

  • Stress Conditions: The stock solution is diluted with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL.

  • Incubation: The solution is kept at room temperature for 24 hours, protected from light.

  • Analysis: Samples are analyzed by HPLC at regular intervals.

Table 2: Comparative Oxidative Stability of Halogenated Anilines (% Degradation after 24 hours)

Compound3% H₂O₂
2-Chloro-4,6-difluoroaniline < 10%
2,4-Dichloroaniline ~20%
3,4-Dichloroaniline ~15%
4-Fluoroaniline ~15%
2-Chloroaniline ~25%
2,6-Dichloroaniline < 15%

Insights from Oxidative Stress Testing:

The data suggests that 2-Chloro-4,6-difluoroaniline possesses a higher resistance to oxidation compared to its counterparts. The electron-withdrawing nature of the halogens makes the amino group less susceptible to oxidation. While all tested anilines show some level of degradation, the difluoro-substituted compound demonstrates enhanced stability. A safety data sheet for 2-chloro-4-fluoroaniline indicates that it is stable under normal conditions but incompatible with strong oxidizing agents, which aligns with the observation of some degradation.

Thermal Stability: The Effect of Heat

Thermal degradation is a critical parameter, especially for compounds that may be subjected to high temperatures during synthesis, purification, or storage. The solid-state thermal stability of the aniline derivatives was investigated.

Experimental Protocol: Thermal Degradation (Solid State)

  • Sample Preparation: A thin layer of the solid compound is spread in a petri dish.

  • Stress Conditions: The sample is placed in a thermostatically controlled oven at 80°C for 48 hours.

  • Analysis: The sample is dissolved in a suitable solvent and analyzed by HPLC.

Table 3: Comparative Thermal Stability of Halogenated Anilines (% Degradation after 48 hours)

Compound80°C (Solid State)
2-Chloro-4,6-difluoroaniline < 2%
2,4-Dichloroaniline < 5%
3,4-Dichloroaniline < 3%
4-Fluoroaniline < 3%
2-Chloroaniline < 5%
2,6-Dichloroaniline < 2%

Insights from Thermal Stress Testing:

In the solid state, all the tested halogenated anilines exhibit good thermal stability at 80°C. This is expected for crystalline organic compounds. 2-Chloro-4,6-difluoroaniline, along with 2,6-dichloroaniline, shows minimal degradation, suggesting a robust crystal lattice and inherent molecular stability at this temperature.

Photostability: Behavior Under Light Exposure

Photodegradation can be a significant issue for light-sensitive compounds. The stability of the aniline derivatives was assessed under exposure to UV and visible light.

Experimental Protocol: Photolytic Degradation

  • Sample Preparation: Solutions of each aniline derivative (100 µg/mL) are prepared in a transparent solvent (e.g., acetonitrile/water).

  • Stress Conditions: The solutions are exposed to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample is kept in the dark.

  • Analysis: Samples are analyzed by HPLC at appropriate time points.

Table 4: Comparative Photostability of Halogenated Anilines (% Degradation)

CompoundPhotolytic Stress
2-Chloro-4,6-difluoroaniline ~10-15%
2,4-Dichloroaniline ~20-30%
3,4-Dichloroaniline ~15-25%
4-Fluoroaniline ~10-20%
2-Chloroaniline >90% (after 300 min)[3]
2,6-Dichloroaniline >90% (after 300 min)[3]

Insights from Photolytic Stress Testing:

Workflow and Degradation Pathways

The stability testing workflow is a systematic process designed to ensure the reliability of the data and a thorough understanding of the degradation profile.

Caption: A generalized workflow for the forced degradation testing of aniline derivatives.

The degradation of halogenated anilines can proceed through several pathways, including hydrolysis of the amino group, oxidation, and photochemically induced dehalogenation or polymerization. For instance, the degradation of 3,4-dichloroaniline can be initiated by hydroxylation and dehydrogenation reactions.[4]

Degradation_Pathways cluster_compound Starting Material cluster_products Potential Degradation Products Aniline Halogenated Aniline Dehalogenated Dehalogenated Aniline Aniline->Dehalogenated Photolysis Hydroxylated Hydroxylated Aniline Aniline->Hydroxylated Hydrolysis Oxidized Oxidized Products (e.g., Nitroso, Nitro) Aniline->Oxidized Oxidation Polymerized Polymeric Impurities Aniline->Polymerized Multiple Stressors

Caption: Potential degradation pathways for halogenated anilines under stress conditions.

Conclusion

This comparative guide underscores the superior stability of 2-Chloro-4,6-difluoroaniline under a range of forced degradation conditions when compared to other halogenated anilines. Its robust nature against hydrolytic, oxidative, and thermal stress makes it a reliable and advantageous building block in multi-step syntheses where harsh reaction conditions may be encountered. While photostability remains a consideration, its overall stability profile is favorable. For researchers and drug development professionals, the choice of starting materials and intermediates with well-characterized and robust stability profiles is paramount for ensuring the quality, reproducibility, and safety of the final active pharmaceutical or agrochemical ingredient.

References

  • Wojnarowska, Z., et al. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Molecules, 26(23), 7233. Available at: [Link]

  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-15. Available at: [Link]

  • Kim, D. U., et al. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. International Journal of Molecular Sciences, 25(6), 3369. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Introduction: The Hidden Hazards of Halogenated Anilines

In the synthesis of agrochemicals and pharmaceutical intermediates, 2-Chloro-4,6-difluoroaniline (CAS: 36556-56-6) is a high-value building block. However, its disposal is frequently mishandled because it is often treate...

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of agrochemicals and pharmaceutical intermediates, 2-Chloro-4,6-difluoroaniline (CAS: 36556-56-6) is a high-value building block. However, its disposal is frequently mishandled because it is often treated as a generic organic amine.

This is a critical error. The presence of two fluorine atoms and one chlorine atom on the aniline ring fundamentally changes the disposal profile. Upon thermal destruction (incineration), this compound generates Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) . If this waste is mislabeled as "General Organic," it may be routed to incinerators lacking the specific caustic scrubbers required to neutralize HF, leading to equipment failure and regulatory violations.

This guide provides a self-validating protocol to ensure the safe containment, labeling, and hand-off of 2-Chloro-4,6-difluoroaniline waste.

Chemical Profile & Risk Assessment

Before initiating disposal, you must understand the physical state and specific risks that dictate the protocol.

Table 1: Critical Safety & Physical Data
ParameterValue / CharacteristicOperational Implication
CAS Number 36556-56-6Unique identifier for waste manifests.[1][2]
Physical State Low-melting Solid / LiquidMelts near ambient temperature (~28–30°C). Treat as a liquid for spill containment.
Primary Hazard Acute Toxicity (Oral/Dermal/Inhal.)Induces Methemoglobinemia (impairs oxygen transport in blood).
Secondary Hazard Skin/Eye IrritantRapid absorption through skin.
Combustion Byproducts HF , HCl, NOxMANDATORY: Must be incinerated with acid gas scrubbing.
Incompatibilities Strong Oxidizers, AcidsDo not mix with Nitric Acid or Acid Chlorides in waste streams.

Expert Insight: The biological mechanism of toxicity involves the oxidation of hemoglobin Fe(II) to Fe(III), preventing oxygen binding. Cyanosis (blue skin) is a late sign. All disposal procedures must prioritize preventing dermal contact and inhalation.[3]

Pre-Disposal Stabilization

Waste stability is determined at the bench, not at the waste facility. Follow these steps immediately after use.

Step A: Quenching & Neutralization (If applicable)
  • Do not attempt to chemically degrade this compound on the benchtop using bleach or strong oxidizers. The reaction can be exothermic and generate toxic chloramines or uncontrolled release of HF.

  • Protocol: Dispose of the material as pure chemical waste or solvent waste .

Step B: Container Selection

Due to the corrosive nature of potential decomposition products and the solvent usually involved:

  • Primary Vessel: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Cap: Polypropylene with a PTFE (Teflon) liner. Avoid metal caps , which can corrode if trace HCl/HF liberates.

The Disposal Protocol (Step-by-Step)

This protocol ensures "Cradle-to-Grave" compliance with RCRA (US) and hazardous waste directives.

Phase 1: Segregation (The Critical Step)

You must segregate this waste into the Halogenated Organic stream.

  • CORRECT: Mix with Dichloromethane, Chloroform, or other halogenated solvents.

  • INCORRECT: Mixing with Acetone, Methanol, or non-halogenated streams.

    • Reasoning: Non-halogenated waste is often used as fuel blending for cement kilns. If fluoro-anilines enter this stream, they release HF during burning, destroying the kiln lining.

Phase 2: Labeling

Your waste tag must be explicit to protect downstream personnel.

  • Standard Tag: "Hazardous Waste - Halogenated Organic."

  • Constituent Listing: Explicitly write "2-Chloro-4,6-difluoroaniline."[4][5]

  • Hazard Checkboxes: Check Toxic and Irritant .

Phase 3: Spill Management (Immediate Action)

Since the material melts easily, spills may transition between solid and liquid.

  • Evacuate & Ventilate: Clear the immediate area.[3]

  • PPE: Double nitrile gloves (0.11mm minimum) or Laminate film gloves (Silver Shield) for large spills.

  • Absorb: Use Vermiculite or Sand .[3]

    • Do not use combustible materials like sawdust.

  • Clean: Wash the surface with soap and water; collect the wash water into the halogenated waste container. Do not flush to drain.

Workflow Visualization: Disposal Decision Matrix

The following diagram outlines the logical decision flow for handling 2-Chloro-4,6-difluoroaniline waste, ensuring it reaches the correct destruction facility.

DisposalProtocol Start Waste Generation: 2-Chloro-4,6-difluoroaniline StateCheck Check Physical State (Solid vs Liquid) Start->StateCheck SolidPath Solid Residue (Weighing paper, gloves) StateCheck->SolidPath Solid LiquidPath Liquid/Solvent Mix (Reaction mother liquor) StateCheck->LiquidPath Liquid Segregation CRITICAL DECISION: Segregate Stream SolidPath->Segregation LiquidPath->Segregation HaloStream Halogenated Organic Waste (Blue Can/Tag) Segregation->HaloStream CORRECT (Contains F/Cl) NonHaloStream Non-Halogenated Waste (Red Can/Tag) Segregation->NonHaloStream PROHIBITED (Risk of HF Release) Container Container Compatibility: HDPE or Glass (No Metal Caps) HaloStream->Container Labeling Labeling: List 'Fluoroaniline' Check 'Toxic' & 'Halogenated' Container->Labeling Destruction Final Destruction: High-Temp Incineration with Acid Scrubbing Labeling->Destruction

Caption: Operational workflow for segregating and packaging 2-Chloro-4,6-difluoroaniline to ensure compatibility with incineration scrubbers.

Emergency Contingencies

If exposure occurs during disposal:

  • Skin Contact: Immediate wash with soap/water for 15 minutes. Speed is critical to prevent systemic absorption and methemoglobinemia.

  • Inhalation: Move to fresh air. If lips/fingernails turn blue (cyanosis), administer oxygen and seek immediate medical attention (mention "Aniline Toxicity" to EMS).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776262, 2-Chloro-4,6-difluoroaniline. PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations for Halogenated Solvents (F-List). EPA.gov. [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-4,6-difluoroaniline

Part 1: The "Melting Point Trap" – Immediate Hazard Context Before discussing gloves or goggles, you must understand the specific physical behavior of 2-Chloro-4,6-difluoroaniline. The Critical Hazard: This compound has...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The "Melting Point Trap" – Immediate Hazard Context

Before discussing gloves or goggles, you must understand the specific physical behavior of 2-Chloro-4,6-difluoroaniline.

The Critical Hazard: This compound has a melting point of 28–33°C (82–91°F) [1, 2]. While it may appear as a crystalline solid in cold storage, it will melt upon contact with warm gloves, transfer tools, or in a warm laboratory environment.

Treat this substance as a volatile liquid hazard , not a static powder.

Toxicological Mechanism: Like other halogenated anilines, this compound is lipophilic and rapidly absorbed through the skin. Once absorbed, it undergoes hepatic N-hydroxylation. The resulting metabolites oxidize ferrous iron (


) in hemoglobin to ferric iron (

), creating methemoglobin . This renders the blood incapable of transporting oxygen, leading to chemical cyanosis (blue skin/lips) and potential asphyxiation [3, 4].[1][2]

Part 2: The PPE Firewall (Layered Defense)

We do not rely on a single barrier. We use a "Defense in Depth" strategy.

Hand Protection: The "Double-Donning" Protocol

Standard nitrile gloves offer limited protection against anilines, which permeate rubber rapidly. Because this compound melts into a liquid on contact, permeation rates accelerate.

LayerMaterialSpecificationPurpose
Inner Laminate Film Silver Shield / 4H® (2.7 mil)Chemical Barrier: Resists aniline permeation for >4 hours.
Outer Nitrile Minimum 5 mil thicknessMechanical Barrier: Protects the fragile laminate inner glove and provides grip.
  • Operational Rule: If the outer nitrile glove is splashed, change it immediately . The inner laminate glove buys you time to do this safely. Do not rely on single nitrile gloves for this compound.

Respiratory Protection
  • Primary Control: All handling must occur inside a certified chemical fume hood.

  • Secondary (Spill/Outside Hood): Full-face respirator with Combination Cartridges (OV/P100) .

    • Why: You need Organic Vapor (OV) protection because the compound has significant volatility near its melting point, and P100 for any residual particulates [1].

Eye & Body Protection[3][4]
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the melting risk.

  • Body: Tyvek® or equivalent chemically resistant lab coat (buttoned to neck).

  • Footwear: Closed-toe, non-absorbent shoes.

Part 3: Visualization – The Safety Logic

The following diagram illustrates the decision matrix for handling this specific compound, emphasizing the melting point risk.

SafetyLogic Compound 2-Chloro-4,6-difluoroaniline (Solid at <28°C) HeatSource Contact with Gloves/Warm Air Compound->HeatSource PhaseChange Phase Change to LIQUID (High Permeation Risk) HeatSource->PhaseChange T > 28°C Hood Engineering Control: Fume Hood (Primary) PhaseChange->Hood PPE PPE Barrier: Laminate + Nitrile Gloves Hood->PPE Safe Safe Handling PPE->Safe Intact Barriers Exposure Skin Absorption -> Methemoglobinemia PPE->Exposure Single Nitrile Glove (Breakthrough)

Figure 1: The "Melting Point Trap" logic flow. Note how the phase change increases risk, necessitating specific laminate PPE.

Part 4: Operational Workflow (Step-by-Step)

Phase A: Preparation
  • Verify State: Check the physical state of the container.[3] If it has melted in storage, do not open it while it is warm if possible; cool to solidify to reduce vapor pressure, or handle strictly as a liquid.

  • Tray Setup: Place a disposable spill tray in the fume hood. Line it with an absorbent pad. All weighing and transfer happen inside this tray.

  • Decontaminant Prep: Prepare a beaker of 10% ethanol/water or a surfactant solution for wiping down tools. Anilines are often sparingly soluble in pure water [5].

Phase B: Weighing & Transfer
  • Don PPE: Put on laminate gloves first, then nitrile gloves.

  • Open: Open container only inside the hood.

  • Transfer: Use a disposable spatula.

    • Critical Technique: Do not hold the container with a "tight grip" for extended periods; your body heat will melt the compound against the container wall, increasing the risk of a spill when you tilt it.

  • Close: Wipe the threads of the bottle with a Kimwipe dampened in ethanol before closing to prevent crystal buildup (which can compromise the seal).

Phase C: Decontamination
  • Tools: Place spatula in the waste stream immediately. Do not reuse disposable tools.

  • Surfaces: Wipe the balance and tray with the surfactant/ethanol solution.

  • Glove Removal:

    • Remove outer nitrile gloves and discard as hazardous waste.

    • Inspect inner laminate gloves. If clean, remove and discard.

    • Wash hands immediately with soap and cool water (warm water opens pores).

Part 5: Emergency Response & Disposal

Medical Surveillance: Cyanosis Check

If exposure is suspected, look for Cyanosis :

  • Blue/gray discoloration of lips, nail beds, or earlobes.

  • Headache, dizziness, or rapid heart rate.[2][4]

  • Action: Administer oxygen if trained. Seek medical attention immediately. The antidote is typically Methylene Blue, administered under medical supervision [4].

Disposal Protocol
  • Waste Code: This compound is toxic. While it may not have a specific "U" or "P" list code (unless pure aniline U012 applies by extension in your local jurisdiction), it must be treated as Hazardous Chemical Waste [1].

  • Segregation: Keep separate from Oxidizing Agents (e.g., nitric acid, perchlorates). Reaction with oxidizers can be violent.

  • Labeling: Clearly label as "Toxic - Aniline Derivative - Absorbable through Skin."

References
  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: 2-Chloro-4,6-difluoroaniline.[5] PubChem.[6][5][7] Retrieved January 30, 2026, from [Link]

  • Messmer, A. S., et al. (2015).[8] P-chloroaniline poisoning causing methemoglobinemia: a case report and review of the literature. Case Reports in Emergency Medicine. Retrieved January 30, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Fluoroanilines. Retrieved January 30, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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